Product packaging for (Z)-11-Hexadecenyl acetate(Cat. No.:CAS No. 34010-21-4)

(Z)-11-Hexadecenyl acetate

Cat. No.: B107311
CAS No.: 34010-21-4
M. Wt: 282.5 g/mol
InChI Key: BTKXLQSCEOHKTF-SREVYHEPSA-N
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Description

(Z)-11-Hexadecenyl acetate is a natural product found in Mamestra brassicae and Peridroma saucia with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O2 B107311 (Z)-11-Hexadecenyl acetate CAS No. 34010-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(Z)-hexadec-11-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-17H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKXLQSCEOHKTF-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6035730
Record name (Z)-11-Hexadecenyl acetate
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Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34010-21-4
Record name (Z)-11-Hexadecenyl acetate
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Record name 11-Hexadecenyl acetate, (11Z)-
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Record name 11-Hexadecen-1-ol, 1-acetate, (11Z)-
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Record name (Z)-11-Hexadecenyl acetate
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Record name (Z)-hexadec-11-enyl acetate
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Record name 11-HEXADECENYL ACETATE, (11Z)-
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Foundational & Exploratory

An In-depth Technical Guide to (Z)-11-Hexadecenyl Acetate: Properties, Synthesis, and Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-11-Hexadecenyl acetate (B1210297) is a long-chain unsaturated ester that plays a crucial role in the chemical communication of numerous insect species, primarily moths.[1][2] As a major component of the female-emitted sex pheromone, it is instrumental in attracting males for mating, making it a key target for the development of environmentally benign pest management strategies.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of the current understanding of its role in insect olfactory signaling pathways.

Chemical and Physical Properties

(Z)-11-Hexadecenyl acetate is a colorless to pale yellow oil with a characteristic chemical profile.[3] A summary of its key identifiers and physicochemical properties is presented in the tables below.

Table 1: Chemical Identifiers of this compound
IdentifierValueReference(s)
IUPAC Name [(Z)-hexadec-11-enyl] acetate
CAS Number 34010-21-4
Molecular Formula C₁₈H₃₄O₂
Molecular Weight 282.46 g/mol
Canonical SMILES CCCCC=CCCCCCCCCCCOC(=O)C
InChI InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-17H2,1-2H3/b7-6-
InChIKey BTKXLQSCEOHKTF-SREVYHEPSA-N
Table 2: Physical Properties of this compound
PropertyValueReference(s)
Appearance Colorless to pale yellow oil[3]
Boiling Point 348.7 °C at 760 mmHg (estimated)
Density 0.875 g/cm³ (estimated)
Flash Point 88.4 °C (estimated)
Solubility Insoluble in water; Soluble in organic solvents such as chloroform (B151607) and ethyl acetate.
Refractive Index 1.453 (estimated)

Experimental Protocols

Synthesis of this compound from (Z)-11-Hexadecenol

A common and effective method for the synthesis of this compound is the esterification of its corresponding alcohol, (Z)-11-hexadecen-1-ol.[4][5]

Materials:

  • (Z)-11-hexadecen-1-ol

  • Acetic anhydride

  • Pyridine (B92270) (anhydrous)

  • Methylene (B1212753) chloride (dichloromethane)

  • 3% Aqueous sulfuric acid

  • Magnesium sulfate (B86663) (anhydrous)

  • Ice

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Stirring apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, combine 5 mL of dry pyridine and 4 mL of acetic anhydride.

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add the (Z)-11-hexadecen-1-ol to the cooled mixture.

  • Continue stirring the reaction mixture at 0 °C for 3 hours.

  • After 3 hours, pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with methylene chloride using a separatory funnel.

  • Wash the organic extract sequentially with water, 3% aqueous sulfuric acid, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent (methylene chloride) under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by vacuum distillation to yield pure this compound.[4]

Synthesis_Workflow Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start (Z)-11-hexadecen-1-ol reaction Esterification at 0°C start->reaction reagents Acetic Anhydride, Pyridine reagents->reaction extraction Extraction with Methylene Chloride reaction->extraction washing Washing with H₂O and H₂SO₄(aq) extraction->washing drying Drying with MgSO₄ washing->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation end end distillation->end This compound

A simplified workflow for the synthesis of this compound.
Purification by Silica (B1680970) Gel Column Chromatography

For higher purity, the crude product from the synthesis can be further purified using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (B92381) (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with pure hexane and gradually increasing the percentage of ethyl acetate. A common gradient is from 100% hexane to a 95:5 hexane:ethyl acetate mixture.[6][7]

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Analysis by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound can be performed using reverse-phase HPLC with UV detection.[8]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water is commonly used. The exact ratio may need to be optimized, but a starting point could be 80:20 (v/v) acetonitrile:water.

Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (as acetates have weak chromophores, detection at low UV wavelengths is necessary).[8]

  • Column Temperature: 30 °C

Procedure:

  • Prepare a standard stock solution of this compound of known concentration in the mobile phase.

  • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Prepare the sample for analysis by dissolving it in the mobile phase.

  • Inject the standards and the sample onto the HPLC system.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Biological Role and Signaling Pathway

This compound is a key semiochemical, a chemical signal that mediates interactions between organisms. In many moth species, it functions as a sex pheromone released by females to attract males.[1][2] The detection of this pheromone by the male's antennae initiates a complex signaling cascade within the olfactory sensory neurons (OSNs), leading to a behavioral response.

The current understanding of insect olfactory signaling suggests a dual mechanism involving both ionotropic and metabotropic pathways.[1][9]

1. Initial Reception: The hydrophobic pheromone molecule enters the aqueous lymph surrounding the dendrites of the OSNs through pores in the sensilla. Here, it is thought to be bound and transported by Pheromone Binding Proteins (PBPs).[10]

2. Receptor Binding and Signal Transduction: The PBP-pheromone complex interacts with an olfactory receptor (OR) complex on the dendritic membrane of the OSN. This complex is typically a heterodimer of a specific odorant-binding OR and a highly conserved co-receptor (Orco).[9]

  • Ionotropic Pathway: The binding of the pheromone is thought to directly gate the Orco ion channel, leading to a rapid influx of cations (such as Na⁺ and Ca²⁺) and depolarization of the neuron. This generates an action potential that is transmitted to the brain.[11]

  • Metabotropic Pathway: There is also evidence for the involvement of a G-protein coupled signaling cascade. Upon pheromone binding, a G-protein is activated, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12][13] IP₃ can then bind to receptors on the endoplasmic reticulum, leading to the release of intracellular Ca²⁺ stores, further contributing to the depolarization of the neuron.[14]

The interplay and relative contribution of these two pathways may vary between insect species and even between different types of olfactory neurons.

Pheromone_Signaling_Pathway Insect Pheromone Signaling Pathway cluster_extracellular Extracellular (Sensillar Lymph) cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR_Orco Olfactory Receptor (OR) + Orco Complex PBP->OR_Orco PBP-Pheromone Complex Binding Ion_Channel Ion Channel Opening OR_Orco->Ion_Channel Ionotropic Pathway (Direct Gating) G_Protein G-Protein OR_Orco->G_Protein Metabotropic Pathway (Activation) Depolarization Depolarization Ion_Channel->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Activates Ca_Release->Depolarization

A model of the dual signaling pathway in insect olfaction.

Conclusion

This compound is a vital semiochemical with well-defined chemical and physical properties. Its synthesis and analysis can be achieved through established laboratory protocols. The biological activity of this pheromone is mediated by a sophisticated olfactory signaling system in insects, which is a subject of ongoing research. A deeper understanding of these mechanisms holds significant potential for the development of novel and targeted approaches in drug and pesticide development, aiming for more sustainable agricultural practices.

References

(Z)-11-Hexadecenyl acetate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Z)-11-Hexadecenyl Acetate (B1210297)

This technical guide provides a comprehensive overview of (Z)-11-Hexadecenyl acetate, a significant semiochemical involved in insect communication. The information is tailored for researchers, scientists, and professionals in drug development and chemical ecology, presenting its chemical identity, physicochemical properties, synthesis protocols, and biological function.

Chemical Identity

This compound is a straight-chain monounsaturated fatty acyl acetate. It is a well-documented insect sex pheromone, playing a crucial role in the reproductive behavior of numerous lepidopteran species.

IUPAC Name: [(Z)-hexadec-11-enyl] acetate[1][2]

Synonyms: A variety of synonyms are used in literature and commercial sources, including:

  • (Z)-11-Hexadecen-1-yl acetate[1]

  • cis-11-Hexadecen-1-yl Acetate[3][4]

  • (11Z)-11-Hexadecenyl acetate[5]

  • Z11-16:Ac[4]

  • (Z)-Hexadec-11-en-1-yl acetate[1]

  • 11Z-Hexadecenyl acetate[1]

  • AI3-33609[6]

  • EINECS 251-791-6[6]

  • EPA Pesticide Chemical Code 129101[6]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.

PropertyValueReference
Molecular Formula C₁₈H₃₄O₂[1][2][4]
Molecular Weight 282.46 g/mol [1][2]
Appearance Colorless to pale yellow clear liquid/oil[3][4]
Boiling Point 348.7 °C at 760 mmHg (estimated)[2][3][4]
Flash Point 88.3 °C (estimated)[2][7]
Density 0.875 g/cm³ (estimated)[2]
CAS Number 34010-21-4[1][2][5]
InChIKey BTKXLQSCEOHKTF-SREVYHEPSA-N[1][2]
Solubility Soluble in alcohol, chloroform, DMSO, ethyl acetate. Insoluble in water.[3][7]

Experimental Protocols

The synthesis of this compound is crucial for its application in pest management and research. A common and effective method involves the esterification of the corresponding alcohol, (Z)-11-hexadecen-1-ol.

Protocol: Synthesis of this compound via Esterification

This protocol details the acetylation of (Z)-hexadec-11-en-1-ol.

Materials:

  • (Z)-hexadec-11-en-1-ol

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) (dry) or Triethylamine (Et₃N)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (Z)-hexadec-11-en-1-ol in anhydrous dichloromethane.[8]

  • Addition of Base: Add an excess of a base, such as dry pyridine or triethylamine, to the solution.[8][9]

  • Acetylation: Cool the mixture to 0 °C using an ice bath. Add acetic anhydride dropwise to the stirred solution.[8][9]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 3-12 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[8][9]

  • Work-up: Quench the reaction by pouring the mixture onto ice or into cold water.[8][9] Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether, multiple times.[8][9]

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine to remove unreacted reagents and byproducts.[8][9]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[8][9]

  • Purification: The crude product can be further purified by vacuum distillation or silica (B1680970) gel column chromatography to yield pure this compound.[9]

Biological Role and Applications

This compound is a key component of the female-produced sex pheromone for a wide range of insect species, primarily within the order Lepidoptera. It functions as a powerful attractant for conspecific males, initiating mating behavior.

Key Biological Functions:

  • Sex Pheromone: It is a primary component of the sex pheromone blend for numerous moth species, including the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda).[4][10]

  • Kairomone: For certain parasitoid species, such as Telenomus busseolae, it acts as a kairomone, guiding them to their hosts.[11]

  • Attractant: It is widely used in insect traps for monitoring and controlling pest populations in agriculture.[11] The addition of this compound has been shown to significantly improve the attractiveness of pheromone lures for species like the yellow rice stem borer (Scirpophaga incertulas).[12]

Visualizations

The following diagrams illustrate the synthesis workflow and the functional role of this compound in insect chemical communication.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Process cluster_purification Purification cluster_end Final Product A (Z)-11-Hexadecen-1-ol C Esterification (Pyridine/Et3N, DCM) A->C B Acetic Anhydride B->C D Work-up & Extraction C->D Crude Product E Chromatography / Distillation D->E F This compound E->F Pure Product Pheromone_Signaling cluster_female Female Moth cluster_male Male Moth Female Pheromone Gland Produces this compound Release Release into Environment Female->Release Antenna Antennal Receptors Detect Pheromone Brain Antennal Lobe (Brain) Processes Signal Antenna->Brain Nerve Impulse Behavior Behavioral Response (Flight towards source) Brain->Behavior Initiates Mating Behavior Release->Antenna Pheromone Plume

References

The Discovery and Application of (Z)-11-Hexadecenyl Acetate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-11-Hexadecenyl acetate (B1210297) is a crucial semiochemical that functions as a sex pheromone for a multitude of lepidopteran species, playing a vital role in their chemical communication and reproductive behavior. Its identification has been pivotal in the development of environmentally benign and highly specific pest management strategies. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of (Z)-11-Hexadecenyl acetate, with a focus on the experimental methodologies and signaling pathways involved. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for electroantennography (EAG), gas chromatography-mass spectrometry (GC-MS), and field bioassays are provided to aid in the research and development of pheromone-based pest control solutions.

Introduction

This compound is a long-chain unsaturated acetate ester that has been identified as a primary or secondary component of the female-produced sex pheromone in numerous moth species. Its discovery has been instrumental in understanding the chemical ecology of these insects and has paved the way for the development of effective monitoring and mating disruption techniques for various agricultural and forest pests. This guide delves into the technical aspects of its discovery, from initial identification to its practical application in the field.

Data Presentation: Efficacy and Composition

The effectiveness of this compound as a male attractant is often dependent on its purity, the presence of other synergistic or antagonistic compounds, and the specific ratios within a pheromone blend. The following tables summarize quantitative data from various studies, highlighting its role in the chemical communication of several key insect species.

Table 1: Pheromone Blend Composition and Ratios for Select Lepidopteran Species

Insect SpeciesFamilyPheromone ComponentsRatioReference
Plutella xylostella (Diamondback Moth)Plutellidae(Z)-11-Hexadecenal, (Z)-11-Hexadecenol, this compound8:18:100 or 10:1:90[1]
Heliothis subflexaNoctuidaeA complex blend including (Z)-11-Hexadecenal and (Z)-11-Hexadecen-1-olOptimal release of (Z)-11-hexadecen-1-ol is 0.9-3.5% of the total blend[2]
Agrotis ipsilon (Black Cutworm)Noctuidae(Z)-7-Dodecenyl acetate, (Z)-9-Tetradecenyl acetate, this compound3:1:6 (Yunnan & Shanxi, China), 3:1:2 (Sichuan, China)[3]
Diatraea saccharalis (Sugarcane Borer)Crambidae(Z)-11-Hexadecenal, this compound, and other minor componentsVaries by population
Choristoneura rosaceana (Obliquebanded Leafroller)Tortricidae(Z)-11-Tetradecenyl acetate, (E)-11-Tetradecenyl acetate, (Z)-11-Tetradecenal, (Z)-11-Tetradecen-1-ol100:2:1:0.75

Table 2: Field Trial Data for Pheromone Traps Utilizing this compound Blends

Target PestLocationLure Composition (Ratio)Trap TypeAverage Male Moths Captured (per trap per week)Reference
Plutella xylostellaCanola Field(Z)-11-Hexadecenal : (Z)-11-Hexadecenol : this compound (10:1:90)Sticky TrapSignificantly higher than control[1]
Plutella xylostellaCanola Field(Z)-11-Hexadecenal : (Z)-11-Hexadecenol : this compound (8:18:100)Sticky TrapSignificantly higher than control[1]
Heliothis subflexaNot SpecifiedMulti-component blend with optimized (Z)-11-hexadecen-1-ol releaseSticky TrapIncreased capture with 0.9-3.5% alcohol release[2]
Agrotis ipsilonYunnan, China(Z)-7-dodecenyl acetate : (Z)-9-tetradecenyl acetate : this compound (3:1:6)Not SpecifiedMost attractive ratio for the region[3]

Experimental Protocols

The identification and validation of this compound as a pheromone component relies on a series of meticulous experimental procedures. The following sections provide detailed methodologies for the key techniques employed in this field of research.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a crucial tool for screening potential pheromone components.

Protocol:

  • Insect Preparation: An adult male moth is immobilized, often by chilling. The head, along with the antennae, is excised.

  • Electrode Placement: Two glass capillary electrodes filled with a saline solution are used. The reference electrode is inserted into the base of the head, while the recording electrode makes contact with the distal tip of one of the antennae.

  • Stimulus Preparation: Synthetic this compound and other potential pheromone components are diluted in a solvent like hexane (B92381) to various concentrations. A small amount of the solution is applied to a piece of filter paper, which is then placed inside a Pasteur pipette. A solvent-only pipette serves as a control.

  • Stimulus Delivery: A continuous stream of humidified, clean air is passed over the antenna. A puff of air is then delivered through the stimulus pipette, introducing the odorant into the airstream.

  • Data Recording and Analysis: The depolarization of the olfactory receptor neurons on the antenna generates a voltage change, which is amplified and recorded as the EAG response. The amplitude of the negative deflection is measured and compared across different stimuli and concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate and identify the chemical components of a mixture. It is essential for determining the precise chemical structure of pheromones extracted from insects.

Protocol:

  • Pheromone Gland Extraction: The pheromone glands are excised from female moths, typically during their calling period. The glands are then extracted with a non-polar solvent like hexane for a specific duration.

  • Sample Preparation: The extract is carefully concentrated under a gentle stream of nitrogen.

  • GC Separation: A small volume of the concentrated extract is injected into the gas chromatograph. The GC is equipped with a capillary column (e.g., DB-5ms) that separates the components of the extract based on their volatility and interaction with the stationary phase. The oven temperature is programmed to ramp up gradually to ensure good separation.

  • MS Analysis: As each component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

  • Data Interpretation: The mass spectrum of each component is a unique fingerprint that can be compared to libraries of known spectra (e.g., NIST) for identification. The retention time of the unknown compound is also compared to that of a synthetic standard of this compound to confirm its identity.

Field Bioassays

Field bioassays are crucial for confirming the behavioral activity of identified pheromone components under natural conditions.

Protocol:

  • Lure Preparation: Synthetic this compound, alone or in combination with other compounds, is loaded onto a dispenser, such as a rubber septum or a polymeric matrix. Different dosages and blend ratios are prepared to determine the optimal formulation.

  • Trap Deployment: The lures are placed in insect traps (e.g., sticky traps, delta traps, or funnel traps). The traps are deployed in the field in a randomized block design to minimize positional effects. Control traps baited with a solvent-only lure are also included.

  • Trap Monitoring: The traps are checked at regular intervals (e.g., weekly), and the number of captured male moths of the target species is recorded.

  • Data Analysis: The mean trap catches for each treatment are calculated and statistically analyzed (e.g., using ANOVA and a post-hoc test like Tukey's) to determine if there are significant differences in attraction between the different lures and the control.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The biosynthesis of this compound in moths typically originates from fatty acid metabolism. The key steps involve desaturation and subsequent modification of a C16 fatty acid precursor.

Biosynthesis_Pathway cluster_0 Fatty Acid Synthesis cluster_1 Pheromone Biosynthesis Acetyl-CoA Acetyl-CoA Palmitoyl-CoA (C16) Palmitoyl-CoA (C16) Acetyl-CoA->Palmitoyl-CoA (C16) Fatty Acid Synthase (Z)-11-Hexadecenoyl-CoA (Z)-11-Hexadecenoyl-CoA Palmitoyl-CoA (C16)->(Z)-11-Hexadecenoyl-CoA Δ11-Desaturase (Z)-11-Hexadecenol (Z)-11-Hexadecenol (Z)-11-Hexadecenoyl-CoA->(Z)-11-Hexadecenol Fatty Acyl-CoA Reductase This compound This compound (Z)-11-Hexadecenol->this compound Acetyltransferase

Caption: Biosynthesis of this compound from Acetyl-CoA.

Pheromone Degradation in the Antenna

For an insect to effectively navigate a pheromone plume, the signal must be rapidly degraded after detection to allow for the perception of subsequent concentration changes. This is primarily achieved by pheromone-degrading enzymes (PDEs) in the antennae.

Degradation_Pathway cluster_0 Pheromone Reception and Degradation Pheromone_in_air This compound (in air) Pheromone_in_sensillum This compound (in sensillum lymph) Pheromone_in_air->Pheromone_in_sensillum Diffusion Inactive_metabolites Inactive Metabolites ((Z)-11-Hexadecenol + Acetic Acid) Pheromone_in_sensillum->Inactive_metabolites Antennal Esterase (PDE) Receptor_Binding Olfactory Receptor Activation Pheromone_in_sensillum->Receptor_Binding Binds to Receptor

Caption: Degradation of this compound in the insect antenna.

Experimental Workflow for Pheromone Identification and Validation

The process of identifying and validating a new insect pheromone is a multi-step endeavor that integrates chemical analysis, electrophysiology, and behavioral assays.

Pheromone_ID_Workflow cluster_0 Discovery & Identification cluster_1 Synthesis & Validation cluster_2 Application A Pheromone Gland Extraction B GC-EAD Analysis A->B C GC-MS Analysis B->C D Structure Elucidation C->D E Chemical Synthesis of Candidate Compound D->E F EAG Confirmation E->F G Wind Tunnel Bioassays F->G H Field Trapping Trials G->H I Development of Lures for Monitoring H->I J Mating Disruption Formulation H->J

Caption: Workflow for insect pheromone identification and application.

Conclusion

This compound stands as a testament to the power of chemical ecology in revolutionizing pest management. This in-depth technical guide has provided a comprehensive overview of the key methodologies and scientific principles underlying its discovery and application. The detailed experimental protocols and structured data presentation are intended to serve as a valuable resource for researchers and professionals in the field, fostering further innovation in the development of sustainable and effective pest control strategies. The continued exploration of insect chemical communication, guided by the principles outlined herein, holds immense promise for the future of agriculture and environmental stewardship.

References

The Pheromonal Signature of (Z)-11-Hexadecenyl Acetate in Lepidoptera: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

(Z)-11-Hexadecenyl acetate (B1210297) is a pivotal semiochemical in the chemical communication landscape of numerous Lepidoptera species, primarily functioning as a female-emitted sex pheromone to attract conspecific males. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and detection of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and analytical workflows.

Quantitative Analysis of (Z)-11-Hexadecenyl Acetate Across Lepidoptera Species

The production of this compound varies significantly among different Lepidoptera species, both in absolute quantity and as a relative component of a more complex pheromone blend. The following table summarizes quantitative data from several key species, offering a comparative overview for researchers.

SpeciesFamilyQuantity of this compound (ng/female)Pheromone Blend Composition and Ratio
Acrolepiopsis nagaimoAcrolepiidae1.8[1][2]This compound, (Z)-11-Hexadecenal, (Z)-11-Hexadecen-1-ol (Ratio: 75:25:variable)[1]
Plutella xylostellaPlutellidaeVariable, part of a blend(Z)-11-Hexadecenal, this compound, (Z)-11-Hexadecen-1-ol (Ratios vary geographically, e.g., 8:100:18 or 10:90:1)[3][4]
Sesamia inferensNoctuidaeNot explicitly quantified as a standalone value, part of a blendThis compound, (Z)-11-Hexadecenol, (Z)-11-Hexadecenal (Preferred blend ratio: 4:1:0.1)[5]
Heliothis subflexaNoctuidaeVariable, part of a complex blendIncludes this compound along with other acetates, aldehydes, and an alcohol.[6][7]
Scirpophaga incertulasPyralidaeTraces detectedPresent in ovipositor washings along with other major components.[8]

Biosynthesis of this compound

The biosynthesis of this compound in moths is a multi-step enzymatic process that typically originates from a common fatty acid precursor, palmitic acid (a 16-carbon saturated fatty acid). The key enzymatic step is the introduction of a double bond at the delta-11 position, followed by reduction and acetylation.

Biosynthesis_of_Z11_16Ac palmitic_acid Palmitic Acid (16:0) z11_16_acid (Z)-11-Hexadecenoic Acid palmitic_acid->z11_16_acid Δ11-Desaturase z11_16_alcohol (Z)-11-Hexadecen-1-ol z11_16_acid->z11_16_alcohol Fatty Acyl-CoA Reductase z11_16_acetate This compound z11_16_alcohol->z11_16_acetate Acetyltransferase

Biosynthetic pathway of this compound.

Experimental Protocols

Pheromone Gland Extraction

This protocol outlines the standard procedure for excising and extracting pheromones from the abdominal glands of female moths.

Materials:

  • Virgin female moths (2-3 days old)

  • Dissecting scissors and fine forceps

  • Stereomicroscope

  • Glass vials with Teflon-lined caps

  • Hexane (B92381) (HPLC grade)

  • Internal standard (e.g., pentadecane)

Procedure:

  • Anesthetize a virgin female moth by chilling it on ice or using CO2.

  • Under a stereomicroscope, carefully excise the last two abdominal segments containing the pheromone gland using fine dissecting scissors.

  • Immediately place the excised gland into a glass vial containing a known volume of hexane (e.g., 100 µL) and a known amount of internal standard.

  • Allow the extraction to proceed for at least 30 minutes at room temperature.

  • Carefully remove the gland tissue from the vial.

  • The resulting extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Pheromone_Gland_Extraction start Start: Anesthetize Moth excise Excise Pheromone Gland start->excise extract Extract in Hexane with Internal Standard excise->extract remove Remove Gland Tissue extract->remove end End: Extract Ready for GC-MS remove->end GC_MS_Analysis start Inject Pheromone Extract separate Separation on GC Column start->separate ionize Electron Impact Ionization separate->ionize detect Mass Spectrometry Detection ionize->detect analyze Data Analysis: Identification & Quantification detect->analyze Pheromone_Signaling_Pathway pheromone Pheromone Molecule (this compound) pbp Pheromone Binding Protein (PBP) pheromone->pbp Binding in Sensillar Lymph receptor Pheromone Receptor (PR) pbp->receptor Transport and Delivery orn Olfactory Receptor Neuron (ORN) Membrane signal_transduction Signal Transduction Cascade (e.g., Ion Channel Opening) receptor->signal_transduction Activation action_potential Action Potential Generation signal_transduction->action_potential brain Signal Transmission to Antennal Lobe of Brain action_potential->brain behavior Behavioral Response (e.g., Upwind Flight) brain->behavior

References

The Role of (Z)-11-Hexadecenyl Acetate in Moth Reproductive Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-11-Hexadecenyl acetate (B1210297) , a long-chain fatty acid derivative, plays a pivotal role in the reproductive success of numerous moth species. As a primary or secondary component of female-emitted sex pheromone blends, this semiochemical is instrumental in mediating long-distance attraction of conspecific males, initiating courtship rituals, and ultimately ensuring successful mating. This in-depth technical guide explores the multifaceted role of (Z)-11-Hexadecenyl acetate in moth reproductive behavior, detailing its biosynthesis, perception by the male olfactory system, and its direct impact on mating success. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of insect chemical ecology and the development of novel pest management strategies.

Biosynthesis of this compound

The biosynthesis of this compound in the pheromone glands of female moths is a multi-step enzymatic process originating from common fatty acid precursors. The general pathway involves a series of desaturation, chain-shortening (if necessary), reduction, and acetylation steps.

The biosynthesis is initiated with a C16 saturated fatty acid, palmitoyl-CoA. A key enzyme, Δ11-desaturase , introduces a double bond at the 11th carbon position, forming (Z)-11-hexadecenoyl-CoA. This precursor is then reduced to the corresponding alcohol, (Z)-11-hexadecen-1-ol, by a fatty-acyl-CoA reductase (FAR) . Finally, an acetyltransferase catalyzes the esterification of the alcohol with an acetyl group, yielding the final product, this compound. The entire process is tightly regulated, often under the control of the Pheromone Biosynthesis Activating Neuropeptide (PBAN)[1].

Biosynthesis_of_Z11_16Ac Palmitoyl_CoA Palmitoyl-CoA (C16:0) Z11_16_Acyl_CoA (Z)-11-Hexadecenoyl-CoA Palmitoyl_CoA->Z11_16_Acyl_CoA Δ11-Desaturase Z11_16_OH (Z)-11-Hexadecen-1-ol Z11_16_Acyl_CoA->Z11_16_OH Fatty-Acyl-CoA Reductase (FAR) Z11_16_OAc This compound Z11_16_OH->Z11_16_OAc Acetyltransferase

Biosynthesis pathway of this compound.

Olfactory Reception and Signal Transduction

The detection of this compound by male moths is a highly sensitive and specific process that occurs in specialized olfactory sensilla on their antennae. The binding of the pheromone molecule to an olfactory receptor initiates a signal transduction cascade that ultimately leads to the generation of an action potential.

Upon entering the sensillum lymph, the hydrophobic this compound molecule is encapsulated by a Pheromone Binding Protein (PBP) . This complex is then transported to the dendritic membrane of an Olfactory Receptor Neuron (ORN) . The PBP is thought to facilitate the transfer of the pheromone to a specific Olfactory Receptor (OR) , which is a G-protein coupled receptor (GPCR)[1][2].

Binding of the pheromone to the OR activates a G-protein (Gq) , which in turn stimulates Phospholipase C (PLCβ) [3][4][5]. PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG) [3][6][7][8]. IP3 and DAG then act on ion channels in the ORN membrane, leading to an influx of cations (primarily Ca²⁺ and Na⁺) and subsequent depolarization of the neuron[3][4]. If the depolarization reaches the threshold, an action potential is generated and transmitted to the antennal lobe of the moth's brain for processing.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron Dendrite Z11_16Ac This compound PBP Pheromone Binding Protein (PBP) Z11_16Ac->PBP Binding PBP_Complex PBP-Pheromone Complex PBP->PBP_Complex OR Olfactory Receptor (OR) (GPCR) PBP_Complex->OR Binding & Activation G_protein G-protein (Gq) OR->G_protein Activates PLC Phospholipase C (PLCβ) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ion_Channel Ion Channel (TRP-like) IP3->Ion_Channel Opens DAG->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Cation Influx (Ca²⁺, Na⁺) Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential

Olfactory signal transduction pathway for this compound.

Behavioral Responses to this compound

The perception of this compound by male moths triggers a cascade of innate behaviors culminating in mating. These behaviors are often studied in a controlled laboratory setting using a wind tunnel.

A typical behavioral sequence in response to a pheromone plume containing this compound includes:

  • Activation: The male moth becomes active, often exhibiting antennal grooming and wing fanning.

  • Take-off: The male initiates flight.

  • Upwind flight: The male flies upwind towards the pheromone source, often in a characteristic zigzagging pattern.

  • Source location: The male approaches the pheromone source.

  • Landing: The male lands on or near the source.

  • Courtship: The male engages in close-range courtship behaviors, which may include wing vibration, abdominal clasper extension, and attempted copulation.

The intensity and success of these behaviors are dose-dependent and are also influenced by the presence and ratio of other pheromone components.

Behavioral_Workflow start Male Moth at Rest pheromone Detects Pheromone Plume (this compound) start->pheromone activation Activation (Wing fanning, antennal movement) pheromone->activation takeoff Take-off activation->takeoff upwind_flight Upwind Flight (Zigzagging) takeoff->upwind_flight source_location Source Location upwind_flight->source_location landing Landing source_location->landing courtship Courtship & Mating landing->courtship end Mating courtship->end

Behavioral cascade in response to this compound.

Quantitative Data on Behavioral and Electrophysiological Responses

The behavioral and electrophysiological responses of male moths to this compound are dose-dependent. The following tables summarize representative quantitative data for several key moth species.

Table 1: Pheromone Blend Composition for Selected Moth Species

SpeciesThis compound (Z11-16:OAc)Other Components & RatiosReference
Plutella xylostella (Diamondback Moth)Major Component(Z)-11-hexadecenal (Z11-16:Ald), (Z)-11-hexadecen-1-ol (Z11-16:OH). Optimal blend ratio for trapping is approximately 5:5:1 (Ald:OAc:OH).[4]
Agrotis ipsilon (Black Cutworm Moth)Key Component(Z)-7-dodecenyl acetate (Z7-12:Ac), (Z)-9-tetradecenyl acetate (Z9-14:Ac). The ratio of Z11-16:OAc varies geographically.[9][10][11][12]
Mythimna separata (Oriental Armyworm)Minor Component(Z)-11-hexadecenal (Z11-16:Ald) is the major component. Z11-16:OAc is present in the pheromone gland.[13][14][15]
Heliothis virescens (Tobacco Budworm)Not a primary component(Z)-11-hexadecenal (Z11-16:Ald) is the major component. However, specific olfactory neurons respond to acetate compounds.[2][16][17][18]

Table 2: Representative Wind Tunnel Bioassay Data for Male Moth Responses

SpeciesPheromone Dose (ng)% Take-off% Upwind Flight% Source ContactReference
Spodoptera frugiperda (Fall Armyworm)100 (blend)958065[11]
Cacoecimorpha pronubana100 (blend with 30% Z11-14:OH)857055[19]
Helicoverpa armigera300 (blend)907560[20]

Note: Data for Spodoptera frugiperda, Cacoecimorpha pronubana, and Helicoverpa armigera are for pheromone blends that may or may not contain this compound, but are representative of typical dose-response relationships in wind tunnel assays.

Table 3: Representative Electroantennogram (EAG) Dose-Response Data

SpeciesPheromone Dose (µg)Mean EAG Response (mV) ± SEMReference
Plutella xylostella100.8 ± 0.1
Mythimna separata100 (Z11-16:OAc)0.5 ± 0.05[14]
Heliothis virescens10 (Z11-16:Ald)1.2 ± 0.2

Note: Data for Plutella xylostella and Mythimna separata are for this compound. Data for Heliothis virescens is for the related aldehyde, (Z)-11-hexadecenal, and is representative of EAG responses.

Experimental Protocols

Experimental Workflow for Pheromone Identification and Behavioral Assay

Experimental_Workflow cluster_extraction Pheromone Extraction & Identification cluster_synthesis Pheromone Synthesis cluster_bioassay Behavioral Bioassay gland_excision Excise Pheromone Gland from Female Moth extraction Solvent Extraction (e.g., Hexane) gland_excision->extraction gc_ead Gas Chromatography- Electroantennographic Detection (GC-EAD) extraction->gc_ead gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) extraction->gc_ms identification Compound Identification gc_ead->identification gc_ms->identification synthesis Chemical Synthesis of Identified Components identification->synthesis wind_tunnel Wind Tunnel Assay synthesis->wind_tunnel field_trapping Field Trapping synthesis->field_trapping wind_tunnel->field_trapping

General workflow for pheromone identification and bioassays.

Protocol 1: Wind Tunnel Bioassay

  • Wind Tunnel Setup: Use a glass or plexiglass wind tunnel with controlled airflow (typically 20-30 cm/s), temperature (20-25°C), and humidity (50-70%). Illuminate the tunnel with dim red light for nocturnal species.

  • Pheromone Source: Apply a known concentration of synthetic this compound (dissolved in a solvent like hexane) to a dispenser (e.g., filter paper, rubber septum). Place the dispenser at the upwind end of the tunnel.

  • Moth Preparation: Use sexually mature, virgin male moths that have been acclimated to the experimental conditions for at least 30 minutes.

  • Release: Place a single male moth in a release cage at the downwind end of the tunnel.

  • Observation: Record the male's behavior for a set period (e.g., 5 minutes), noting the latency and occurrence of the behaviors listed in the "Behavioral Responses" section.

  • Data Analysis: Analyze the percentage of males exhibiting each behavior for different pheromone concentrations or blends.

Protocol 2: Electroantennography (EAG)

  • Antenna Preparation: Excise an antenna from a male moth and mount it between two glass capillary electrodes filled with a saline solution.

  • Stimulus Delivery: Deliver a puff of air carrying a known concentration of this compound over the antenna.

  • Recording: Record the resulting depolarization of the antennal preparation using an amplifier and data acquisition system.

  • Data Analysis: Measure the amplitude of the EAG response (in millivolts) for a range of pheromone concentrations to generate a dose-response curve.

Protocol 3: Single Sensillum Recording (SSR)

  • Moth Preparation: Immobilize a male moth and expose its antenna under a microscope.

  • Electrode Placement: Insert a sharpened tungsten recording electrode into the base of a single olfactory sensillum and a reference electrode into another part of the antenna or the moth's head.

  • Stimulus Delivery: Deliver a continuous stream of charcoal-filtered air over the antenna and introduce a puff of air containing this compound into the airstream.

  • Recording: Record the action potentials (spikes) from the ORNs within the sensillum.

  • Data Analysis: Count the number of spikes in a given time window before, during, and after the stimulus to determine the neuron's response to different concentrations of the pheromone.

Conclusion

This compound is a critical component in the chemical communication systems of a wide array of moth species. Its biosynthesis, detection, and the behavioral responses it elicits are complex and finely tuned processes that are essential for reproductive success. A thorough understanding of the role of this and other pheromone components is vital for the development of effective and environmentally benign pest management strategies that exploit these natural communication channels. The experimental protocols and data presented in this guide provide a framework for further research into the fascinating world of moth chemical ecology.

References

Olfactory Reception of (Z)-11-Hexadecenyl Acetate in Male Moths: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(Z)-11-Hexadecenyl acetate (B1210297) (Z11-16:OAc) is a crucial sex pheromone component for numerous moth species, playing a vital role in mate recognition and reproductive isolation. The male moth's ability to detect this specific molecule with extraordinary sensitivity and selectivity is a classic model for chemosensory research. This technical guide provides an in-depth examination of the molecular and physiological mechanisms underlying the olfactory reception of Z11-16:OAc in male moths. It details the key protein players, the signal transduction cascade, and the principal experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, neurobiology, and pest management.

Introduction

Chemical communication is a cornerstone of insect behavior, with sex pheromones being paramount for successful reproduction. In many lepidopteran species, females release a species-specific blend of long-chain fatty acid derivatives to attract conspecific males. (Z)-11-Hexadecenyl acetate is a widely utilized Type I pheromone component, often found in conjunction with other acetates, alcohols, and aldehydes.[1] The male moth's olfactory system is exquisitely tuned to detect the precise ratio of these components, enabling him to locate a potential mate from a distance. Understanding the reception of Z11-16:OAc is not only fundamental to neuroethology but also offers significant opportunities for developing novel, environmentally benign pest control strategies through mating disruption or enhanced trapping.

This guide synthesizes current knowledge on the topic, presenting quantitative data in structured tables, detailing experimental protocols, and providing visual diagrams of the key processes to facilitate a comprehensive understanding.

The Molecular Machinery of Pheromone Reception

The initial events of pheromone detection occur within the specialized trichoid sensilla on the male moth's antennae.[2] The process involves a multi-step molecular cascade, ensuring both high sensitivity and specificity.

Pheromone Binding Proteins (PBPs)

Upon entering the sensillum through cuticular pores, the hydrophobic Z11-16:OAc molecule must traverse the aqueous sensillar lymph to reach the olfactory receptors on the neuron's dendritic membrane. This transport is facilitated by Pheromone Binding Proteins (PBPs), which are small, soluble proteins found at high concentrations within the lymph.[2][3]

Key Functions of PBPs:

  • Solubilization: They bind to hydrophobic pheromone molecules, rendering them soluble in the aqueous lymph.

  • Transport: They act as carriers, shuttling the pheromone to the olfactory receptors.

  • Protection: They protect the pheromone from degradation by enzymes present in the sensillar lymph.

  • Selectivity: PBPs can contribute to the initial filtering of odorants, showing preferential binding to specific pheromone components.[2][4]

In Plutella xylostella, PxylPBP3 has been identified as a key PBP involved in discriminating between this compound and the corresponding aldehyde, (Z)-11-hexadecenal.[4] Similarly, in Helicoverpa armigera, HarmPBP1 and HarmPBP2 are co-localized in sensilla that house olfactory receptor neurons (ORNs) responsive to the main pheromone component, (Z)-11-hexadecenal, and significantly increase the receptor's response.[5]

Olfactory Receptors (ORs)

The core of pheromone recognition lies with the Olfactory Receptors (ORs), which are seven-transmembrane domain proteins located on the dendritic membrane of Olfactory Receptor Neurons (ORNs).[6] These receptors are responsible for converting the chemical signal of pheromone binding into an electrical signal. Moth ORs function as ligand-gated ion channels, forming a heteromeric complex with a highly conserved co-receptor known as Orco.[7] The OR subunit confers ligand specificity, while the Orco subunit is essential for the formation of a functional ion channel.

In the armyworm, Mythimna separata, specific ORNs housed in type-III trichoid sensilla are activated by Z11-16:OAc.[6] In Orthaga achatina, whose pheromone blend includes Z11-16:OAc, several pheromone receptors have been identified, with specific receptors responding strongly to the alcohol (Z11-16:OH) and aldehyde (Z11-16:Ald) components of the blend.[8] While a specific receptor solely for Z11-16:OAc has yet to be definitively characterized across all species, ongoing research continues to deorphanize these critical proteins.

Sensory Neuron Membrane Proteins (SNMPs)

A third class of proteins, Sensory Neuron Membrane Proteins (SNMPs), is also implicated in pheromone detection. Located on the dendritic membrane, SNMPs are related to the CD36 family of fatty acid transporters. The prevailing model suggests that SNMP1 is crucial for the efficient transfer of the pheromone from the PBP-pheromone complex to the OR, a critical step for receptor activation.

Physiological Signaling Cascade

The detection of Z11-16:OAc culminates in the generation of action potentials that are transmitted to the brain.

  • Binding and Transport: Z11-16:OAc enters the sensillum and binds to a PBP.

  • Receptor Activation: The PBP-pheromone complex diffuses across the sensillar lymph and interacts with the OR/Orco complex on the ORN dendrite, possibly facilitated by SNMP.

  • Ion Channel Opening: Ligand binding to the OR subunit induces a conformational change, opening the non-specific cation channel formed by the OR/Orco complex.

  • Depolarization: The influx of cations (primarily Na⁺ and Ca²⁺) depolarizes the ORN membrane, generating a receptor potential.

  • Action Potential: If the depolarization reaches the threshold, voltage-gated ion channels are activated, firing one or more action potentials (spikes).

  • Signal Transmission: These action potentials propagate along the axon of the ORN to the antennal lobe of the moth's brain, where the information is processed.

G AP Action Potential to Antennal Lobe Pore Pore Pheromone_free Pheromone_free Pore->Pheromone_free Entry PBP PBP Pheromone_free->PBP Binding PBP_Pheromone PBP_Pheromone PBP->PBP_Pheromone SNMP SNMP PBP_Pheromone->SNMP Transport & Interaction OR OR SNMP->OR Pheromone Hand-off OR_Open OR_Open OR->OR_Open Activation Cations Cations OR_Open->Cations Channel Gating Cations->AP Depolarization

Caption: Molecular signaling pathway for Z11-16:OAc reception.

Quantitative Data on Olfactory Response

The response of male moth olfactory systems to Z11-16:OAc and related compounds has been quantified using various electrophysiological and behavioral techniques. The tables below summarize representative data from the literature.

Table 1: Single-Sensillum Recording (SSR) Responses
SpeciesSensillum TypeCompoundDose (µg)Response (spikes/s)Reference
Ostrinia nubilalis(Antagonist-sensitive)(Z)-9-Tetradecenyl acetate10~55[9][10]
(Z)-11-Hexadecanal10~45[9][10]
Mythimna separataType-III TrichoidThis compound10~40[6][11]
(Z)-11-Hexadecenal10<10[6][11]
Sesamia nonagrioidesType-A TrichoidThis compound1~70[12]
Type-B TrichoidThis compound1~60[12]
Type-A Trichoid(Z)-11-Hexadecenal1~25[12]
Type-B Trichoid(Z)-11-Hexadecen-1-ol1~35[12]
Table 2: Electroantennogram (EAG) Responses
SpeciesCompoundDose (µg)Relative Response Amplitude (%)Reference
Mythimna separata (Male)(Z)-11-Hexadecenal100100[6][11]
This compound100~30[6][11]
(Z)-11-Hexadecen-1-ol100~25[6][11]
Heliothis virescens (Male)(Z)-11-HexadecenalN/AHigh[13]
(Z)-9-TetradecenalN/AHigh[13]
Table 3: Behavioral Responses in Wind Tunnel Assays
SpeciesLure CompositionDoseBehavioral EndpointResponse Rate (%)Reference
Ostrinia nubilalis97:3 (Z/E)-11-Tetradecenyl acetateN/ASource ContactHigh[9][14]
+ 1% (Z)-11-HexadecanalN/ASource ContactSignificantly Reduced[9][14]
Heliothis zea(Z)-11-HexadecenalN/AUpwind FlightModerate[15]
+ (Z)-9-HexadecenalN/AUpwind FlightSignificantly Increased[15]

Experimental Protocols

Investigating the olfactory reception of Z11-16:OAc requires a suite of specialized techniques. The following sections provide detailed methodologies for key experiments.

Electroantennography (EAG)

EAG measures the summated electrical potential from the entire antenna, representing the overall response of the olfactory neuron population to a stimulus.

Methodology:

  • Preparation: Excise an antenna from a male moth and remove the distal tip.

  • Mounting: Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed over the cut distal end, and the reference electrode is inserted into the base of the antenna.

  • Amplification: Connect the electrodes to a high-impedance amplifier to record the potential difference.

  • Stimulus Delivery: A filter paper strip loaded with a known amount of Z11-16:OAc dissolved in a solvent (e.g., hexane) is placed inside a Pasteur pipette. A puff of purified, humidified air is delivered through the pipette, carrying the odorant over the antenna.

  • Recording: The resulting depolarization of the antennal preparation is recorded as a negative voltage deflection (the EAG response).

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses are often normalized to a standard compound or the solvent control.

Single-Sensillum Recording (SSR)

SSR is a powerful technique that allows for the recording of action potentials from individual ORNs, providing detailed information about the specificity and sensitivity of single neurons.[16]

Methodology:

  • Animal Preparation: Immobilize a live male moth in a tube or on a wax block, with one antenna fixed to a coverslip using dental wax or double-sided tape.

  • Electrode Placement: Under high magnification, insert a sharpened tungsten recording electrode through the cuticle at the base of a target trichoid sensillum to make contact with the neuron(s) within. A reference electrode is typically inserted into the moth's eye or abdomen.

  • Signal Acquisition: The signal is amplified, filtered to remove low-frequency noise, and recorded using specialized software.

  • Stimulus Delivery: Odorant delivery is performed as in EAG, using a controlled puff of air through a pipette containing the stimulus source directed at the antenna.

  • Data Analysis: The number of action potentials (spikes) in a given time window (e.g., the first second after stimulation) is counted. The spontaneous firing rate is subtracted to determine the net response. Different neurons within the same sensillum can often be distinguished by their spike amplitudes.[12][17]

G cluster_prep Preparation cluster_recording Recording Setup cluster_stim Stimulation cluster_analysis Data Analysis Moth Immobilize Male Moth Antenna Fix Antenna Moth->Antenna Microscope Place under Microscope Antenna->Microscope Electrodes Insert Recording & Reference Electrodes Microscope->Electrodes Amplifier Connect to Amplifier & Acquisition System Electrodes->Amplifier Record Record Spike Train Amplifier->Record Stimulus Prepare Stimulus Cartridge (Z11-16:OAc in pipette) Airflow Deliver Air Puff over Antenna Stimulus->Airflow Airflow->Antenna Odor Delivery Sort Sort Spikes by Amplitude (if multiple neurons) Record->Sort Quantify Calculate Firing Rate (Spikes/Second) Sort->Quantify

Caption: Experimental workflow for Single-Sensillum Recording (SSR).

Calcium Imaging in Heterologous Systems

This technique is used to functionally characterize specific ORs by expressing them in a non-native cell system (like HEK293 cells or Xenopus oocytes) and measuring ligand-induced activation via a calcium-sensitive fluorescent dye.[18][19]

Methodology:

  • Gene Cloning & Expression: Clone the full-length cDNA of the candidate OR (e.g., an OR identified from antennal transcriptome analysis) and the Orco gene into expression vectors.

  • Cell Culture & Transfection: Culture a suitable cell line (e.g., HEK293). Co-transfect the cells with the OR and Orco expression plasmids.

  • Dye Loading: 24-48 hours after transfection, load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or GCaMP) by incubating them in the dye solution.

  • Imaging Setup: Place the culture dish on an inverted fluorescence microscope equipped with a perfusion system and a sensitive camera (e.g., EMCCD).

  • Stimulation & Recording: Perfuse the cells with a saline buffer. Apply a solution containing Z11-16:OAc at a known concentration. Record the changes in fluorescence intensity over time. An increase in intracellular calcium upon ligand binding causes a change in the dye's fluorescence.

  • Data Analysis: Quantify the change in fluorescence (ΔF/F₀) for responding cells. Generate dose-response curves by testing a range of ligand concentrations to determine the EC₅₀ (the concentration that elicits a half-maximal response).

Wind Tunnel Bioassay

Wind tunnels provide a semi-naturalistic setting to observe and quantify the behavioral responses of male moths to a pheromone source.

Methodology:

  • Setup: Use a glass or acrylic wind tunnel with a controlled, laminar airflow (e.g., 0.3-0.5 m/s), temperature, humidity, and light level (typically mimicking dusk conditions).

  • Pheromone Source: Place a rubber septum or filter paper loaded with Z11-16:OAc (or a blend) at the upwind end of the tunnel.

  • Moth Release: Place a male moth on a platform at the downwind end of the tunnel.

  • Observation: Record the moth's flight path and a sequence of stereotyped behaviors, including: taking flight, oriented upwind flight, zig-zagging flight, and contact with the pheromone source.[20]

  • Data Analysis: Score the percentage of moths that successfully perform each step of the behavioral sequence. Compare the responses to different pheromone blends, concentrations, or potential antagonists.

Conclusion

The olfactory reception of this compound in male moths is a highly sophisticated process involving a coordinated suite of molecular components, from binding proteins to specific ion channels. This system achieves remarkable sensitivity and specificity, allowing for the reliable detection of conspecific females. The experimental techniques outlined in this guide—EAG, SSR, calcium imaging, and behavioral assays—provide a powerful toolkit for dissecting this complex biological system. A deeper understanding of these mechanisms not only advances our knowledge of sensory neurobiology but also paves the way for the development of highly specific and sustainable methods for managing insect pests that rely on this critical pheromone component.

References

(Z)-11-Hexadecenyl Acetate: A Technical Guide to its Application as a Semiochemical in Pest Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

(Z)-11-Hexadecenyl acetate (B1210297) is a key semiochemical, acting as a sex pheromone component for numerous lepidopteran pests. This technical guide provides an in-depth overview of its chemical properties, synthesis, and mechanism of action in insect olfaction. Detailed experimental protocols for its use in electroantennography (EAG) and field-based pest monitoring are presented, alongside quantitative data from relevant studies. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, pest management, and drug development, offering a comprehensive resource for the application of (Z)-11-Hexadecenyl acetate in innovative and sustainable pest control strategies.

Introduction

This compound (Z11-16:Ac) is a naturally occurring compound that functions as a sex pheromone component for a variety of moth species, many of which are significant agricultural pests. Notably, it is a primary component of the sex pheromone of the diamondback moth (Plutella xylostella), a globally distributed pest of cruciferous crops.[1] As a semiochemical, Z11-16:Ac plays a crucial role in the reproductive behavior of these insects, mediating mate location and recognition.[2] This high specificity makes it an invaluable tool for integrated pest management (IPM) programs, where it is utilized in lures for monitoring pest populations and, in some cases, for mating disruption.[3] The synthesis and field application of Z11-16:Ac offer a targeted and environmentally benign alternative to broad-spectrum insecticides. This guide details the technical aspects of its synthesis, biological activity, and practical application in pest monitoring.

Chemical Properties

This compound is a long-chain fatty acyl acetate. Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₈H₃₄O₂
Molecular Weight 282.47 g/mol
CAS Number 34010-21-4
Appearance Colorless to pale yellow oil
Boiling Point 348.7 ± 11.0 °C at 760 mmHg
Density 0.875 ± 0.06 g/cm³
IUPAC Name (Z)-hexadec-11-en-1-yl acetate

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes. A common and effective method involves a Wittig reaction to create the characteristic (Z)-alkene bond, followed by acetylation.

Experimental Protocol: Synthesis via Wittig Reaction and Acetylation

This protocol is adapted from the synthesis of pheromone components for Plutella xylostella.[1]

Materials:

Step 1: Synthesis of (Z)-11-Hexadecen-1-ol

  • Phosphonium (B103445) Salt Formation: 11-Bromoundecanol is reacted with triphenylphosphine to form the corresponding phosphonium salt.

  • Wittig Reaction: The phosphonium salt is deprotonated with a strong base, such as NaHMDS, in anhydrous THF at -78°C to form the ylide. To this, valeraldehyde is added, and the reaction is allowed to warm to room temperature and stir for 24 hours. This reaction stereoselectively forms the (Z)-alkene.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is extracted, dried, and concentrated. The crude product, (Z)-11-hexadecen-1-ol, is then purified by column chromatography.

Step 2: Acetylation of (Z)-11-Hexadecen-1-ol

  • Reaction Setup: (Z)-11-hexadecen-1-ol is dissolved in anhydrous dichloromethane under a nitrogen atmosphere and cooled in an ice bath.

  • Addition of Reagents: Triethylamine, acetic anhydride, and a catalytic amount of DMAP are added sequentially to the solution with stirring.

  • Reaction and Work-up: The reaction is typically complete within one hour. The crude product is washed with a cold aqueous saturated solution of sodium carbonate and a 5% hydrochloric acid aqueous solution.

  • Purification: The final product, this compound, is purified by column chromatography using a hexane:ethyl acetate solvent system, yielding the product in high purity (typically >90%).[1]

G cluster_synthesis Synthesis Workflow start Start Materials: 11-Bromoundecanol, Triphenylphosphine step1 Phosphonium Salt Formation start->step1 step2 Wittig Reaction with Valeraldehyde step1->step2 step3 Purification of (Z)-11-Hexadecen-1-ol step2->step3 step4 Acetylation with Acetic Anhydride step3->step4 step5 Purification of This compound step4->step5 end Final Product: This compound step5->end

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: Insect Olfactory Signaling

The detection of this compound by male moths initiates a cascade of events within the insect's antenna, leading to a behavioral response. This process involves a specialized set of proteins and neuronal pathways.

General Olfactory Signaling Pathway in Moths

In general, volatile semiochemicals enter the sensory hairs (sensilla) on the moth's antenna through pores. Inside the sensillum lymph, these hydrophobic molecules are bound and transported by Odorant Binding Proteins (OBPs) or Pheromone Binding Proteins (PBPs) to the dendritic membrane of Olfactory Receptor Neurons (ORNs). The binding of the semiochemical to a specific Olfactory Receptor (OR) on the ORN membrane triggers the opening of an ion channel, leading to depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for processing.

Specific Signaling Pathway for this compound

Recent research has identified a specific olfactory receptor in the diamondback moth, Plutella xylostella, that is tuned to this compound. PxylOR13 has been functionally characterized and shown to respond specifically to this pheromone component.[1] The proposed signaling pathway is as follows:

  • This compound enters the sensillum: The pheromone molecule diffuses through the pores of the trichoid sensilla on the male moth's antenna.

  • Binding to Pheromone Binding Protein (PBP): In the sensillum lymph, the hydrophobic Z11-16:Ac molecule is encapsulated by a Pheromone Binding Protein (PBP).

  • Transport to the Olfactory Receptor Neuron (ORN): The PBP transports Z11-16:Ac to the dendritic membrane of an ORN.

  • Activation of the PxylOR13 Receptor: The PBP-pheromone complex interacts with the PxylOR13 receptor, which is co-expressed with the olfactory receptor co-receptor (Orco). This interaction causes a conformational change in the receptor complex.

  • Ion Channel Opening and Depolarization: The activation of the PxylOR13/Orco complex opens a non-specific cation channel, leading to an influx of positive ions into the ORN. This causes depolarization of the neuronal membrane.

  • Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated.

  • Signal Transduction to the Brain: The action potential travels along the axon of the ORN to a specific region of the antennal lobe in the moth's brain, where the information is processed, ultimately leading to a behavioral response (e.g., upwind flight towards the pheromone source).

G cluster_pathway Olfactory Signaling Pathway for this compound pheromone This compound pbp Pheromone Binding Protein (PBP) pheromone->pbp Enters Sensillum complex PBP-Pheromone Complex pbp->complex receptor PxylOR13/Orco Receptor Complex complex->receptor Binds to Receptor depolarization ORN Depolarization (Ion Influx) receptor->depolarization Opens Ion Channel action_potential Action Potential Generation depolarization->action_potential brain Signal to Antennal Lobe action_potential->brain

Caption: Proposed signaling pathway for this compound in P. xylostella.

Applications in Pest Monitoring

This compound is a powerful tool for monitoring populations of susceptible moth species. Two primary techniques are employed: electroantennography for laboratory-based analysis of antennal responses and field trapping for population surveillance.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summated electrical response of the insect antenna to volatile compounds. It is a valuable tool for screening the activity of semiochemicals and determining the sensitivity of an insect's olfactory system.

Materials:

  • Adult male moths (e.g., P. xylostella)

  • This compound of high purity

  • Solvent (e.g., hexane or paraffin (B1166041) oil)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Microscope

  • Humidified and purified air source

  • Stimulus delivery system (e.g., Pasteur pipettes with filter paper)

Procedure:

  • Preparation of Pheromone Dilutions: Prepare a serial dilution of this compound in the chosen solvent to create a range of concentrations for dose-response analysis.

  • Antenna Preparation: Anesthetize a male moth (e.g., by chilling) and carefully excise one antenna at its base. Mount the antenna between two electrodes using conductive gel. The basal end is connected to the reference electrode, and the distal end to the recording electrode.

  • Stimulus Delivery: A known volume of a pheromone dilution is applied to a piece of filter paper, which is then placed inside a Pasteur pipette. A puff of purified, humidified air is passed through the pipette to deliver the stimulus over the antenna.

  • Data Recording and Analysis: The electrical potential change across the antenna is recorded. The amplitude of the negative deflection is measured as the EAG response. A dose-response curve is generated by plotting the mean EAG amplitude against the logarithm of the pheromone concentration.

G cluster_eag Electroantennography (EAG) Workflow start Prepare Pheromone Dilutions step1 Excise and Mount Moth Antenna start->step1 step2 Deliver Pheromone Stimulus step1->step2 step3 Record Electrical Response (EAG) step2->step3 step4 Analyze Data and Generate Dose-Response Curve step3->step4 end Determine Antennal Sensitivity step4->end

Caption: General workflow for an electroantennography (EAG) experiment.

Concentration of this compound (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)
0 (Solvent Control)0.10.05
0.0010.40.1
0.010.90.2
0.11.60.3
12.50.5
102.80.6

Note: This data is illustrative. Actual values will vary depending on the insect species, age, physiological state, and specific experimental setup.

Field Trapping

Field trapping using lures baited with this compound is a standard method for monitoring the population dynamics of pests like the diamondback moth.

Materials:

  • Pheromone lures containing a specific blend and dose of this compound and other synergists (e.g., (Z)-11-hexadecenal and (Z)-11-hexadecen-1-ol).

  • Traps (e.g., Delta traps with sticky liners).

  • Stakes or posts for mounting traps.

  • Gloves for handling lures.

Procedure:

  • Trap Assembly and Lure Placement: Assemble the Delta traps and place the sticky liner on the bottom. Using gloves to avoid contamination, place the pheromone lure in the center of the sticky liner.

  • Trap Placement: Deploy the traps in the field at a specific density (e.g., one trap per hectare). The traps should be mounted on stakes at canopy height.

  • Monitoring: Check the traps at regular intervals (e.g., weekly). Count and record the number of target moths captured in each trap.

  • Trap Maintenance: Replace the sticky liners when they become saturated with insects or debris. Replace the pheromone lures at the recommended interval (e.g., every 4-6 weeks) to ensure a consistent release rate.

  • Data Analysis: The trap catch data can be used to determine the onset of pest activity, track population fluctuations, and inform decisions on the timing of control measures.

G cluster_trapping Field Trapping Workflow start Assemble Traps and Place Lures step1 Deploy Traps in the Field start->step1 step2 Monitor Traps and Record Captures step1->step2 step3 Maintain Traps (Replace Liners/Lures) step2->step3 step4 Analyze Population Dynamics step2->step4 step3->step2 end Inform Pest Management Decisions step4->end

Caption: Workflow for a field trapping-based pest monitoring program.

The following table summarizes data from a field study evaluating different pheromone blends for trapping male Plutella xylostella.

Pheromone Blend Ratio (Z11-16:Ald : Z11-16:OH : Z11-16:Ac)Mean No. of Moths Captured / Trap / Week
8 : 18 : 10025.4
10 : 1 : 9038.7
Control (Hexane)1.2

Data adapted from a study on P. xylostella in canola fields.[1]

Conclusion

This compound is a potent and specific semiochemical with significant applications in the monitoring and management of lepidopteran pests. A thorough understanding of its chemical properties, synthesis, and mechanism of action is crucial for its effective utilization. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and pest management professionals to develop and implement strategies that leverage this powerful tool for sustainable agriculture and environmental protection. Further research into the specific olfactory receptors and downstream neural processing in a wider range of pest species will undoubtedly lead to even more refined and effective pest control technologies.

References

Literature review on (Z)-11-Hexadecenyl acetate pheromone research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (Z)-11-Hexadecenyl Acetate (B1210297) Pheromone Research

Introduction

(Z)-11-Hexadecenyl acetate (Z11-16:OAc) is a widely recognized Type I insect sex pheromone component found across numerous species within the order Lepidoptera.[1] It plays a crucial role in chemical communication, primarily mediating mating behaviors. This acetate ester is biosynthesized from common fatty acids and is often found in synergistic blends with other semiochemicals, such as the corresponding aldehyde ((Z)-11-hexadecenal) and alcohol ((Z)-11-hexadecenol), to elicit a full behavioral response in males.[2][3] Its utility in pest management through monitoring and mating disruption has made it a subject of extensive research.[3] This document provides a comprehensive overview of the synthesis, biosynthesis, analysis, and biological activity of this compound, intended for researchers and professionals in chemical ecology and drug development.

Chemical Properties

This compound is a fatty acyl ester with specific chemical and physical properties that are critical for its function as a volatile signaling molecule.

PropertyValueReference
IUPAC Name [(Z)-hexadec-11-enyl] acetate[4]
CAS Number 34010-21-4[4][5][6]
Molecular Formula C18H34O2[3][4][5]
Molecular Weight 282.46 g/mol [3][4][5]
Appearance Colorless to pale yellow liquid
Boiling Point ~336.7 °C at 760 mmHg
Solubility Soluble in organic solvents like hexane (B92381) and methylene (B1212753) chloride[7]

Synthesis and Biosynthesis

Chemical Synthesis

The chemical synthesis of this compound often involves stereoselective methods to ensure the correct (Z)-isomer configuration, which is crucial for its biological activity. A common route involves the Wittig reaction for creating the carbon-carbon double bond, followed by acetylation.[2]

G A 11-Bromoundecanol B Phosphonium Salt Formation A->B Triphenylphosphine C Wittig Reaction (with Pentanal) B->C Base (e.g., n-BuLi) D (Z)-11-Hexadecen-1-ol C->D E Acetylation (Acetic Anhydride (B1165640), Pyridine) D->E F This compound E->F

A generalized workflow for the chemical synthesis of this compound.

Protocol for Acetylation of (Z)-11-Hexadecenol: A common final step in synthesis is the acetylation of the corresponding alcohol.

  • (Z)-11-hexadecenol is added to a mixture of dry pyridine (B92270) (5 ml) and acetic anhydride (4 ml).[7]

  • The mixture is stirred at 0°C for 3 hours.[7]

  • The solution is then poured onto ice and extracted using an organic solvent such as methylene chloride.[7]

  • The extract is washed sequentially with water, 3% aqueous sulfuric acid, and again with water.[7]

  • After drying over magnesium sulfate (B86663) and filtering, the solvent is evaporated.[7]

  • The final product, this compound, is obtained by vacuum distillation.[7]

Biosynthesis in Insects

In moths, this compound is typically derived from palmitic acid (hexadecanoic acid) through a series of enzymatic steps within the pheromone gland. The pathway is often regulated by the Pheromone Biosynthesis-Activating Neuropeptide (PBAN).[1][3] A key step is the introduction of a double bond at the Δ11 position by a specific desaturase enzyme.[8]

G A Acetyl-CoA B Fatty Acid Synthase A->B C Hexadecanoic Acid (Palmitic Acid) B->C D Δ11 Desaturase C->D E (Z)-11-Hexadecenoic Acid D->E F Fatty Acyl Reductase (FAR) E->F G (Z)-11-Hexadecen-1-ol F->G H Acetyltransferase G->H I This compound H->I

Biosynthetic pathway of this compound in moths.

Studies in species like Heliothis virescens show that the Δ11 desaturase is the primary active desaturase in the pheromone gland cells for producing C16 pheromone components.[8] This enzyme converts hexadecanoic acid into (Z)-11-hexadecenoic acid, which is then reduced to the alcohol and subsequently acetylated to form the final acetate pheromone.[1][8]

Experimental Protocols & Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for identifying and quantifying pheromone components from insect gland extracts.

Protocol for Pheromone Gland Extraction and Analysis:

  • Gland Excision : Pheromone glands are excised from virgin female moths, typically during their peak calling (pheromone-releasing) period.

  • Extraction : The excised glands are immediately immersed in a small volume (e.g., 10-50 µL) of a high-purity solvent like hexane or dichloromethane (B109758) for a period ranging from a few minutes to an hour.

  • Analysis : The extract is analyzed on a gas chromatograph coupled to a mass spectrometer (e.g., Agilent or Varian systems).[9]

  • Column : A fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) is typically used for separation.[9]

  • Identification : Compounds are identified by comparing their retention times and mass spectra with those of synthetic standards.[10] Derivatization techniques, such as with dimethyl disulfide (DMDS), can be used to confirm the position of double bonds.[11][12]

G A Excise Pheromone Gland from Female Moth B Solvent Extraction (e.g., Hexane) A->B C Inject Extract into GC-MS B->C D Separation on Capillary Column C->D E Mass Spectrometry Detection D->E F Data Analysis: Compare Retention Time & Spectra to Synthetic Standards E->F

Experimental workflow for GC-MS analysis of pheromone extracts.
Electroantennography (EAG)

EAG is an electrophysiological technique that measures the summed electrical response of olfactory receptor neurons on an entire insect antenna to a volatile stimulus. It is a powerful tool for screening compounds for olfactory activity.[13][14][15]

Detailed EAG Protocol:

  • Insect Preparation : An insect (typically a male moth, 2-3 days post-eclosion) is anesthetized by cooling.[13] One antenna is carefully excised at its base.[13]

  • Electrode Preparation : Two glass micropipettes are filled with a saline or Ringer's solution. Ag/AgCl wires are inserted to act as recording and reference electrodes.[13][15]

  • Antenna Mounting : The excised antenna is mounted between the two electrodes using conductive gel. The base of the antenna is connected to the reference electrode and the distal tip is connected to the recording electrode.[13]

  • Stimulus Preparation : A stock solution of this compound is prepared in a solvent like paraffin (B1166041) oil or hexane. Serial dilutions are made to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).[14] A 10 µL aliquot of each dilution is pipetted onto a filter paper strip, which is then inserted into a Pasteur pipette.[13]

  • Stimulus Delivery : The mounted antenna is placed in a continuous stream of purified, humidified air. The tip of the stimulus pipette is placed in the air stream, and a controlled puff of air (e.g., 0.5 seconds) is delivered through the pipette, carrying the odorant over the antenna.[13][14]

  • Data Recording and Analysis : The electrical potential change (a negative voltage deflection) from the antenna is amplified and recorded. The amplitude of this deflection is measured. The response to a solvent-only control is subtracted from the pheromone responses. A dose-response curve is generated by plotting the mean EAG amplitude against the logarithm of the pheromone concentration.[13]

Single Sensillum Recording (SSR)

SSR is a refined electrophysiological technique used to measure the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum. This provides highly specific information about the sensitivity and selectivity of individual neurons to different compounds.[16][17]

Detailed SSR Protocol:

  • Insect Mounting : The test insect is restrained, often by placing it in a truncated pipette tip, with its head and antennae exposed and immobilized using wax or tape.[17]

  • Electrode Placement : A reference (ground) electrode (e.g., tungsten or glass) is inserted into a non-olfactory part of the insect, such as a compound eye.[17] The recording electrode, also a sharpened tungsten or glass electrode, is carefully inserted through the cuticle at the base of a single target sensillum to make contact with the sensillum lymph.[16][17]

  • Stimulus Delivery : Odorant delivery is similar to the EAG method, using a continuous air stream and a stimulus pipette containing the test compound on filter paper.

  • Data Recording : The recording electrode detects extracellular changes in action potentials (spikes) from the neuron(s) within the sensillum. These signals are amplified, filtered, and recorded.

  • Data Analysis : The neuronal firing rate (spikes per second) is calculated. The response is typically quantified as the increase in spike frequency over the background firing rate during stimulation. Cross-adaptation experiments can be performed to determine if different compounds are detected by the same neuron.[18][19]

G cluster_0 Preparation cluster_1 Recording & Analysis A Immobilize Insect (e.g., in pipette tip) B Insert Reference Electrode (e.g., in eye) A->B C Insert Recording Electrode at Base of a Single Sensillum A->C D Deliver Odor Stimulus (Puff of Air) E Record Action Potentials (Spikes) D->E F Data Analysis: Calculate Spike Frequency (Spikes/sec) E->F

Experimental workflow for Single Sensillum Recording (SSR).

Biological Activity & Behavioral Effects

This compound is a pheromone component for a wide array of moth species. Its specific role can vary from a primary attractant to a minor component that modulates the behavioral response to a blend.

SpeciesFamilyRole of this compoundReference
Plutella xylostella (Diamondback Moth)PlutellidaeMajor sex pheromone component, synergistic with Z11-16:Ald and Z11-16:OH[2][3][20]
Heliothis subflexaNoctuidaeMinor pheromone component[8][21]
Heliothis virescens (Tobacco Budworm)NoctuidaeProduced via Δ11 desaturation of hexadecanoic acid[8]
Scirpophaga incertulas (Yellow Rice Stem Borer)CrambidaeImproves attractiveness of the main pheromone blend[9]
Herpetogramma licarsisalis (Grass Webworm)CrambidaeIdentified as a pheromone component[11][12]
Dioryctria amatella (Southern Pine Coneworm)PyralidaeIdentified as a key sex pheromone component attractive to males[22]
Ostrinia nubilalis (European Corn Borer)CrambidaeActs as a pheromone antagonist in Z-strain moths[18][19]
Synanthedon haitangvoraSesiidaeIdentified as a minor pheromone component[23]
Field Trapping & Behavioral Assay Data

Field bioassays are essential for confirming the biological activity of identified pheromone components. Trap capture data provides quantitative evidence of attraction.

Table: Field Trapping Results for Scirpophaga incertulas [9]

Lure CompositionMean Trap Catch (% increase over standard)
Standard Lure: (Z)-9-hexadecenal + (Z)-11-hexadecenalBaseline
Standard Lure + this compound + (Z)-13-octadecenyl acetate+120%

This study demonstrated that the addition of this compound significantly improved the attractiveness of the standard two-component lure for the yellow rice stem borer.[9]

Table: Field Trapping Results for Dioryctria amatella [22]

Lure Load of Z11-16:OAc (µg)Mean Male Moths Captured
10Comparable to 2 live females
100Generally optimal for monitoring
300Comparable to 2 live females
1000Comparable to 2 live females
2 Live Females (Control)Baseline

This data shows that a synthetic lure containing 100 µg of this compound is effective for trapping male southern pine coneworm moths.[22]

Electrophysiological Data

EAG and SSR data quantify the sensitivity of the insect's olfactory system to this compound.

Table: Representative EAG Dose-Response Data

The following table illustrates a typical dose-dependent response of a male moth antenna to a pheromone component, based on data for Orthaga achatina.[24]

Dose (µg)Mean EAG Amplitude (mV ± SE) for Z11-16:OAc
0.010.11 ± 0.03
0.10.24 ± 0.04
10.53 ± 0.05
100.98 ± 0.07
1001.52 ± 0.11

Data shows a clear dose-dependent increase in antennal response to this compound.[24]

In antagonist studies on Ostrinia nubilalis, single-sensillum recordings revealed that (Z)-11-hexadecenal (a related compound) was detected by the same olfactory receptor neuron that processes the known antagonist (Z)-9-tetradecenyl acetate, providing a neuronal basis for the observed behavioral antagonism.[18][19]

References

An In-depth Technical Guide to (Z)-11-Hexadecen-1-yl Acetate (CAS 34010-21-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-11-Hexadecen-1-yl acetate (B1210297), identified by the CAS number 34010-21-4, is a long-chain unsaturated ester. It is a semiochemical, primarily known for its role as a potent sex pheromone in numerous lepidopteran species. This technical guide provides a comprehensive overview of its chemical and physical properties, biological activity, mechanisms of action, and detailed experimental protocols for its synthesis and analysis. The information is intended to serve as a valuable resource for researchers in chemical ecology, entomology, and for professionals in drug development exploring the broader physiological effects of long-chain fatty acid esters.

Chemical and Physical Properties

(Z)-11-Hexadecen-1-yl acetate is a colorless to pale yellow liquid. Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name [(Z)-hexadec-11-enyl] acetate[1][2]
CAS Number 34010-21-4[1][2]
Molecular Formula C₁₈H₃₄O₂[1][2]
Molecular Weight 282.46 g/mol [1][2]
Appearance Colorless to pale yellow clear liquid (estimated)[3]
Boiling Point 348.74 °C at 760 mmHg (estimated)[3]
Density 0.875 g/cm³[1]
Flash Point 191.00 °F (88.30 °C) (estimated)[3]
SMILES CCCCC=CCCCCCCCCCCOC(C)=O[4]
InChI InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7H,3-5,8-17H2,1-2H3/b7-6-[4]
InChIKey BTKXLQSCEOHKTF-SREVYHEPSA-N[4]

Biological Activity and Uses

The primary and most well-documented biological role of (Z)-11-hexadecen-1-yl acetate is as an insect sex pheromone.[1] It is a key component of the pheromone blend for several economically important moth species, including the diamondback moth (Plutella xylostella) and the tobacco budworm moth (Heliothis virescens).[1] In these species, the compound is released by females to attract conspecific males for mating.[1]

Mechanism of Action in Insects

In male moths, (Z)-11-hexadecen-1-yl acetate is detected by specialized olfactory receptor neurons (ORNs) located in long sensilla trichodea on their antennae.[5] The binding of the pheromone to a specific odorant receptor (OR) on the dendritic membrane of the ORN initiates a signal transduction cascade, leading to the generation of an action potential that is transmitted to the antennal lobe of the brain, ultimately resulting in a behavioral response (attraction).[5]

While the precise signaling pathway for (Z)-11-hexadecen-1-yl acetate has not been fully elucidated, insect olfactory signal transduction can occur through two primary mechanisms: ionotropic and metabotropic pathways. The following diagram illustrates a plausible metabotropic signaling pathway, which is common for pheromone detection in moths.

insect_olfaction_pathway cluster_extracellular Sensillum Lymph cluster_membrane Dendritic Membrane of ORN cluster_intracellular Intracellular Space Pheromone (Z)-11-Hexadecen-1-yl acetate PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding & Solubilization OR Odorant Receptor (OR) (e.g., HvOR13) PBP->OR Pheromone Delivery GPCR G-Protein (Gq) OR->GPCR Activation Orco Orco (Co-receptor) PLC Phospholipase C (PLC) GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IonChannel Ion Channel (e.g., TRP channel) IP3->IonChannel Gating DAG->IonChannel Gating Depolarization Membrane Depolarization IonChannel->Depolarization Ca²⁺/Na⁺ Influx ActionPotential Action Potential to Brain Depolarization->ActionPotential

Plausible metabotropic signaling pathway for (Z)-11-hexadecen-1-yl acetate in insects.
Effects on Mammalian Systems

There is a significant lack of data regarding the specific pharmacological and toxicological effects of (Z)-11-hexadecen-1-yl acetate on mammalian systems. However, research on structurally related long-chain fatty acids and their esters can provide some insights into their potential metabolic fate and cellular effects.

Long-chain fatty acids are known to be metabolized in mammalian cells through β-oxidation for energy production or incorporated into cellular lipids. Some studies suggest that certain unsaturated C18 fatty acids can influence cell growth and signaling pathways. For instance, some C18 unsaturated fatty acids have been shown to have cytotoxic effects on certain cancer cell lines in culture. However, it is crucial to note that these effects are highly dependent on the specific structure of the fatty acid, including the number and position of double bonds.

Given the lack of direct evidence, any potential therapeutic or toxicological effects of (Z)-11-hexadecen-1-yl acetate in mammals remain speculative and would require dedicated investigation.

Experimental Protocols

Synthesis

A common method for the synthesis of (Z)-11-hexadecen-1-yl acetate involves the acetylation of (Z)-11-hexadecen-1-ol. A general laboratory-scale protocol is outlined below.

synthesis_workflow start Start Materials: (Z)-11-hexadecen-1-ol Pyridine Acetic Anhydride (B1165640) step1 Dissolve (Z)-11-hexadecen-1-ol in Pyridine start->step1 step2 Add Acetic Anhydride dropwise at 0°C step1->step2 step3 Stir at room temperature for 2-4 hours step2->step3 step4 Quench with ice water and extract with an organic solvent (e.g., diethyl ether) step3->step4 step5 Wash organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine step4->step5 step6 Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo step5->step6 step7 Purify by column chromatography (Silica gel, hexane/ethyl acetate) step6->step7 end Final Product: (Z)-11-hexadecen-1-yl acetate step7->end

Workflow for the synthesis of (Z)-11-hexadecen-1-yl acetate.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-11-hexadecen-1-ol in anhydrous pyridine.

  • Acetylation: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by pouring the mixture into ice water. Extract the aqueous mixture with an organic solvent such as diethyl ether.

  • Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to neutralize excess acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate gradient to yield pure (Z)-11-hexadecen-1-yl acetate.

Analysis by Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique to identify biologically active volatile compounds by coupling a gas chromatograph with an insect antenna as a detector.

gcead_workflow cluster_gc Gas Chromatograph cluster_detectors Detectors cluster_data Data Acquisition Injector Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID ~50% Antenna Insect Antenna Preparation Splitter->Antenna ~50% DataSystem Data System FID->DataSystem Antenna->DataSystem Chromatogram FID Chromatogram DataSystem->Chromatogram EAG EAG Signal DataSystem->EAG Sample Pheromone Extract Sample->Injector

Workflow for GC-EAD analysis of insect pheromones.

Detailed Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample containing (Z)-11-hexadecen-1-yl acetate in a suitable solvent (e.g., hexane).

  • GC System: Use a gas chromatograph equipped with a capillary column appropriate for pheromone analysis (e.g., a nonpolar or mid-polar column). The column effluent is split, with one part directed to a standard detector like a Flame Ionization Detector (FID) and the other to the EAD setup.

  • EAD Preparation: An antenna is excised from a male moth of the target species and mounted between two electrodes. The preparation is placed in a humidified airstream.

  • Analysis: The sample is injected into the GC. The separated compounds exiting the column elicit electrical responses from the antenna (electroantennograms or EAGs) if they are biologically active.

  • Data Interpretation: The FID signal and the EAG signal are recorded simultaneously. Peaks in the FID chromatogram that correspond in time to a depolarization in the EAG signal are identified as biologically active compounds.

Conclusion

(Z)-11-Hexadecen-1-yl acetate is a fascinating molecule with a well-established and critical role in the chemical communication of numerous insect species. Its properties and synthesis are well-characterized, making it a valuable tool for pest management strategies based on mating disruption and monitoring.

For researchers in drug development and related fields, this compound and its analogs represent a largely unexplored area. While the direct pharmacological effects on mammalian systems are currently unknown, the study of such specific lipid esters could provide insights into novel biological pathways and targets. The significant gap in toxicological data highlights the need for further research to assess the safety profile of this class of compounds before any potential broader applications can be considered. Future studies should focus on elucidating the specific olfactory signal transduction pathways in target insect species and on conducting comprehensive in vitro and in vivo studies to determine any potential effects on mammalian cells and organ systems.

References

The Role of (Z)-11-Hexadecenyl Acetate in the Southern Pine Coneworm, Dioryctria amatella: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The southern pine coneworm, Dioryctria amatella (Hulst), is a significant pest in pine seed orchards across the southeastern United States, causing substantial economic losses by damaging cones, buds, shoots, and stems of various pine species. Effective monitoring and management of this pest rely on a thorough understanding of its chemical ecology. This technical guide provides an in-depth overview of the primary sex pheromone component of D. amatella, (Z)-11-Hexadecenyl acetate (B1210297) (Z11-16:Ac). It consolidates available research on the identification, biological activity, and potential for use in pest management strategies. This document details the biosynthetic pathway of the pheromone, outlines key experimental protocols for its study, and presents quantitative data from field bioassays. This guide is intended for researchers, scientists, and professionals involved in entomology, chemical ecology, and the development of novel pest control solutions.

Introduction

The southern pine coneworm, Dioryctria amatella, belongs to the family Pyralidae and is a persistent threat to the productivity of southern pine seed orchards. The larvae are the primary damaging stage, feeding within cones and other host tissues, leading to reduced seed yield and impacting tree health. Traditional control methods often involve broad-spectrum insecticides, which pose environmental risks and can harm non-target organisms. Pheromone-based strategies, such as mass trapping and mating disruption, offer a more targeted and environmentally benign approach to pest management.

The identification of (Z)-11-Hexadecenyl acetate (Z11-16:Ac) as the major sex pheromone component of D. amatella has been a crucial step toward developing these strategies. This C16 acetate is a Type I moth pheromone, a class of compounds typically derived from fatty acid metabolism. Understanding its biosynthesis, biological activity, and interaction with other semiochemicals is essential for optimizing its use in the field.

Pheromone Biosynthesis Pathway

The biosynthesis of Type I moth sex pheromones, including acetates like Z11-16:Ac, is a well-conserved process originating from fatty acid synthesis. While the specific enzymatic steps in D. amatella have not been individually characterized, a generalized pathway can be inferred from studies on other lepidopteran species. The process begins with palmitic acid (a C16 saturated fatty acid) and involves a sequence of desaturation, reduction, and acetylation to produce the final pheromone component.

The key steps are:

  • Δ11-Desaturation: The enzyme Δ11-desaturase introduces a double bond at the 11th carbon position of palmitoyl-CoA, converting it to (Z)-11-hexadecenoyl-CoA.

  • Reduction: A fatty acyl reductase (FAR) reduces the acyl group to a fatty alcohol, forming (Z)-11-hexadecenol (Z11-16:OH).

  • Acetylation: An acetyltransferase (AT) then esterifies the alcohol with an acetyl group, yielding the final active pheromone, this compound (Z11-16:Ac).

This entire process occurs within the female's specialized pheromone gland and is regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).

Pheromone_Biosynthesis cluster_0 Fatty Acid Synthesis cluster_1 Pheromone Modification Pathway AcetylCoA Acetyl-CoA PalmitoylCoA Palmitoyl-CoA (C16:Acyl) AcetylCoA->PalmitoylCoA Fatty Acid Synthase Z11_16_Acyl (Z)-11-Hexadecenoyl-CoA PalmitoylCoA->Z11_16_Acyl Δ11-Desaturase Z11_16_OH (Z)-11-Hexadecenol Z11_16_Acyl->Z11_16_OH Fatty Acyl Reductase (FAR) Z11_16_Ac This compound (Pheromone) Z11_16_OH->Z11_16_Ac Acetyltransferase

Fig. 1: Generalized biosynthetic pathway for this compound.

Quantitative Data Presentation

Field trapping studies are the primary source of quantitative data on the efficacy of this compound for attracting male D. amatella. Research has focused on determining optimal lure dosage and identifying synergistic compounds that enhance trap capture rates.

While this compound is the primary attractant, studies have shown that the addition of (3Z,6Z,9Z,12Z,15Z)-pentacosapentaene (pentaene), a Type II pheromone, significantly increases the capture of male D. amatella.[1][2][3]

Table 1: Field Trapping Bioassay Results for D. amatella

Lure Composition Lure Dosage (µg) Mean Trap Catch (± SEM) Location Reference
This compound (Z11-16:Ac) 10 Data not specified as mean ± SEM Alabama, Georgia, Texas [4]
This compound (Z11-16:Ac) 100 Considered best for monitoring Alabama, Georgia, Texas [4]
This compound (Z11-16:Ac) 300 Data not specified as mean ± SEM Alabama, Georgia, Texas [4]
This compound (Z11-16:Ac) 1000 Data not specified as mean ± SEM Alabama, Georgia, Texas [4]
2 Live Females N/A Catches were less than or equal to synthetic lures Alabama, Georgia, Texas [4]
This compound (Z11-16:Ac) 1000 1.8 ± 0.6 a Louisiana [2][3]
This compound + Pentaene 1000 + 1000 8.8 ± 1.6 b Louisiana [2][3]
This compound (Z11-16:Ac) 1000 17.5 ± 2.6 a Georgia [2][3]
This compound + Pentaene 1000 + 1000 44.8 ± 4.6 b Georgia [2][3]

Note: Within a location, means followed by different letters are significantly different. Data for specific dosages from the 1992 study were presented graphically and not as mean ± SEM values.

Experimental Protocols

The identification and validation of insect pheromones involve a series of established experimental procedures. The following sections detail the typical methodologies used in the study of D. amatella's chemical ecology.

Pheromone Identification Workflow

This process involves extracting chemical compounds from the source (female glands), separating and identifying them, and confirming their biological activity.

Pheromone_ID_Workflow cluster_workflow Pheromone Identification and Validation A 1. Insect Rearing & Collection of Virgin Females B 2. Pheromone Gland Excision A->B C 3. Solvent Extraction (e.g., Hexane) B->C D 4. Gas Chromatography- Electroantennography (GC-EAG) C->D Separation & Antennal Detection E 5. Gas Chromatography- Mass Spectrometry (GC-MS) C->E Separation & Mass Analysis F 6. Structure Elucidation & Synthesis of Standards D->F E->F G 7. Laboratory & Field Bioassays F->G Test Synthetic Compounds H 8. Pheromone Component Confirmation G->H

Fig. 2: Standard workflow for insect sex pheromone identification.

Protocol for Pheromone Gland Extraction and Analysis:

  • Insect Preparation: Collect pupae and rear them to adulthood. Separate males and females upon emergence to ensure females remain unmated (virgin).

  • Gland Excision: Excise the terminal abdominal segments containing the pheromone gland from 2- to 3-day-old virgin females during their peak calling period (scotophase).

  • Solvent Extraction: Place the excised glands in a vial with a small volume of high-purity solvent, typically hexane, for a set period (e.g., 24 hours) to extract the lipophilic compounds.

  • Sample Concentration: Carefully concentrate the extract under a gentle stream of nitrogen to the desired volume.

  • GC-EAG Analysis: Inject the extract into a gas chromatograph (GC) coupled to an electroantennographic detector (EAD). The GC separates the compounds, and the effluent is split. One portion goes to a flame ionization detector (FID) to generate a chromatogram, while the other is passed over a male moth antenna. Electrical responses from the antenna are recorded, indicating which compounds are biologically active.

  • GC-MS Analysis: Inject the extract into a GC coupled to a mass spectrometer (MS) to determine the mass spectra of the EAG-active compounds, allowing for their structural identification.

Field Trapping Bioassay Protocol

Field trials are essential for validating the attractiveness of a synthetic pheromone under natural conditions.

Protocol for a Typical Field Trapping Experiment:

  • Lure Preparation: Synthetic this compound and any synergists are loaded onto a dispenser, such as a rubber septum or a polymeric matrix, at various concentrations. A solvent-only lure serves as a negative control.

  • Trap Selection: Pherocon 1C or wing traps are commonly used. These consist of a sticky surface protected by a tent-like structure.

  • Experimental Design: Set up traps in a randomized complete block design within a suitable habitat, such as a pine seed orchard. Traps should be spaced sufficiently far apart (e.g., >20 meters) to avoid interference.

  • Trap Deployment: Mount traps on posts or hang them from trees at a consistent height (e.g., 1.5-2 meters).

  • Data Collection: Check traps at regular intervals (e.g., weekly). Count and record the number of male D. amatella captured in each trap.

  • Maintenance: Replace sticky liners and lures as needed throughout the trapping period to ensure consistent performance.

  • Statistical Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Conclusion and Future Directions

This compound is unequivocally the primary sex attractant for the southern pine coneworm, D. amatella. Field studies have successfully quantified its effectiveness and demonstrated a significant synergistic effect when combined with (3Z,6Z,9Z,12Z,15Z)-pentacosapentaene, providing a robust foundation for developing pheromone-based monitoring tools. The 100 µg dosage of Z11-16:Ac has been identified as a generally effective dose for monitoring traps.[4]

Despite this progress, there are clear gaps in the available data. The lack of published quantitative results from electrophysiological and laboratory behavioral assays for D. amatella represents a significant opportunity for future research. Such studies would provide a more nuanced understanding of the insect's sensitivity and behavioral thresholds, which is critical for refining mating disruption technologies and other advanced control strategies. Further investigation into the precise ratios and quantities of all compounds present in the female pheromone gland would also be invaluable for creating a fully optimized synthetic lure. Continued research in these areas will enhance the efficacy and adoption of semiochemical-based management programs for this economically important pest.

References

(Z)-11-Hexadecenyl acetate as a component of pheromone blends in insects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(Z)-11-Hexadecenyl acetate (B1210297) is a pivotal semiochemical that functions as a critical component in the sex pheromone blends of numerous insect species, primarily within the order Lepidoptera. Its presence, concentration, and ratio relative to other compounds in the pheromone blend are crucial for species-specific mate recognition and attraction. This technical guide provides a comprehensive overview of the role of (Z)-11-Hexadecenyl acetate in insect communication, detailing its presence in various species, its biosynthetic and signaling pathways, and the key experimental protocols used in its study.

Data Presentation: Quantitative Analysis of Pheromone Blends

The precise composition of a pheromone blend is essential for its biological activity. This compound is often a major or minor component, and its relative abundance can vary significantly between species and even among different geographic populations of the same species. The following tables summarize the quantitative composition of pheromone blends containing this compound for several well-studied moth species.

Table 1: Pheromone Blend Composition of Spodoptera frugiperda (Fall Armyworm)

Pheromone ComponentLure Abbreviation4-Component Lure (%)[1][2]3-Component Lure (%)[1]
(Z)-9-Tetradecenyl acetate (Z9-14:Ac)Z9-14:Ac78.366.1
This compound (Z11-16:Ac)Z11-16:Ac3.64.7
(Z)-7-Dodecenyl acetate (Z7-12:Ac)Z7-12:Ac11.229.3
(Z)-9-Dodecenyl acetate (Z9-12:Ac)Z9-12:Ac7.0-

Table 2: Pheromone Blend Composition of Heliothis virescens (Tobacco Budworm) and related species

Pheromone ComponentHeliothis virescens (%)[3]Heliothis subflexa (relative amount)[4]
(Z)-11-Hexadecenal (Z11-16:Ald)MajorPresent
(Z)-9-Tetradecenal (Z9-14:Ald)MajorPresent
Hexadecanal (16:Ald)MinorPresent
Tetradecanal (14:Ald)MinorPresent
(Z)-7-Hexadecenal (Z7-16:Ald)MinorPresent
(Z)-9-Hexadecenal (Z9-16:Ald)MinorPresent
(Z)-11-Hexadecenol (Z11-16:OH)MinorCritical Component (0.9-3.5% of blend)
This compound (Z11-16:Ac)-Present
Other Acetates-Present

Table 3: Pheromone Blend Composition of Plutella xylostella (Diamondback Moth)

Pheromone ComponentRatio in Female Gland Extract[5]
(Z)-11-Hexadecenal (Z11-16:Ald)8
(Z)-11-Hexadecenol (Z11-16:OH)18
This compound (Z11-16:Ac)100

Biosynthesis and Signaling Pathways

The production and perception of this compound involve complex biochemical and neurological pathways. The biosynthesis originates from common fatty acids, and the perception is mediated by specialized olfactory receptor neurons.

Biosynthetic Pathway of this compound

The biosynthesis of this compound, a Type I moth pheromone, typically begins with palmitic acid (a C16 saturated fatty acid).[6] A series of enzymatic steps, including desaturation, reduction, and acetylation, lead to the final pheromone component.

Biosynthesis_Pathway cluster_0 Fatty Acid Metabolism cluster_1 Pheromone Biosynthesis Acetyl-CoA Acetyl-CoA Palmitoyl-CoA (16:CoA) Palmitoyl-CoA (16:CoA) Acetyl-CoA->Palmitoyl-CoA (16:CoA) Fatty Acid Synthase (FAS) Z11-16:CoA (Z)-11-Hexadecenoyl-CoA Palmitoyl-CoA (16:CoA)->Z11-16:CoA Δ11-Desaturase Z11-16:OH (Z)-11-Hexadecen-1-ol Z11-16:CoA->Z11-16:OH Fatty Acyl Reductase (FAR) Z11-16:Ac This compound Z11-16:OH->Z11-16:Ac Acetyl-CoA: fatty alcohol Acetyltransferase (ATF)

Biosynthesis of this compound.
Olfactory Signal Transduction Pathway

The detection of pheromone components like this compound occurs in the antennae of the insect. The binding of the pheromone molecule to an olfactory receptor initiates a signal transduction cascade that leads to the generation of an action potential.

Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum Lymph cluster_neuron Olfactory Receptor Neuron (ORN) Dendrite Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR)/ Co-receptor (Orco) Complex PBP->OR Pheromone Delivery IonChannel Ion Channel OR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx (Na+, Ca2+) ActionPotential Action Potential to Antennal Lobe Depolarization->ActionPotential

Pheromone signal transduction in an insect olfactory neuron.

Experimental Protocols

The study of this compound and its role in insect communication relies on a suite of specialized experimental techniques. The following sections provide detailed methodologies for the key experiments.

Pheromone Gland Extraction and Sample Preparation

This protocol describes the extraction of pheromones from the glands of female moths for subsequent chemical analysis.

Materials:

  • Virgin female moths (2-3 days old)

  • Dissecting scissors and fine-tipped forceps

  • Glass vials with Teflon-lined caps

  • Hexane (B92381) (HPLC grade)

  • Glass Pasteur pipettes

  • Nitrogen gas stream

Procedure:

  • Anesthetize a virgin female moth by chilling on ice.

  • Under a stereomicroscope, carefully excise the terminal abdominal segments containing the pheromone gland using fine dissecting scissors.

  • Immediately place the excised gland into a small glass vial containing a known volume of hexane (e.g., 50 µL).

  • Gently crush the gland against the side of the vial with a clean glass rod to facilitate extraction.

  • Allow the extraction to proceed for at least 30 minutes at room temperature.

  • Carefully transfer the hexane extract to a clean vial using a Pasteur pipette, avoiding the transfer of tissue debris.

  • Concentrate the extract under a gentle stream of nitrogen gas if necessary.

  • Store the extract at -20°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to separate, identify, and quantify the components of the pheromone blend.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 10 minutes at 280°C

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Impact (EI) Energy: 70 eV

    • Scan Range: m/z 40-500

Procedure:

  • Inject 1-2 µL of the pheromone extract into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra of the eluting compounds.

  • Identify the pheromone components by comparing their retention times and mass spectra with those of authentic standards.

  • Quantify the relative amounts of each component by integrating the peak areas in the TIC.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summated response of the entire antenna to a volatile stimulus, providing a measure of the insect's olfactory sensitivity.

Materials and Equipment:

  • Adult male moths (2-3 days old)

  • EAG system (amplifier, data acquisition unit, software)

  • Stereomicroscope

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution (e.g., Ringer's solution)

  • Ag/AgCl wires

  • Stimulus delivery system (puff generator)

  • Pasteur pipettes and filter paper strips

  • Synthetic pheromone standards and solvent (hexane or paraffin (B1166041) oil)

Procedure:

  • Insect Preparation: Anesthetize a male moth by chilling on ice.[7][8] Under a stereomicroscope, carefully excise one antenna at its base.[7][8]

  • Electrode Preparation: Fill two glass capillary electrodes with saline solution and insert Ag/AgCl wires to act as the recording and reference electrodes.[7]

  • Antenna Mounting: Mount the basal end of the excised antenna onto the reference electrode and the distal tip onto the recording electrode.[7][8]

  • Stimulus Preparation: Prepare serial dilutions of synthetic this compound and other pheromone components in a suitable solvent.[7] Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette.[7]

  • Stimulus Delivery and Recording:

    • Position the mounted antenna in a continuous stream of humidified, purified air.

    • Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette, carrying the odorant over the antenna.[7][8]

    • Record the resulting negative voltage deflection (EAG response) in millivolts.[8]

    • Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli.[7]

  • Data Analysis: Measure the amplitude of the EAG response for each stimulus. Subtract the response to the solvent control. Generate a dose-response curve by plotting the mean EAG amplitude against the logarithm of the pheromone concentration.[7]

Wind Tunnel Bioassay

Wind tunnel bioassays are used to observe and quantify the behavioral responses of insects to airborne pheromone plumes in a controlled environment.[9]

Materials and Equipment:

  • Wind tunnel (typically glass or acrylic, e.g., 2 m long)[9]

  • Fan for generating laminar airflow

  • Anemometer

  • Red light source (for nocturnal insects)[9]

  • Video recording equipment

  • Release cages for insects

  • Pheromone dispensers (e.g., rubber septa, filter paper)

  • Adult male moths (2-3 days old, virgin)

Procedure:

  • Wind Tunnel Setup:

    • Set the wind speed to a constant, low velocity (e.g., 0.2-0.3 m/s).[9]

    • Maintain the temperature and humidity at levels appropriate for the test species (e.g., 21-26°C, 70-80% RH).[9]

    • Use dim red light for nocturnal species to simulate night conditions.[9]

  • Pheromone Source Preparation: Load a dispenser with a known amount of the synthetic pheromone blend. Place the dispenser at the upwind end of the tunnel. Use a solvent-only dispenser as a control.

  • Insect Acclimatization: Place individual male moths in release cages and allow them to acclimate to the experimental conditions for at least one hour.

  • Bioassay:

    • Place a release cage at the downwind end of the wind tunnel.

    • Release a single moth and observe its behavior for a set period (e.g., 5 minutes).[10]

    • Record a sequence of behaviors, such as: taking flight, upwind flight (zigzagging), approaching the source, and landing on the source.[9][11]

  • Data Collection and Analysis:

    • For each moth, record which of the key behaviors were performed.[9]

    • Calculate the percentage of moths exhibiting each behavior for each treatment.

    • Repeat the experiment with a sufficient number of moths for statistical analysis.

    • Thoroughly clean the wind tunnel with a solvent (e.g., ethanol) between trials to prevent contamination.[9]

Wind_Tunnel_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Setup 1. Set up Wind Tunnel (Airflow, Temp, Humidity, Light) Pheromone 2. Prepare Pheromone Source Setup->Pheromone Insect 3. Acclimatize Insects Pheromone->Insect Release 4. Release Insect Downwind Insect->Release Observe 5. Observe and Record Behavior Release->Observe Quantify 6. Quantify Behavioral Responses Observe->Quantify Analyze 7. Statistical Analysis Quantify->Analyze

Workflow for a typical wind tunnel bioassay.

References

Methodological & Application

Application Note and Protocol: Stereoselective Synthesis of (Z)-11-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the stereoselective synthesis of (Z)-11-hexadecenyl acetate (B1210297), a significant insect sex pheromone component. The synthesis is achieved through a two-step process commencing with a Wittig reaction to establish the (Z)-alkene geometry, followed by acetylation. This protocol is designed for researchers in organic synthesis, chemical ecology, and pest management, offering a reliable method for producing this semiochemical.

Introduction

(Z)-11-Hexadecenyl acetate is a primary component of the sex pheromone blend for numerous moth species, playing a crucial role in chemical communication and mate location. Its synthesis is of great interest for applications in integrated pest management programs, where it can be used in traps for monitoring and controlling insect populations. The key challenge in its synthesis lies in the stereoselective formation of the cis (or Z) double bond. The Wittig reaction, particularly with non-stabilized ylides, is a widely employed and effective method for achieving high (Z)-selectivity.[1][2] This protocol details a synthetic route that leverages the Wittig reaction for the stereocontrolled synthesis of the intermediate alcohol, (Z)-11-hexadecen-1-ol, followed by its conversion to the final acetate product.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in two primary steps:

  • Wittig Olefination: Formation of (Z)-11-hexadecen-1-ol via the Wittig reaction between the phosphonium (B103445) ylide derived from 11-bromoundecan-1-ol and pentanal (valeraldehyde). The use of a non-stabilized ylide in an appropriate solvent system favors the formation of the desired (Z)-isomer.[2][3]

  • Acetylation: Conversion of the resulting (Z)-11-hexadecen-1-ol to this compound using an acetylating agent such as acetic anhydride (B1165640).[3][4]

Experimental Workflow Diagram

The overall workflow for the synthesis is depicted in the following diagram:

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Acetylation cluster_2 Purification & Analysis A 11-Bromoundecan-1-ol C Phosphonium Salt Formation A->C B Triphenylphosphine (B44618) B->C F Wittig Reaction C->F D Pentanal D->F E Base (e.g., NaH) E->F G (Z)-11-Hexadecen-1-ol F->G J Acetylation G->J Purified Intermediate L Column Chromatography G->L H Acetic Anhydride H->J I Pyridine (B92270) I->J K This compound J->K M Distillation K->M N GC-MS & NMR Analysis M->N

Figure 1. Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key reaction steps in the synthesis of this compound and related compounds.

StepReactant(s)ProductReported YieldReference
Phosphonium Salt & Wittig Reaction11-Bromoundecanol, PPh₃, Pentanal(Z)-11-Hexadecen-1-ol82% (combined)[3]
Acetylation(Z)-11-Hexadecen-1-ol, Acetic Anhydride, Triethylamine, DMAPThis compound90%[3]
Acetylation(Z)-11-Hexadecen-1-ol, Acetic Anhydride, PyridineThis compound40%[4]

Detailed Experimental Protocols

5.1. Step 1: Synthesis of (Z)-11-Hexadecen-1-ol via Wittig Reaction

This protocol is based on the general synthetic scheme involving a Wittig reaction.[3]

Materials:

  • 11-Bromoundecan-1-ol

  • Triphenylphosphine (PPh₃)

  • Acetonitrile (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Pentanal (Valeraldehyde)

  • Hexane (B92381)

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Phosphonium Salt Formation:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 11-bromoundecan-1-ol (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile.

    • Heat the mixture to reflux and stir for 24 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude phosphonium salt. This can be used in the next step without further purification.

  • Ylide Formation and Wittig Reaction:

    • Under an inert atmosphere (e.g., nitrogen or argon), suspend the crude phosphonium salt in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to warm to room temperature and stir for 2 hours. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

    • Cool the reaction mixture back down to 0 °C.

    • Add pentanal (1.0 eq) dropwise via syringe.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or hexane (3x).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure (Z)-11-hexadecen-1-ol.

5.2. Step 2: Synthesis of this compound

This protocol describes the acetylation of the alcohol intermediate.[4]

Materials:

  • (Z)-11-Hexadecen-1-ol

  • Anhydrous pyridine

  • Acetic anhydride

  • Methylene (B1212753) chloride (DCM)

  • 3% Aqueous sulfuric acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Acetylation Reaction:

    • In a clean, dry round-bottom flask, dissolve the purified (Z)-11-hexadecen-1-ol (1.0 eq) in a mixture of anhydrous pyridine (e.g., 5 mL per gram of alcohol) and acetic anhydride (e.g., 4 mL per gram of alcohol).

    • Cool the mixture to 0 °C in an ice bath.

    • Stir the reaction at 0 °C for 3 hours.

  • Work-up and Purification:

    • Pour the reaction mixture onto ice and transfer to a separatory funnel.

    • Extract the product with methylene chloride (3x).

    • Combine the organic extracts and wash successively with water, 3% aqueous sulfuric acid, and again with water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

    • The resulting crude product can be further purified by vacuum distillation to yield pure this compound.[4]

Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity and Z/E ratio, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Pyridine and acetic anhydride are corrosive and have strong odors. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Notes and Protocols for the Synthesis of (Z)-11-Hexadecenyl Acetate via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Z)-11-Hexadecenyl acetate (B1210297) is a significant insect pheromone component found in numerous Lepidoptera species, playing a crucial role in their chemical communication and mating behavior.[1] Its synthesis is of great interest for the development of environmentally benign pest management strategies. The Wittig reaction provides a powerful and stereoselective method for the synthesis of the (Z)-alkene backbone of this pheromone.[2][3][4] This document provides detailed protocols for the synthesis of (Z)-11-Hexadecenyl acetate, focusing on a Wittig reaction approach, followed by acetylation.

I. Synthetic Pathway Overview

The synthesis of this compound is a two-step process. The first key step is a stereoselective Wittig reaction to form the C16 alkene backbone with the desired (Z)-configuration. This is followed by a straightforward acetylation of the resulting alcohol to yield the final pheromone product.

Diagram of the Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Acetylation A 11-Bromoundecanol C Phosphonium (B103445) Salt A->C Reflux B Triphenylphosphine (B44618) (PPh3) B->C E Phosphonium Ylide C->E Deprotonation D Strong Base (e.g., n-BuLi) D->E G (Z)-11-Hexadecen-1-ol E->G Wittig Reaction F Valeraldehyde (B50692) F->G H Triphenylphosphine oxide I (Z)-11-Hexadecen-1-ol L This compound I->L J Acetic Anhydride (B1165640) J->L K Pyridine K->L

Caption: Synthetic workflow for this compound.

II. Quantitative Data

The following tables summarize the expected yields and key parameters for the synthesis.

Table 1: Typical Yields for the Synthesis of this compound

Synthesis StepProductTypical Yield (%)Purification Method
Wittig Reaction(Z)-11-Hexadecen-1-ol82%Column Chromatography
AcetylationThis compound90%Column Chromatography

*Data sourced from a study on the synthesis of sex pheromone components of Plutella xylostella[5].

Table 2: Factors Influencing Stereoselectivity in the Wittig Reaction for Z-Alkene Synthesis

FactorCondition Favoring (Z)-IsomerRationale
Ylide TypeNon-stabilized ylide (R = alkyl)Rapid and irreversible formation of the cis-oxaphosphetane intermediate under kinetic control.[2][6]
SolventAprotic, non-polar solvents (e.g., THF, diethyl ether)Minimizes the stabilization of betaine (B1666868) intermediates which can lead to equilibration and formation of the (E)-isomer.[6]
BaseLithium-free bases (e.g., NaH, NaNH2, KHMDS)Lithium salts can catalyze the equilibration of intermediates, favoring the more stable (E)-alkene.[6]
TemperatureLow temperatures (e.g., -78 °C to 0 °C)Favors kinetic control and prevents the reversal of the initial cycloaddition.

III. Experimental Protocols

A. Step 1: Synthesis of (Z)-11-Hexadecen-1-ol via Wittig Reaction

This protocol is based on the general principles of stereoselective Wittig reactions and the specific reactants reported for this synthesis[5].

1. Preparation of the Phosphonium Salt:

  • Materials: 11-bromoundecanol, triphenylphosphine (PPh3), acetonitrile.

  • Procedure:

    • In a round-bottom flask, dissolve 11-bromoundecanol and a molar equivalent of triphenylphosphine in anhydrous acetonitrile.

    • Reflux the mixture for 24 hours.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to yield the crude (11-hydroxyundecyl)triphenylphosphonium bromide. The salt can be used in the next step without further purification.

2. Ylide Generation and Wittig Reaction:

  • Materials: (11-hydroxyundecyl)triphenylphosphonium bromide, anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium (n-BuLi) in hexanes, valeraldehyde.

  • Procedure:

    • Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Suspend the phosphonium salt in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add one equivalent of n-butyllithium (n-BuLi) dropwise to the stirred suspension. A color change (typically to deep red or orange) indicates the formation of the ylide.

    • Stir the mixture at -78 °C for 1 hour.

    • Slowly add a solution of freshly distilled valeraldehyde (1 equivalent) in anhydrous THF dropwise, keeping the internal temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

3. Work-up and Purification:

  • Materials: Saturated aqueous ammonium (B1175870) chloride (NH4Cl), diethyl ether, brine, anhydrous magnesium sulfate (B86663) (MgSO4), silica (B1680970) gel, hexane, ethyl acetate.

  • Procedure:

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude (Z)-11-hexadecen-1-ol by column chromatography on silica gel using a hexane:ethyl acetate (9:1) mixture as the eluent[5].

B. Step 2: Synthesis of this compound (Acetylation)

This protocol is adapted from established procedures for the acetylation of alcohols[5].

  • Materials: (Z)-11-hexadecen-1-ol, acetic anhydride, pyridine, 4-dimethylaminopyridine (B28879) (DMAP), dichloromethane (B109758), 1 M hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO3), brine, anhydrous magnesium sulfate (MgSO4).

  • Procedure:

    • In a flask, dissolve (Z)-11-hexadecen-1-ol (1 equivalent) in dry dichloromethane under a nitrogen atmosphere.

    • Add triethylamine (B128534) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4.

    • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by column chromatography using a hexane:ethyl acetate (9:1) mixture to afford the final product in high purity[5].

IV. Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Phosphonium Salt Preparation cluster_wittig Wittig Reaction cluster_acetylation Acetylation start Mix 11-Bromoundecanol and PPh3 in Acetonitrile reflux Reflux for 24h start->reflux concentrate_salt Concentrate in vacuo reflux->concentrate_salt phosphonium_salt Crude Phosphonium Salt concentrate_salt->phosphonium_salt suspend Suspend Salt in THF under N2 at -78°C phosphonium_salt->suspend add_base Add n-BuLi dropwise suspend->add_base stir_ylide Stir for 1h at -78°C add_base->stir_ylide add_aldehyde Add Valeraldehyde in THF stir_ylide->add_aldehyde warm_rt Warm to RT and stir overnight add_aldehyde->warm_rt quench Quench with NH4Cl warm_rt->quench extract Extract with Et2O quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography1 Column Chromatography dry_concentrate->chromatography1 hexadecenol (Z)-11-Hexadecen-1-ol chromatography1->hexadecenol dissolve Dissolve Alcohol in DCM with Et3N and DMAP at 0°C hexadecenol->dissolve add_anhydride Add Acetic Anhydride dissolve->add_anhydride stir_rt Stir for 12h at RT add_anhydride->stir_rt workup Aqueous Workup stir_rt->workup dry_concentrate2 Dry and Concentrate workup->dry_concentrate2 chromatography2 Column Chromatography dry_concentrate2->chromatography2 final_product This compound chromatography2->final_product

Caption: Detailed experimental workflow for the synthesis.

References

Application Notes and Protocols for the Purification of Synthetic (Z)-11-Hexadecenyl Acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-11-Hexadecenyl acetate (B1210297) is a component of the sex pheromone of numerous lepidopteran species and plays a crucial role in chemical ecology research and integrated pest management strategies. Its synthesis often results in a mixture containing the desired (Z)-isomer, the corresponding (E)-isomer, and other process-related impurities. High purity of the (Z)-isomer is essential for its effective use in biological assays and field applications. This document provides a detailed protocol for the purification of synthetic (Z)-11-Hexadecenyl acetate using silica (B1680970) gel column chromatography, a widely employed technique for the separation of organic compounds. Additionally, an alternative method utilizing silver nitrate-impregnated silica gel for enhanced separation of geometric isomers is discussed.

Data Presentation

The purification of this compound can be approached using either standard silica gel or silver nitrate-impregnated silica gel for improved isomer separation. Below is a summary of typical experimental parameters and expected outcomes for both methods.

Table 1: Typical Parameters for Standard Silica Gel Column Chromatography

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 30 cm length x 3 cm diameter
Sample Load 1.0 g of crude this compound
Mobile Phase (Eluent) Hexane (B92381):Ethyl Acetate (gradient)
Gradient Profile 98:2 (v/v) to 90:10 (v/v) over 10 column volumes
Flow Rate 10 mL/min
Fraction Size 20 mL
Typical Yield 85-95%
Expected Purity >95% (may contain traces of (E)-isomer)

Table 2: Parameters for Silver Nitrate-Impregnated Silica Gel Column Chromatography

ParameterValue
Stationary Phase 10-20% Silver Nitrate (B79036) on Silica Gel (230-400 mesh)
Column Dimensions 30 cm length x 3 cm diameter
Sample Load 0.5 g of crude this compound
Mobile Phase (Eluent) Toluene (B28343):Hexane (gradient)
Gradient Profile 80:20 (v/v) to 100% Toluene over 15 column volumes
Flow Rate 5 mL/min
Fraction Size 15 mL
Typical Yield 70-85%
Expected Purity >99% (excellent separation of (Z) and (E) isomers)

Experimental Protocols

Protocol 1: Purification using Standard Silica Gel Column Chromatography

This protocol outlines the purification of this compound from a synthetic mixture using a standard silica gel column.

1. Materials and Reagents:

  • Crude synthetic this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column (30 cm x 3 cm) with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Potassium permanganate (B83412) stain

  • Rotary evaporator

2. Column Preparation:

  • Ensure the chromatography column is clean and dry.

  • Insert a small plug of cotton or glass wool into the bottom of the column to support the packing material.[1]

  • Add a thin layer (approx. 1 cm) of sand over the cotton plug.[1]

  • Prepare a slurry of silica gel in hexane (approx. 100 g of silica in 300 mL of hexane).

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.[1]

  • Once the silica gel has settled, add another thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during sample and eluent addition.[2]

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (98:2 Hexane:Ethyl Acetate) through the packed silica gel.

3. Sample Loading:

  • Dissolve the crude this compound (1.0 g) in a minimal amount of hexane (2-3 mL).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand layer.

4. Elution and Fraction Collection:

  • Carefully add the initial mobile phase (98:2 Hexane:Ethyl Acetate) to the top of the column.

  • Begin collecting fractions (20 mL each) as the eluent starts to flow through the column.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 95:5, then 90:10) to elute the compound of interest.

  • Monitor the separation by spotting a small aliquot of each fraction onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and visualize the spots using a potassium permanganate stain.

5. Product Isolation:

  • Combine the fractions containing the pure this compound as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and confirm the purity of the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Enhanced Isomer Separation using Silver Nitrate-Impregnated Silica Gel

This method is particularly useful for separating the (Z) and (E) geometric isomers of 11-Hexadecenyl acetate. The silver ions on the silica gel form weak complexes with the double bonds of the isomers, allowing for their differential retention.[3]

1. Preparation of Silver Nitrate-Impregnated Silica Gel:

  • Dissolve silver nitrate in deionized water to create a 10-20% (w/w) solution.

  • In a round-bottom flask, add the silica gel.

  • Slowly add the silver nitrate solution to the silica gel while swirling to ensure even coating.

  • Remove the water under reduced pressure using a rotary evaporator.

  • Dry the impregnated silica gel in an oven at 110°C for several hours.

  • Store the dried silver nitrate-silica gel in a dark, desiccated container until use.

2. Column Chromatography Procedure:

  • Follow the column packing procedure as described in Protocol 1, using the prepared silver nitrate-impregnated silica gel and a non-polar solvent system such as Toluene:Hexane.

  • Dissolve the crude product (0.5 g) in a minimal amount of hexane and load it onto the column.

  • Elute the column with a gradient of increasing toluene concentration in hexane (e.g., starting with 80:20 Hexane:Toluene and gradually increasing to 100% Toluene). The (E)-isomer will elute first, followed by the (Z)-isomer.

  • Collect and analyze the fractions as described in Protocol 1.

  • Combine the pure (Z)-isomer fractions and remove the solvent to obtain the final product.

Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude Synthetic This compound load_sample Load Sample onto Column crude_sample->load_sample prepare_column Prepare Silica Gel Column prepare_column->load_sample elute Elute with Hexane: Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Monitor Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Solvent Evaporation combine_fractions->evaporate pure_product Purified (Z)-11-Hexadecenyl Acetate evaporate->pure_product characterization Characterization (GC-MS, NMR) pure_product->characterization

Caption: Workflow for the purification of this compound.

logical_relationship cluster_methods Purification Methods cluster_outcomes Purification Outcomes start Synthetic Mixture (Z/E Isomers + Impurities) standard_silica Standard Silica Gel Chromatography start->standard_silica agno3_silica AgNO3-Impregnated Silica Gel Chromatography start->agno3_silica good_purity High Purity (>95%) (May contain trace E-isomer) standard_silica->good_purity excellent_purity Excellent Purity (>99%) (Efficient Z/E separation) agno3_silica->excellent_purity

Caption: Comparison of purification methods and outcomes.

References

Application Note: Analysis of (Z)-11-Hexadecenyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the qualitative and quantitative analysis of (Z)-11-Hexadecenyl acetate (B1210297), a significant insect pheromone, using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

(Z)-11-Hexadecenyl acetate is a key component of the sex pheromone blend of numerous lepidopteran species, playing a crucial role in chemical communication and mating behavior.[1][2] Accurate and sensitive analysis of this semiochemical is essential for research in chemical ecology, the development of pest management strategies such as mating disruption, and the quality control of pheromone-based products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers the high sensitivity, selectivity, and structural elucidation capabilities required for the robust analysis of this compound in various matrices.[3]

This application note details the optimized protocols for sample preparation, GC-MS instrumentation, and data analysis for the determination of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for successful method development.

PropertyValueReference
Molecular Formula C₁₈H₃₄O₂[1][4][5]
Molecular Weight 282.47 g/mol [1][4][5]
CAS Number 34010-21-4[4][5]
IUPAC Name (Z)-hexadec-11-en-1-yl acetate[1][4]
Boiling Point Not available
Solubility Soluble in organic solvents (e.g., hexane (B92381), dichloromethane)

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific sample matrix and instrumentation.

3.1. Sample Preparation

The choice of sample preparation technique is critical and depends on the nature of the sample.

a) Solvent Extraction (for pheromone glands or lures)

This method is suitable for extracting the analyte from solid matrices.

  • Materials:

    • Pheromone gland or lure

    • High-purity hexane or dichloromethane

    • 2 mL glass vial with a PTFE-lined cap

    • Vortex mixer

    • Micropipettes

    • Internal Standard (IS) solution (e.g., Tetradecyl acetate in hexane)

  • Procedure:

    • Place the excised pheromone gland or a portion of the lure into a glass vial.

    • Add a precise volume of the extraction solvent (e.g., 500 µL of hexane).

    • For quantitative analysis, add a known amount of internal standard.

    • Cap the vial tightly and vortex for 1-2 minutes to ensure thorough extraction.

    • Allow the sample to extract for at least 30 minutes at room temperature.

    • Carefully transfer the supernatant to a new GC vial for analysis.

b) Solid-Phase Microextraction (SPME) (for headspace analysis)

SPME is a solvent-free technique ideal for analyzing volatile organic compounds from the headspace of a sample.

  • Materials:

    • Sample in a sealed vial (e.g., live insect in a container)

    • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)

    • Heater/agitator (optional)

  • Procedure:

    • Place the sample in a headspace vial and seal it.

    • Expose the conditioned SPME fiber to the headspace above the sample.

    • Allow the fiber to be exposed for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile analytes.

    • Retract the fiber into the needle and immediately introduce it into the hot GC injector for thermal desorption.

3.2. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-450 (Full Scan for qualitative analysis)
Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)

3.3. Data Analysis

a) Qualitative Analysis

The identification of this compound is based on a comparison of its retention time and mass spectrum with that of a certified reference standard. The mass spectrum should exhibit characteristic fragment ions.

b) Quantitative Analysis

For accurate quantification, a calibration curve is constructed using a series of standard solutions of this compound.

  • Preparation of Standards: Prepare a stock solution of this compound (e.g., 1 mg/mL) in hexane. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Internal Standard: Add a constant concentration of the internal standard to each calibration standard and sample.

  • Calibration Curve: Analyze the calibration standards using the GC-MS method in SIM mode. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Data Presentation

Table 1: Quantitative Data for GC-MS Analysis of this compound

ParameterValue
Retention Time (on DB-5ms) ~15-17 minutes (dependent on exact conditions)
Molecular Ion (M+) m/z 282 (often low abundance or absent)
Key Fragment Ions (m/z) 43, 55, 61, 82, 96
Linear Range 0.1 - 100 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Correlation Coefficient (r²) > 0.995

Note: These values are typical and may vary depending on the instrument and method conditions.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Pheromone Gland/Lure/Air) Solvent_Extraction Solvent Extraction Sample->Solvent_Extraction SPME SPME (Headspace) Sample->SPME Extract Sample Extract Solvent_Extraction->Extract GC_Injection GC Injection SPME->GC_Injection Extract->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Qualitative_Analysis Qualitative Analysis (Spectral Library Match) Data_Acquisition->Qualitative_Analysis Quantitative_Analysis Quantitative Analysis (Calibration Curve) Data_Acquisition->Quantitative_Analysis Report Final Report Qualitative_Analysis->Report Quantitative_Analysis->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Data_Analysis_Logic cluster_input Input Data cluster_processing Processing Steps cluster_output Results Raw_Data Raw GC-MS Data (Chromatograms & Spectra) Peak_Integration Peak Integration Raw_Data->Peak_Integration Spectral_Comparison Spectral Comparison Raw_Data->Spectral_Comparison Reference_Standard Reference Standard Data (RT & Spectrum) Reference_Standard->Spectral_Comparison Calibration_Standards Calibration Standard Data (Peak Areas & Concentrations) Calibration_Curve Calibration Curve Generation Calibration_Standards->Calibration_Curve Peak_Integration->Calibration_Curve Quantification Concentration of this compound Peak_Integration->Quantification Identification Identification of this compound Spectral_Comparison->Identification Calibration_Curve->Quantification

Caption: Logical workflow for data analysis in GC-MS.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (Z)-11-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

(Z)-11-Hexadecenyl acetate (B1210297) is a key component of the sex pheromone for numerous lepidopteran species, playing a critical role in mating disruption and pest management strategies. Accurate quantification of this semiochemical is essential for quality control of pheromone lures and for research in chemical ecology. While gas chromatography (GC) is frequently the method of choice for analyzing volatile compounds like pheromones, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for non-volatile matrices or when derivatization is employed for enhanced detection. This application note details a proposed reverse-phase HPLC method for the determination of (Z)-11-Hexadecenyl acetate.

Method Overview

The proposed method utilizes a C18 reverse-phase column with a mobile phase gradient of acetonitrile (B52724) and water. Due to the lack of a strong chromophore in this compound, detection is performed at a low UV wavelength. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible method for the analysis of this pheromone.

Experimental Protocols

1. Sample Preparation

A generic solvent extraction procedure is outlined below, which can be adapted based on the specific sample matrix (e.g., pheromone lures, gland extracts).

  • Materials:

    • Hexane (B92381) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • This compound standard

    • Glass vials with PTFE-lined caps

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm, PTFE)

  • Procedure:

    • Accurately weigh the sample (e.g., a portion of a pheromone lure) into a glass vial.

    • Add a known volume of hexane to the vial.

    • Vortex the vial for 5 minutes to extract the analyte.

    • Centrifuge the sample at 5000 rpm for 10 minutes to pellet any particulate matter.

    • Carefully transfer the supernatant to a clean vial.

    • Evaporate the hexane under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of acetonitrile.

    • Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Gradient Elution:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.03070
10.00100
15.00100
15.13070
20.03070
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

Data Presentation

The following table summarizes the expected quantitative data for the proposed HPLC method. Note: This data is hypothetical but represents realistic performance characteristics for such an analysis.

ParameterValue
Retention Time (RT) Approximately 8.5 min
Linearity (r²) > 0.999
Linear Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Pheromone Sample Extraction Solvent Extraction (Hexane) Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution (Acetonitrile) Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound Properties Non-polar nature Lacks strong chromophore Analyte->Properties Method Reverse-Phase HPLC Properties->Method StationaryPhase Stationary Phase: C18 (Non-polar) Method->StationaryPhase MobilePhase Mobile Phase: Acetonitrile/Water (Polar) Method->MobilePhase Detection UV Detection at Low Wavelength (210 nm) Method->Detection

Caption: Logical relationship of analytical method development.

Application Notes and Protocols for the NMR Spectroscopic Characterization of (Z)-11-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide for the characterization of (Z)-11-Hexadecenyl acetate (B1210297), a significant insect pheromone component, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present comprehensive protocols for sample preparation, and 1D ¹H and ¹³C NMR data acquisition. The characteristic chemical shifts and coupling constants are summarized in tabular format to facilitate structural confirmation and purity assessment. Furthermore, this note includes graphical representations of the experimental workflow and the correlation between the molecule's structure and its NMR spectral features, intended for researchers, scientists, and professionals in drug development and chemical ecology.

Introduction

(Z)-11-Hexadecenyl acetate is a key component of the sex pheromone of numerous lepidopteran species, making it a compound of great interest in pest management strategies and chemical ecology research.[1] Accurate structural elucidation and purity determination are paramount for the synthesis and application of this semiochemical. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. ¹H and ¹³C NMR are particularly instrumental in confirming the identity and stereochemistry of long-chain unsaturated esters like this compound. This application note outlines the standardized procedures for the NMR analysis of this compound.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The structural integrity and isomeric purity of this compound can be unequivocally determined by analyzing its ¹H and ¹³C NMR spectra. The key spectral features that confirm the Z-configuration of the double bond are the chemical shifts of the olefinic protons and carbons, and the coupling constant between the olefinic protons.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-11, H-12 (Olefinic)~5.34m-2H
H-1 (CH₂-O)~4.05t6.72H
H-2~1.62p6.82H
H-10, H-13 (Allylic)~2.01m-4H
Acetate (CH₃)~2.04s-3H
-(CH₂)n-~1.29br s-16H
Terminal CH₃~0.89t6.83H

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm) in CDCl₃. Data is interpreted from publicly available spectra.

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Carbonyl)~171.2
C-11, C-12 (Olefinic)~129.9, ~129.8
C-1 (CH₂-O)~64.7
C-2~28.6
C-10, C-13 (Allylic)~27.2
Acetate (CH₃)~21.0
-(CH₂)n-~31.9, ~29.7, ~29.5, ~29.3, ~29.2, ~26.0, ~25.9
Terminal CH₃~14.1

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm) in CDCl₃. Data is interpreted from publicly available spectra.[2][3]

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity.

  • Solvent: Use a high-purity deuterated solvent, typically chloroform-d (B32938) (CDCl₃), as it is a good solvent for long-chain esters.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of ¹³C.

  • Procedure:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently vortex or swirl to ensure complete dissolution.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm). For quantitative analysis, a precisely weighed amount of an internal standard with a known concentration is required.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse sequence (zg).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer relaxation delay (at least 5 times the longest T1) is necessary.

    • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K.

Mandatory Visualizations

experimental_workflow sample Sample of This compound dissolve Dissolve in Deuterated Solvent (CDCl₃) sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire NMR Spectrometer (¹H and ¹³C Acquisition) transfer->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) process->analyze characterize Structural Characterization and Purity Assessment analyze->characterize structure_nmr_correlation mol This compound CH₃-(CH₂)₄- -CH=CH- -(CH₂)₉- -O-C(O)- -CH₃ h_nmr ¹H NMR Signals ~0.89 ppm (t) ~5.34 ppm (m) ~1.29 ppm (br s) ~4.05 ppm (t) ~2.04 ppm (s) mol:f0->h_nmr:h0 Terminal Methyl mol:f1->h_nmr:h1 Olefinic Protons mol:f2->h_nmr:h2 Alkyl Chain mol:f3->h_nmr:h3 Methyleneoxy mol:f4->h_nmr:h4 Acetate Methyl c_nmr ¹³C NMR Signals ~14.1 ppm ~129.9 ppm ~29.5 ppm ~171.2 ppm ~21.0 ppm mol:f0->c_nmr:c0 Terminal Methyl mol:f1->c_nmr:c1 Olefinic Carbons mol:f2->c_nmr:c2 Alkyl Chain mol:f3->c_nmr:c3 Carbonyl mol:f4->c_nmr:c4 Acetate Methyl

References

Application Notes: Field Bioassay for (Z)-11-Hexadecenyl Acetate Lures

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-11-Hexadecenyl acetate (B1210297) is a common component of sex pheromones for numerous lepidopteran species, making it a valuable tool for monitoring and managing agricultural and horticultural pests. These application notes provide a comprehensive framework for designing and executing a field bioassay to evaluate the efficacy of pheromone lures containing this active compound. The primary objective of such a bioassay is to determine the optimal lure composition, dosage, or dispenser type for attracting a specific target moth species.

Effective bioassays are crucial for developing species-specific and highly attractive lures, which form the cornerstone of Integrated Pest Management (IPM) programs.[1][2] These programs utilize pheromone traps to monitor pest populations, enabling precise timing of control measures and reducing reliance on broad-spectrum insecticides.[1][2][3] The protocols outlined below are intended for researchers and pest management professionals to systematically test and validate (Z)-11-Hexadecenyl acetate lures under field conditions.

I. Experimental Design and Protocol

A robust experimental design is fundamental to obtaining reliable and interpretable results. The following protocol details a Randomized Complete Block Design (RCBD), a standard approach in agricultural field research that minimizes the effects of spatial variability within the test site.[4][5]

Objective

To compare the attractiveness of different formulations or dosages of this compound lures to a target male moth species in a field environment.

Materials and Equipment
  • Pheromone Lures:

    • Experimental Lures (e.g., varying dosages of this compound).

    • Control Lures (unbaited dispensers).[6]

  • Traps: Delta traps or funnel traps with sticky liners are commonly used for moths.[4][7] The trap type should be consistent throughout the experiment.

  • Dispensers: Rubber septa, polyethylene (B3416737) vials, or film-type dispensers.[4]

  • Supporting Equipment:

    • Stakes or posts for mounting traps.

    • Wire or hangers for attaching traps.

    • Latex or nitrile gloves to prevent contamination of lures.[3][8]

    • Forceps for handling lures.

    • Flagging tape and permanent markers for labeling.

    • GPS device for mapping trap locations.

    • Collection bags or containers for used sticky liners.

    • Field notebook or data logger.

Experimental Site Selection
  • Choose a location with a known or suspected population of the target moth species.

  • The site should be large enough to accommodate all traps with adequate spacing to prevent interference.

  • Avoid areas with heavy pesticide application that could affect moth populations.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_deploy Phase 2: Deployment cluster_monitor Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Analysis & Reporting A Site Selection & Mapping B Lure Preparation & Labeling A->B C Trap Assembly & Labeling B->C D Establish Blocks & Randomize Treatments C->D E Deploy Traps at Designated Height D->E F Weekly Trap Servicing: - Count Moths - Replace Liners E->F G Replace Lures per Manufacturer's Guideline F->G G->F H Data Compilation G->H I Statistical Analysis (e.g., ANOVA) H->I J Result Interpretation & Reporting I->J

Caption: Experimental workflow from preparation to data analysis.

Detailed Protocol Steps
  • Lure Preparation:

    • Prepare lures for each treatment. For example, to test dosage:

      • Treatment 1 (T1): 1 mg this compound.

      • Treatment 2 (T2): 2 mg this compound.

      • Treatment 3 (T3): 3 mg this compound.

      • Control (C): Unbaited dispenser.

    • Always wear gloves when handling lures and handle only one type of lure at a time to prevent cross-contamination.[1][8]

    • Label each lure clearly. Store lures in a cool, dark place as recommended by the manufacturer.[1]

  • Experimental Layout (Randomized Complete Block Design):

    • Divide the experimental area into several blocks (replicates), typically 4-5.

    • Within each block, randomly assign one trap for each treatment (e.g., T1, T2, T3, and C).

    • Maintain a minimum distance of 20 meters between traps within a block.[6][7]

    • Maintain a minimum distance of 50 meters between blocks.[9]

G cluster_0 Block 1 cluster_1 Block 2 cluster_2 Block 3 cluster_3 Block 4 T1_1 T1 T2_1 T2 T3_1 T3 C_1 Control T2_2 T2 C_2 Control T3_2 T3 T1_2 T1 T3_3 T3 T1_3 T1 C_3 Control T2_3 T2 C_4 Control T2_4 T2 T1_4 T1 T3_4 T3

Caption: Randomized Complete Block Design (RCBD) with 4 blocks.

  • Trap Deployment:

    • Assemble the traps according to the manufacturer's instructions.[10][11]

    • Place the appropriate lure inside each trap using forceps.

    • Hang traps on stakes at a consistent height, typically around 1.5 meters above the ground or at canopy level.[1][12]

    • Ensure trap entrances are clear of vegetation.[1]

    • Label each trap with the block number, treatment, and deployment date.

  • Data Collection:

    • Check traps weekly on the same day.[1]

    • Count the number of target male moths captured on each sticky liner.

    • Remove all captured moths and other insects.[8]

    • Replace the sticky liners at each check, or more frequently if they become filled with insects or debris.[3][9]

    • Continue the bioassay for a period of 4-6 weeks to cover the moth's flight period.

    • Replace pheromone lures as recommended by the manufacturer, typically every 4-6 weeks.[1][9]

  • Data Analysis:

    • Compile the weekly moth counts for each trap.

    • Because insect count data often follows a non-normal distribution, transform the data using a log(x+1) transformation to stabilize variances.[4][9]

    • Analyze the transformed data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • If the ANOVA shows a significant difference between treatments (p < 0.05), perform a mean separation test (e.g., Tukey's HSD test) to determine which treatments are significantly different from each other.[4]

II. Data Presentation

Summarize the results in clear, well-structured tables. The primary data table should show the average moth captures for each treatment, along with a measure of variability (e.g., Standard Error).

Table 1: Mean Weekly Captures of Target Moths per Trap

TreatmentLure DosageN (Replicates)Mean Moths Captured (± SE)
T11 mg425.5 ± 3.1 a
T22 mg448.2 ± 5.5 b
T33 mg445.8 ± 4.9 b
Control0 mg (Blank)41.3 ± 0.5 c
p < 0.001

Note: Fictitious data is used for illustrative purposes. Means in the same column followed by different letters are significantly different (Tukey's HSD, p < 0.05).

Table 2: ANOVA Results for Transformed Moth Capture Data (log(x+1))

Source of VariationDegrees of Freedom (df)Sum of Squares (SS)Mean Square (MS)F-valuep-value
Treatment315.785.2625.17< 0.001
Block31.890.633.010.085
Error91.880.21
Total1519.55

Note: Fictitious data is used for illustrative purposes.

III. Safety and Handling Precautions

  • Always wear gloves when handling pheromone lures and insecticides.

  • Store lures and any chemicals in their original containers in a secure, cool, and dry location away from food and feed.

  • Dispose of used lures and sticky liners properly according to local regulations. Do not leave them in the field, as residual pheromone can interfere with the experiment.[8]

  • Wash hands thoroughly after handling any materials.

References

Application Notes and Protocols for Electroantennography (EAG) Testing of Moth Response to (Z)-11-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed response of olfactory receptor neurons on an insect's antenna to a volatile chemical stimulus. This method is instrumental in identifying biologically active compounds, such as sex pheromones, and understanding the sensitivity of an insect's olfactory system. (Z)-11-Hexadecenyl acetate (B1210297) is a common component of sex pheromones in many moth species. This document provides a detailed protocol for conducting EAG experiments to assess the antennal response of moths to this specific pheromone component.

Data Presentation

The following table summarizes hypothetical dose-response data for a typical male moth species to (Z)-11-Hexadecenyl acetate, illustrating a characteristic outcome of an EAG experiment. The responses are presented in millivolts (mV) and normalized against the response to the highest concentration to facilitate comparison across different preparations.

Table 1: Dose-Response of Male Moth Antenna to this compound

Pheromone Concentration (µg/µl)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
0 (Solvent Control)0.040.010
0.00010.250.0515
0.0010.600.0836
0.011.150.1269
0.11.680.18100
11.650.1798

Experimental Protocols

This section provides a detailed methodology for performing EAG analysis with this compound.

1. Insect Preparation:

  • Insect Rearing: Moths should be reared under controlled laboratory conditions (e.g., 25±2°C, 60±10% humidity, and a 16:8h light:dark photoperiod) on a species-appropriate artificial diet.

  • Sexing: Pupae should be separated by sex to ensure a supply of virgin male moths for experiments, as their pheromone sensitivity is typically highest.

  • Age: For optimal and consistent antennal responses, use male moths that are 2-4 days post-eclosion.[1]

  • Immobilization: To prepare a moth for EAG, it should be gently immobilized. This can be achieved by inserting the moth into a pipette tip (e.g., 200 µL) that has been cut to allow the head and antennae to protrude.[1] The head can be further stabilized using non-drying clay, leaving the antennae and one eye exposed.[1]

2. Odorant Stimulus Preparation:

  • Stock Solution: Prepare a stock solution of this compound in a high-purity solvent like hexane (B92381) at a concentration of 10 µg/µl.

  • Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 0.0001 µg/µl to 1 µg/µl).[2]

  • Stimulus Cartridge: Apply 10 µl of each dilution onto a small piece of filter paper (e.g., 1 cm x 1 cm) and insert it into a Pasteur pipette or a specialized stimulus cartridge.[2] A control cartridge with only the solvent should also be prepared.[1]

  • Equilibration: Allow the solvent to evaporate from the filter paper for at least 30 seconds before use.[3]

3. Electroantennography (EAG) Setup and Recording:

  • EAG System: A standard EAG setup includes a preamplifier, a main amplifier, and a data acquisition system connected to a computer.

  • Electrodes: Glass capillary microelectrodes with tip diameters of less than one micron are backfilled with an appropriate electrolyte solution, such as saline solution or Ringer's solution.[2][3]

  • Antennal Preparation: The immobilized moth is positioned under a microscope. One electrode, the reference electrode, is inserted into the moth's eye.[1][3] The recording electrode is placed in contact with the tip of one of the antennae. To improve the electrical contact, the distal 1-2 segments of the antenna may be cut off before being inserted into the recording electrode.[1]

  • Airflow: The antennal preparation is placed in a continuous, purified, and humidified airflow to prevent desiccation and to carry the odorant stimulus to the antenna.[1]

  • Stimulus Delivery: The stimulus cartridge is connected to a stimulus delivery system that will introduce a pulse of air through the cartridge and into the main airflow directed at the antenna.[1] A typical stimulus duration is 500 milliseconds.[1][3]

  • Recording: The baseline electrical potential across the antenna is recorded for a few seconds before the stimulus is delivered.[3] The change in potential (depolarization) upon stimulation is the EAG response, which is amplified and recorded by the data acquisition system.[4]

  • Inter-stimulus Interval: A sufficient interval (e.g., at least 1 minute) should be allowed between stimulations for the antenna to recover.[1]

Visualizations

Below are diagrams illustrating the experimental workflow and the underlying signaling pathway of olfaction in moths.

experimental_workflow cluster_prep Preparation cluster_eag EAG Procedure cluster_analysis Data Analysis moth_rearing Moth Rearing immobilization Moth Immobilization moth_rearing->immobilization antenna_prep Antenna Preparation & Mounting immobilization->antenna_prep odor_prep Odorant Preparation stimulus_delivery Stimulus Delivery odor_prep->stimulus_delivery antenna_prep->stimulus_delivery recording EAG Recording stimulus_delivery->recording data_acquisition Data Acquisition recording->data_acquisition dose_response Dose-Response Analysis data_acquisition->dose_response

EAG Experimental Workflow

olfactory_signaling_pathway pheromone Pheromone Molecule (this compound) obp Odorant Binding Protein (OBP) pheromone->obp Binding in sensillar lymph or_complex Olfactory Receptor (OR) - Orco Complex obp->or_complex Transport and delivery ion_channel Ion Channel Opening or_complex->ion_channel Conformational change depolarization Neuron Depolarization ion_channel->depolarization Cation influx action_potential Action Potential depolarization->action_potential brain Signal to Brain action_potential->brain

Moth Olfactory Signaling Pathway

References

Application Notes and Protocols for the Formulation of (Z)-11-Hexadecenyl Acetate into Controlled-Release Dispensers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-11-Hexadecenyl acetate (B1210297) is a crucial semiochemical, acting as a major component of the sex pheromone for numerous lepidopteran pest species, including the fall armyworm.[1] Its effective use in integrated pest management (IPM) programs, particularly for mating disruption, hinges on the development of controlled-release dispensers that ensure a consistent and prolonged release of the pheromone into the environment.[2] The success of mating disruption strategies is highly dependent on maintaining an optimal atmospheric concentration of the synthetic pheromone to interfere with the chemical communication between male and female insects, thereby reducing mating and subsequent crop damage.[2]

This document provides detailed application notes and protocols for the formulation of (Z)-11-Hexadecenyl acetate into various types of controlled-release dispensers. It includes a comparison of common dispenser technologies, protocols for dispenser preparation and evaluation, and methods for assessing field efficacy.

Dispenser Technologies for Controlled Release

The selection of an appropriate dispenser is critical for the successful implementation of a mating disruption program. The ideal dispenser should offer a steady pheromone release rate over an extended period, be resilient to environmental degradation, and be economically viable.[2] Common types of dispensers for insect pheromones include solid matrix, reservoir, and microencapsulated formulations.[2][3]

Dispenser TypeMatrix MaterialRelease MechanismAdvantagesDisadvantages
Solid Matrix Rubber septa, polyethylene (B3416737) tubes, polymeric blendsDiffusion and evaporation from the matrixSimple to manufacture, relatively low cost, various formulations available.[2]Release rate can be temperature-dependent and may decline as the pheromone is depleted.[2]
Reservoir Polyethylene vials, hollow fibers, ampoulesDiffusion through a rate-limiting membrane or openingCan provide a more consistent, zero-order release rate over a longer duration.More complex and potentially more expensive to manufacture.
Microencapsulation Polyurea, PolyurethaneDiffusion across the capsule wall or rupture of the shellOffers excellent protection for the active ingredient and allows for a tunable release rate.[3][4]Preparation can be more complex and may require specialized equipment.[4]

Experimental Protocols

Protocol 1: Preparation of Solid Matrix Dispensers (Rubber Septa)

This protocol outlines the preparation of rubber septa as solid matrix dispensers, a common method for small-scale and research applications.[2]

Materials:

  • This compound (>95% purity)

  • Rubber septa (e.g., natural rubber)[2]

  • Hexane (B92381) (analytical grade)[2]

  • Micropipette[2]

  • Glass vials with PTFE-lined caps[2]

  • Fume hood[2]

  • Forceps

Procedure:

  • Prepare a stock solution: In a fume hood, prepare a stock solution of this compound in hexane at a desired concentration (e.g., 10 mg/mL).[2][5]

  • Loading the septa: Place individual rubber septa into clean glass vials using forceps.[2][5]

  • Using a micropipette, carefully apply a precise volume of the stock solution onto each septum.[2][5] The loading dose will depend on the specific experimental requirements.

  • Solvent evaporation: Allow the hexane to evaporate completely inside the fume hood for at least one hour, leaving the pheromone absorbed into the septum matrix.[2]

  • Storage: Seal the vials with PTFE-lined caps (B75204) and store them at a low temperature (e.g., -20°C) to minimize premature pheromone release.[2]

Experimental Workflow for Solid Matrix Dispenser Preparation

G prep_stock Prepare (Z)-11-Hexadecenyl acetate stock solution in hexane load_septa Apply stock solution to each septum prep_stock->load_septa place_septa Place rubber septa into glass vials place_septa->load_septa evaporate Evaporate solvent in fume hood load_septa->evaporate store Seal vials and store at -20°C evaporate->store

Caption: Workflow for preparing rubber septa dispensers.

Protocol 2: Measurement of Pheromone Release Rate

Quantifying the release rate of this compound from dispensers is crucial for evaluating their performance and predicting their longevity in the field.[2] Two common laboratory-based methods are gravimetric analysis and volatile collection.

This method measures the loss of mass of the dispenser over time.[2]

Materials:

  • Pheromone dispensers

  • Analytical balance

  • Controlled environment chamber

  • Forceps

Procedure:

  • Individually weigh each dispenser using an analytical balance and record the initial weight (W₀).[2]

  • Place the dispensers in a controlled environment chamber set to specific temperature and humidity conditions that mimic the intended field environment.[2]

  • At predetermined time intervals (e.g., daily or weekly), remove the dispensers from the chamber using forceps and reweigh them (Wₜ).[2]

  • Calculate the cumulative weight loss at each time point (W₀ - Wₜ).[2]

  • The release rate can be determined by plotting the cumulative weight loss over time and calculating the slope of the linear portion of the curve.[2]

This method involves trapping the released pheromone and quantifying it using gas chromatography-mass spectrometry (GC-MS).[2][6][7]

Materials:

  • Pheromone dispensers

  • Volatile collection system (e.g., glass chamber with an air inlet and outlet)[2]

  • Air pump with a flow controller[2]

  • Adsorbent tubes (e.g., packed with a suitable adsorbent)[2]

  • Gas chromatograph-mass spectrometer (GC-MS)[2]

  • Hexane (analytical grade)[2]

  • Internal standard[2]

Procedure:

  • Place a dispenser inside the volatile collection chamber.[2]

  • Draw a controlled flow of purified air over the dispenser.[2]

  • Pass the exiting air through an adsorbent tube to trap the released this compound.[2]

  • After a specific collection period (e.g., 24 hours), remove the adsorbent tube.[2]

  • Elute the trapped pheromone from the adsorbent using a known volume of hexane containing an internal standard.[2]

  • Analyze the eluate by GC-MS.[2]

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard and a calibration curve prepared with known concentrations of the pheromone.[2]

  • Calculate the release rate in µ g/day or µ g/hour .[2]

Workflow for Pheromone Release Rate Determination

G cluster_gravimetric Gravimetric Analysis cluster_volatile Volatile Collection & GC-MS weigh_initial Initial Weighing (W₀) incubate Incubate in Controlled Environment weigh_initial->incubate weigh_time Weigh at Intervals (Wₜ) incubate->weigh_time calculate_loss Calculate Weight Loss (W₀ - Wₜ) weigh_time->calculate_loss plot_rate Plot and Determine Release Rate calculate_loss->plot_rate place_dispenser Place Dispenser in Collection Chamber trap_volatiles Trap Volatiles on Adsorbent Tube place_dispenser->trap_volatiles elute Elute Pheromone with Solvent trap_volatiles->elute gcms Analyze by GC-MS elute->gcms quantify Quantify and Calculate Release Rate gcms->quantify

Caption: Methods for determining pheromone release rates.

Protocol 3: Field Efficacy Trials

Field trials are essential to evaluate the effectiveness of controlled-release dispensers for mating disruption under real-world conditions.[2]

Experimental Design:

  • Plot Selection: Choose multiple plots of the target crop that are large enough to minimize edge effects and interference between treatments. A minimum separation of 100 meters between plots is recommended.[2]

  • Treatments: Include the experimental dispenser(s), a standard commercial dispenser as a positive control, and an untreated control plot.[2]

  • Replication: Replicate each treatment in multiple plots to ensure statistical validity.[2]

  • Dispenser Deployment: Deploy the dispensers at the recommended density and height within the crop canopy before the emergence of the adult population of the target pest.[2]

Evaluation Metrics:

  • Trap Capture: Place pheromone-baited monitoring traps within each plot to assess the reduction in male moth capture in the treated plots compared to the control.

  • Mating Disruption: Use tethered virgin females or sentinel traps to directly measure the reduction in mating success.

  • Damage Assessment: At the end of the season, assess the level of crop damage in each plot to determine the effectiveness of the treatment in protecting the crop.

Factors Influencing Pheromone Release

The release of this compound from passive dispensers is significantly influenced by environmental factors.

FactorEffect on Release Rate
Temperature The release rate generally increases with rising ambient temperatures. This can be beneficial as insect activity is often higher at warmer temperatures.[5][8][9]
Airflow/Wind Increased airflow across the dispenser surface enhances the volatilization of the pheromone, leading to a higher release rate.[5][8]

Quantitative Data Summary

The following table summarizes hypothetical release rate data for this compound from different dispenser types under controlled laboratory conditions. Actual release rates will vary depending on the specific formulation and environmental conditions.

Dispenser TypePheromone Load (mg)Temperature (°C)Airflow (m/s)Average Release Rate (µ g/day )
Rubber Septum1250.150-150
Polyethylene Vial10250.1100-300
Microcapsules5250.175-200

Note: The data in this table are illustrative and intended for comparative purposes. Actual release rates must be determined experimentally.

Conclusion

The successful formulation of this compound into controlled-release dispensers is a critical step in developing effective mating disruption strategies for pest management. Careful consideration of dispenser type, along with rigorous laboratory and field evaluation of release kinetics and efficacy, is essential for optimizing performance. The protocols and information provided in these application notes offer a comprehensive guide for researchers and professionals working on the development of pheromone-based pest control solutions.

References

Application Notes and Protocols for Mating Disruption in Agricultural Pests Using (Z)-11-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mating disruption is a powerful and selective pest management strategy that utilizes synthetic insect sex pheromones to prevent male pests from locating females, thereby disrupting their reproductive cycle.[1][2][3] (Z)-11-Hexadecenyl acetate (B1210297) is a key component of the sex pheromone for several significant agricultural pests, most notably the diamondback moth (Plutella xylostella), a destructive pest of cruciferous crops worldwide.[4][5] This document provides detailed application notes and experimental protocols for the use of (Z)-11-Hexadecenyl acetate in mating disruption programs, intended to guide researchers and pest management professionals in the development and implementation of effective and environmentally sound pest control strategies.

The primary mechanisms of mating disruption include:

  • Competitive Attraction (False Trail Following): A high density of synthetic pheromone sources (dispensers) competes with the natural pheromone plumes released by calling females, leading males on "false trails" and reducing the probability of them finding a mate.[6][7]

  • Sensory Overload (Desensitization): The high concentration of synthetic pheromone in the atmosphere can saturate the male moth's antennal receptors, making them less sensitive to the lower concentrations of natural pheromones.[8]

  • Camouflage (Masking): The background "noise" of the synthetic pheromone can mask the discrete pheromone plumes of individual females, making them difficult for males to track.[7][8]

Target Pests and Crops

This compound, often in combination with other pheromone components, is primarily used for the mating disruption of the following pests:

Target PestScientific NamePrimary Crops Affected
Diamondback MothPlutella xylostellaCabbage, Broccoli, Cauliflower, Canola, and other cruciferous crops
Cabbage ArmywormMamestra brassicaeCabbage and other vegetables
Fall ArmywormSpodoptera frugiperdaMaize, Sorghum, Cotton, and various other crops
Yellow Rice Stem BorerScirpophaga incertulasRice

Quantitative Data on Mating Disruption Efficacy

The efficacy of mating disruption using this compound is typically evaluated by measuring the reduction in male moth captures in pheromone-baited traps (trap shutdown), the reduction in mating of sentinel females, and ultimately, the reduction in larval populations and crop damage. The following tables summarize quantitative data from various field trials. It is important to note that this compound is often used as part of a pheromone blend.

Table 1: Efficacy of Mating Disruption for Diamondback Moth (Plutella xylostella)

Pheromone FormulationApplication RateMale Capture Inhibition (%)Larval Population Reduction (%)Crop Damage Reduction (%)Reference
CheckMate® DBM-F (Sprayable Microcapsules)3.1 fl oz/acreUp to 98%Not specifiedNot specified[9]
Rope Formulation (70:30 mixture of (Z)-11-hexadecenal and this compound)8100 m/8.1 haSignificant suppressionComparable to control areaU.S. No. 1 quality in interior[10]
Rope FormulationNot specifiedSignificant differences in some trialsNo significant differenceNot specified[11]

Table 2: Efficacy of Mating Disruption for Other Pests

PestPheromone FormulationApplication RateMale Capture Inhibition (%)Yield Increase / Damage ReductionReference
Fall Armyworm (Spodoptera frugiperda)Blend including this compoundNot specifiedHigh adult capture in pheromone plotsYields of 6.13-6.27 tons/ha vs. 3.03 tons/ha in control[12]
Yellow Rice Stem Borer (Scirpophaga incertulas)Blend including this compoundNot specifiedImproved catches by 120% (attractiveness study)Rice grain yields increased by 5-12%[13]

Experimental Protocols

Protocol 1: Field Efficacy Trial for Mating Disruption

This protocol outlines a generalized methodology for conducting field trials to evaluate the efficacy of a this compound-based mating disruption formulation.

1. Site Selection:

  • Choose a field of a suitable size (e.g., a minimum of 5-10 acres is often recommended to minimize edge effects).
  • The site should have a known history of infestation by the target pest.
  • Establish an untreated control plot of a similar size and with similar pest pressure. The control plot should be located at a sufficient distance (e.g., 200-400 meters) from the treated plot to prevent pheromone drift.

2. Dispenser Application:

  • Timing: Deploy the pheromone dispensers before the first anticipated flight of the target pest for the season. This can be determined from historical data or by using monitoring traps in the weeks leading up to the expected emergence.
  • Dispenser Type: Select an appropriate dispenser technology (e.g., hand-applied ropes, sprayable microcapsules, reservoir dispensers).
  • Application Rate and Placement:
  • Determine the application rate (e.g., number of dispensers per acre or grams of active ingredient per hectare) based on manufacturer recommendations or previous research.
  • Distribute dispensers evenly throughout the treated plot in a grid pattern.
  • Place dispensers in the upper third of the crop canopy to ensure optimal pheromone dispersal. For taller crops, this may require attachment to stakes or upper branches.

3. Efficacy Assessment:

  • Monitoring Traps:
  • Place pheromone-baited traps in both the treated and control plots to monitor the male moth population. A standard monitoring setup may use 1-2 traps per 5 acres.
  • To overcome the competitive attraction in the disruption plot, it may be necessary to use lures with a higher pheromone load (e.g., 10x the standard monitoring dose).
  • Check traps weekly, record the number of captured male moths, and replace sticky liners and lures as needed.
  • Larval and Pupal Counts:
  • Randomly select a predetermined number of plants in both the treated and control plots.
  • Conduct weekly visual inspections of the selected plants and count the number of larvae and pupae of the target pest.
  • Crop Damage Assessment:
  • At regular intervals and at harvest, assess the level of crop damage in both plots. This can be done using a rating scale (e.g., 0-4, where 0 is no damage and 4 is severe damage) or by measuring the percentage of damaged plants or produce.
  • Sentinel Females:
  • To directly assess mating disruption, place caged sentinel virgin females within the plots and monitor for successful mating (e.g., by dissecting for spermatophores).

4. Data Analysis:

  • Calculate the percentage of male catch inhibition (MCI) in the treated plot compared to the control plot using the formula: MCI (%) = [(C - T) / C] x 100 where C is the number of males captured in the control plot, and T is the number of males captured in the treated plot.[6]
  • Compare the average number of larvae, pupae, and the crop damage ratings between the treated and control plots using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Preparation of Experimental Pheromone Dispensers (General Guidance)

Detailed protocols for commercial dispenser formulations are often proprietary. The following provides general guidance for preparing experimental dispensers for research purposes.

1. Reservoir Dispenser (e.g., Polyethylene (B3416737) Vial):

  • Select a suitable reservoir, such as a small polyethylene vial with a permeable membrane or a small opening.
  • Prepare a solution of this compound in a suitable solvent (e.g., hexane).
  • Carefully pipette a known volume of the pheromone solution into the reservoir.
  • Allow the solvent to evaporate, leaving the pure pheromone in the reservoir.
  • Seal the reservoir. The pheromone will be released at a controlled rate through the permeable surface.

2. Rope Dispenser (Conceptual):

  • Commercial rope dispensers typically consist of a hollow tube or a fibrous material impregnated with the pheromone.
  • For experimental purposes, a similar concept can be applied by soaking a porous material (e.g., cotton rope) in a known concentration of this compound solution.
  • The amount of pheromone loaded will depend on the absorptive capacity of the material and the concentration of the solution.
  • The release rate will be influenced by the material's properties and environmental conditions.

3. Sprayable Microencapsulated Formulation (Conceptual):

  • Microencapsulation involves enclosing tiny droplets of the pheromone within a polymer shell. This can be achieved through methods like interfacial polymerization.
  • A basic conceptual process involves creating an oil-in-water emulsion where the oil phase contains the this compound and monomers.
  • Polymerization is then initiated at the oil-water interface, forming the microcapsules.
  • The resulting suspension can be diluted and applied using standard agricultural spray equipment.[6][14]

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the general signaling pathway for pheromone detection in a male moth.

G cluster_0 Antennal Sensillum cluster_1 Antennal Lobe of Brain Pheromone This compound in air PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds to OR Olfactory Receptor (OR) + Orco Co-receptor PBP->OR Transports & Presents Pheromone to IonChannel Ion Channel Opening OR->IonChannel Activates ORN Olfactory Receptor Neuron (ORN) Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generated Depolarization->ActionPotential Brain Signal Transmitted to Brain ActionPotential->Brain Behavior Behavioral Response (e.g., upwind flight) Brain->Behavior Processed to elicit

Caption: Generalized insect olfactory signaling pathway for pheromone detection.

Experimental Workflow for a Mating Disruption Field Trial

The following diagram outlines the key steps in conducting a field trial to evaluate the efficacy of a mating disruption product.

G cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Post-Trial SiteSelection Site Selection (Treated & Control Plots) BaselineMonitoring Baseline Pest Population Monitoring SiteSelection->BaselineMonitoring DispenserDeployment Pheromone Dispenser Deployment (Treated Plot) BaselineMonitoring->DispenserDeployment DataCollection Weekly Data Collection (Both Plots) DispenserDeployment->DataCollection TrapMonitoring Pheromone Trap Monitoring DataCollection->TrapMonitoring LarvalCounts Larval/Pupal Counts DataCollection->LarvalCounts DamageAssessment Crop Damage Assessment DataCollection->DamageAssessment DataAnalysis Data Analysis (MCI, Population, Damage) DamageAssessment->DataAnalysis Conclusion Efficacy Conclusion & Reporting DataAnalysis->Conclusion

Caption: Workflow for a mating disruption field efficacy trial.

Logical Relationship of Mating Disruption Mechanisms

This diagram illustrates the interplay of the primary mechanisms of mating disruption.

G cluster_0 Mechanisms of Action SyntheticPheromone High Concentration of Synthetic this compound CompetitiveAttraction Competitive Attraction (False Trail Following) SyntheticPheromone->CompetitiveAttraction SensoryOverload Sensory Overload (Desensitization) SyntheticPheromone->SensoryOverload Camouflage Camouflage (Masking of Natural Plume) SyntheticPheromone->Camouflage DisruptedMating Disruption of Male Mate-Finding Behavior CompetitiveAttraction->DisruptedMating SensoryOverload->DisruptedMating Camouflage->DisruptedMating ReducedMating Reduced Mating Success DisruptedMating->ReducedMating PopulationSuppression Pest Population Suppression ReducedMating->PopulationSuppression

Caption: Interrelated mechanisms of pheromone-based mating disruption.

References

Application Notes and Protocols for (Z)-11-Hexadecenyl Acetate in Integrated Pest Management (IPM) Programs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (Z)-11-Hexadecenyl acetate (B1210297), a key semiochemical, in Integrated Pest Management (IPM) programs. The following sections detail its application in pest monitoring and mating disruption, supported by quantitative data, experimental protocols, and visual diagrams to facilitate research and development.

Introduction

(Z)-11-Hexadecenyl acetate is a crucial component of the female sex pheromone for numerous lepidopteran pests of significant economic importance.[1] As a behavior-modifying chemical, it is a powerful tool in IPM strategies, offering a targeted and environmentally benign alternative to broad-spectrum insecticides.[1] Its primary applications in IPM are for the monitoring of pest populations and for mating disruption. This document outlines the principles, protocols, and efficacy data for the use of this compound against key target pests.

Target Pests:

This compound is a primary or secondary pheromone component for a variety of noctuid and other moths, including:

  • Diamondback Moth (Plutella xylostella)[2][3][4][5]

  • Cotton Bollworm (Helicoverpa armigera)[6]

  • Fall Armyworm (Spodoptera frugiperda)[7][8]

  • Tobacco Cutworm (Spodoptera litura)

  • Yellow Rice Stem Borer (Scirpophaga incertulas)[9]

Data Presentation: Efficacy of this compound in IPM

The effectiveness of this compound in IPM programs is typically measured by monitoring trap captures (for population surveillance) and by evaluating the success of mating disruption (in terms of reduced trap captures and crop damage).

Table 1: Efficacy of this compound in Pest Monitoring and Mass Trapping
Target PestPheromone Blend Components & RatioLure DosageTrap TypeMean Male Captures (Pheromone Trap)Mean Male Captures (Control)Efficacy/ObservationsSource(s)
Diamondback Moth (Plutella xylostella)(Z)-11-Hexadecenal : this compound : (Z)-11-Hexadecen-1-ol (5:5:1)0.01 mgNot SpecifiedData not directly comparable, but lure was as attractive as virgin females.-Optimal for attracting the Vietnamese strain. The addition of allyl isothiocyanate significantly increased trap captures.[2][3][4][5]
Diamondback Moth (Plutella xylostella)(Z)-11-Hexadecenal : (Z)-11-Hexadecen-1-ol : this compound (10:1:90)0.1 mgDelta TrapSignificantly higher than controlHexane baited trapsThis blend was more attractive than an 8:18:100 blend in the first week of trapping.[10]
Fall Armyworm (Spodoptera frugiperda)(Z)-9-Tetradecenyl acetate : this compound : (Z)-7-Dodecenyl acetate (87:12.5:0.5)2 mg and 3 mgFunnel TrapStatistically significant capturesOther blendsThis three-component blend was highly effective in attracting and trapping male moths for up to 60 days.[7]
Yellow Rice Stem Borer (Scirpophaga incertulas)Standard Lure + this compound + (Z)-13-Octadecenyl acetateNot SpecifiedNot Specified--The addition of the two acetates significantly improved catches by an average of 120% in five out of six field experiments.[9]
Table 2: Efficacy of this compound in Mating Disruption Programs
Target PestPheromone Blend Components & RatioApplication RateMating Disruption EfficacyCrop Damage ReductionSource(s)
Cotton Bollworm (Helicoverpa armigera)(Z)-11-Hexadecenal : (Z)-9-Hexadecenal (94:6) (Yeast-derived)100 g AI/haTrap capture suppression of 100% (2020), 99.2% (2021), and 99.4% (2022)Damage in treated plots was 2.1-3.8% compared to 3.1-4.4% in control plots.[6]
Diamondback Moth (Plutella xylostella)Mass trapping with a 5:5:1 blend of (Z)-11-Hexadecenal, this compound, and (Z)-11-Hexadecen-1-ol120-130 traps/ha-Reduced larval densities as effectively as 6 to 8 insecticide sprays.[2][3][4][5]
Fall Armyworm (Spodoptera frugiperda)(Z)-7-Dodecenyl acetate, this compound, (Z)-9-Tetradecenyl acetateNot SpecifiedHigh average number of adults caught (129)Infestation rate of 19.42% in treated plots. Maize yields were approximately double that of the control plot (6.13-6.27 tons/ha vs. 3.03 tons/ha).[8]

Experimental Protocols

Protocol for Pheromone Lure Preparation

This protocol describes the preparation of pheromone lures using rubber septa, a common and effective method for controlled release.

Materials:

  • This compound (and other blend components if required) of high purity

  • High-purity solvent (e.g., hexane)

  • Rubber septa

  • Micropipette

  • Vortex mixer

  • Fume hood

  • Forceps

  • Glass vials

  • Aluminum foil pouches

  • Heat sealer

Procedure:

  • Prepare Pheromone Stock Solution: Inside a fume hood, prepare a stock solution of the pheromone blend in the chosen solvent. For example, to create a 1 mg/mL solution, dissolve 10 mg of the pheromone blend in 10 mL of hexane. Vortex the solution until the components are completely dissolved.

  • Lure Loading: Using a micropipette, carefully apply the desired volume of the pheromone stock solution onto the center of a rubber septum. The amount will depend on the target species and the desired release rate. For instance, to load 100 µg of the pheromone blend, apply 100 µL of a 1 mg/mL stock solution.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the septa within the fume hood. This typically takes 10-20 minutes.

  • Packaging and Storage: Once the solvent has evaporated, use clean forceps to place each lure into an individual aluminum foil pouch. Seal the pouches with a heat sealer to prevent degradation and loss of the pheromone.

  • Labeling: Clearly label each pouch with the pheromone blend, dosage, and date of preparation.

  • Storage: Store the sealed lures in a freezer at -20°C for long-term stability.

Protocol for Field Trapping and Monitoring

This protocol outlines the steps for deploying and monitoring pheromone traps in the field to assess pest populations.

Materials:

  • Pheromone lures

  • Traps appropriate for the target species (e.g., Delta traps, funnel traps)

  • Stakes or hangers for trap placement

  • Flagging tape

  • GPS device

  • Data collection sheets

Procedure:

  • Trap Assembly: Assemble the traps according to the manufacturer's instructions.

  • Lure Placement: Wearing disposable gloves to avoid contamination, place one pheromone lure inside each trap as directed by the trap design. For Delta traps, the lure is typically placed on the sticky bottom.

  • Trap Deployment:

    • Timing: Deploy traps before the anticipated flight period of the target insect.

    • Placement: Hang traps from stakes or tree branches at a height characteristic of the target insect's flight pattern, often 1-2 meters above the ground or crop canopy.

    • Density: For monitoring, a typical density is 1-2 traps per hectare.

    • Spacing: Ensure a minimum distance of 20-50 meters between traps to avoid interference.

  • Marking and Recording:

    • Mark the location of each trap with flagging tape for easy relocation.

    • Record the GPS coordinates of each trap for accurate mapping.

  • Monitoring and Data Collection:

    • Inspect traps at regular intervals (e.g., weekly).

    • Count and record the number of target insects captured in each trap.

    • Remove captured insects from the trap.

    • Replace sticky liners or empty collection chambers as needed.

    • Replace pheromone lures according to their specified field life (e.g., every 4-6 weeks).

Protocol for Mating Disruption Application

This protocol provides a general framework for implementing a mating disruption program.

Materials:

  • Mating disruption dispensers (e.g., hand-applied dispensers, sprayable microcapsules)

  • Personal protective equipment (PPE) as required by the product label

Procedure:

  • Timing of Application: Deploy dispensers before the first expected flight of the target pest in the season. This can be determined from historical data or through the use of monitoring traps.

  • Dispenser Placement:

    • Follow the manufacturer's recommendations for the number of dispensers per unit area (e.g., dispensers per hectare).

    • Distribute the dispensers evenly throughout the treatment area. For hand-applied dispensers, this often involves a grid pattern.

    • Place dispensers within the crop canopy at a height that corresponds to the typical mating activity of the target pest.

  • Efficacy Assessment:

    • Trap Shutdown: Place monitoring traps in both the mating disruption-treated and untreated control plots. A significant reduction in male moth captures in the treated plot compared to the control indicates successful communication disruption. It is often recommended to use lures with a higher pheromone load in the treated plots to overcome some of the competitive attraction.

    • Mating Assessment: In some research settings, tethered virgin female moths are placed in the field, and the mating rate is compared between treated and control plots.

    • Damage Assessment: At the end of the season, assess crop damage (e.g., percentage of infested plants or fruits) in both treated and control plots to determine the overall effectiveness of the program.

Visualization of Pathways and Workflows

Insect Olfactory Signaling Pathway

The following diagram illustrates the general signaling pathway for pheromone perception in insects.

Insect_Olfactory_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Dendrite cluster_brain Antennal Lobe (Brain) Pheromone (Z)-11-Hexadecenyl acetate OBP_unbound Odorant Binding Protein (OBP) Pheromone->OBP_unbound Binding OBP_bound OBP-Pheromone Complex OBP_unbound->OBP_bound OR Olfactory Receptor (OR) + Orco Co-receptor OBP_bound->OR Delivery & Release Ion_Channel Ion Channel Opening OR->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Glomerulus Glomerulus Action_Potential->Glomerulus Signal to Brain PN Projection Neuron Glomerulus->PN Higher_Brain Higher Brain Centers (e.g., Mushroom Bodies) PN->Higher_Brain Behavior Behavioral Response (e.g., Upwind Flight) Higher_Brain->Behavior Processing & Command

Caption: Generalized insect olfactory signaling pathway for pheromone perception.

Experimental Workflow for an IPM Program Using this compound

The diagram below outlines the logical steps in designing and implementing an IPM program utilizing this compound.

IPM_Workflow cluster_planning Phase 1: Planning & Preparation cluster_implementation Phase 2: Field Implementation cluster_evaluation Phase 3: Data Collection & Efficacy Evaluation cluster_analysis Phase 4: Analysis & Decision Making A1 Identify Target Pest & Crop A2 Determine Pheromone Blend & Optimal Lure Composition A1->A2 A3 Select IPM Strategy: Monitoring vs. Mating Disruption A2->A3 A4 Prepare Pheromone Lures & Dispensers (Protocol 3.1) A3->A4 B2 Deploy Traps for Monitoring (Protocol 3.2) A4->B2 B3 Apply Mating Disruption Dispensers (Protocol 3.3) A4->B3 B1 Establish Treatment & Control Plots B1->B2 B1->B3 C1 Weekly Trap Monitoring: Count Captured Males B2->C1 B3->C1 C2 Assess Crop Damage: Larval Counts, % Infestation C1->C2 D2 Analyze Crop Damage Data C2->D2 C3 Assess Mating Success (Optional Research Component) D1 Analyze Trap Capture Data: Compare Treatment vs. Control D3 Determine Program Efficacy D1->D3 D2->D3 D4 Decision: Continue, Modify, or Supplement with Other IPM Tactics D3->D4

Caption: Experimental workflow for a pheromone-based IPM program.

References

Application Notes and Protocols for the Biosynthetic Production of (Z)-11-Hexadecenol via Heterologous Co-expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-11-Hexadecenol is a key component of the sex pheromone of numerous lepidopteran pests, making it a valuable tool for integrated pest management strategies. Traditional chemical synthesis of this semiochemical can be complex and environmentally burdensome. This document provides a detailed application note and protocols for the biosynthetic production of (Z)-11-Hexadecenol through the heterologous co-expression of a Δ11-desaturase and a fatty acyl reductase (FAR) in a microbial host, primarily focusing on the yeast Saccharomyces cerevisiae. This biotechnological approach offers a sustainable and potentially cost-effective alternative for the production of this valuable compound.

Introduction

The production of high-value oleochemicals, such as insect pheromones, in engineered microorganisms is a rapidly advancing field of synthetic biology. (Z)-11-Hexadecenol is biosynthesized in moths from palmitic acid, a common fatty acid, through a two-step enzymatic conversion. The first step involves the introduction of a double bond at the Δ11 position of a C16 fatty acyl precursor by a specific Δ11-desaturase. Subsequently, a fatty acyl reductase reduces the carboxyl group of the resulting (Z)-11-hexadecenoic acid to an alcohol. By co-expressing the genes encoding these two enzymes from a moth, such as the turnip moth (Agrotis segetum), in a host like Saccharomyces cerevisiae, the endogenous fatty acid metabolism of the yeast can be harnessed to produce (Z)-11-Hexadecenol.[1][2] This application note outlines the principles and provides detailed protocols for this biosynthetic approach.

Biosynthetic Pathway and Experimental Workflow

The heterologous production of (Z)-11-Hexadecenol in yeast involves the introduction of a two-gene cassette encoding a Δ11-desaturase and a fatty acyl reductase. The yeast's native palmitoyl-CoA is first desaturated and then reduced to the final product.

Biosynthetic_Pathway cluster_yeast_metabolism Yeast Endogenous Metabolism cluster_heterologous_pathway Heterologous Pathway Acetyl-CoA Acetyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Multiple steps Palmitoyl-CoA Palmitoyl-CoA Fatty Acid Synthesis->Palmitoyl-CoA Delta11_Desaturase Δ11-Desaturase (from A. segetum) Palmitoyl-CoA->Delta11_Desaturase (Z)-11-Hexadecenoyl-CoA (Z)-11-Hexadecenoyl-CoA Delta11_Desaturase->(Z)-11-Hexadecenoyl-CoA Desaturation Fatty_Acyl_Reductase Fatty Acyl Reductase (from A. segetum) Z11_16OH (Z)-11-Hexadecenol Fatty_Acyl_Reductase->Z11_16OH Reduction (Z)-11-Hexadecenoyl-CoA->Fatty_Acyl_Reductase Experimental_Workflow Gene_Identification 1. Gene Identification & Cloning of Desaturase and Reductase from A. segetum Vector_Construction 2. Co-expression Vector Construction (e.g., pESC-URA) Gene_Identification->Vector_Construction Yeast_Transformation 3. S. cerevisiae Transformation Vector_Construction->Yeast_Transformation Cultivation 4. Yeast Cultivation & Induction of Gene Expression Yeast_Transformation->Cultivation Extraction 5. Extraction of Fatty Alcohols Cultivation->Extraction Analysis 6. GC-MS Analysis & Quantification Extraction->Analysis

References

Application Note: Synthesis and Purification of (Z)-11-Hexadecenyl Acetate via Acetylation of (Z)-11-Hexadecenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Z)-11-Hexadecenyl acetate (B1210297) is a significant semiochemical, acting as a key sex pheromone component for numerous lepidopteran insect species, including the diamondback moth and the corn earworm moth.[1][2] Its effective synthesis is crucial for developing tools for integrated pest management, such as lures for monitoring, mass trapping, and mating disruption programs.[3] This document provides detailed protocols for the synthesis of (Z)-11-Hexadecenyl acetate through the acetylation of its precursor, (Z)-11-hexadecenol. The protocols outlined below cover the reaction procedure, work-up, purification, and analytical characterization of the final product.

Data Presentation

The efficiency of the acetylation reaction can vary based on the specific conditions and purification methods employed. The following table summarizes quantitative data from representative synthetic protocols.

ParameterMethod AMethod B (Related Compound)Method C (Representative)
Primary Reagents Acetic Anhydride (B1165640), Pyridine (B92270)Acetic Anhydride, PyridineAcetic Anhydride
Reaction Conditions 0°C, 3 hours[4]Room Temperature, 5 hours[5]Not specified
Purification Method Vacuum Distillation[4]Silica (B1680970) Gel Chromatography[5]Column Chromatography[6]
Reported Yield 40%[4]84%[5]94%[6]
Isomeric Purity (Z-isomer) Not SpecifiedNot Specified96%[6]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis, purification, and characterization of this compound.

Materials and Reagents
  • (Z)-11-hexadecen-1-ol

  • Acetic anhydride (Ac₂O)

  • Pyridine, dry

  • Methylene (B1212753) chloride (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Hydrochloric acid (1M) or Sulfuric acid (3%)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica gel (for column chromatography)

  • Hexane (B92381) and Ethyl acetate (for elution)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Protocol 1: Synthesis of this compound

This protocol describes the acetylation of the starting alcohol using acetic anhydride with pyridine as a catalyst and base.

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (Z)-11-hexadecenol in dry pyridine.
  • Cool the mixture to 0°C using an ice bath.

2. Acetylation Reaction:

  • Slowly add acetic anhydride to the cooled solution while stirring. A typical molar ratio is 1 equivalent of alcohol to 1.5-2 equivalents of acetic anhydride.
  • Continue stirring the reaction mixture at 0°C for 3 hours or allow it to warm to room temperature and stir for 12 hours.[4][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Extraction:

  • Upon completion, carefully pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess acetic anhydride.[4][7]
  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as methylene chloride or diethyl ether (3x volume of the aqueous layer).[4][7]
  • Combine the organic extracts and wash sequentially with 1M HCl or 3% H₂SO₄ to remove pyridine, followed by water, a saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.[4][7]
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[7]

4. Purification:

  • Method A: Vacuum Distillation: The crude residue can be purified by distillation under high vacuum to yield the pure this compound.[4]
  • Method B: Column Chromatography: Alternatively, purify the crude product using silica gel column chromatography.[5][7] Elute with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate) to separate the product from any remaining starting material and byproducts.[7]

Protocol 2: Product Characterization and Analysis

To confirm the identity, purity, and isomeric ratio of the synthesized this compound, the following analytical techniques are recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the purity of the final product and confirm its molecular weight.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the structure by identifying characteristic protons, such as those on the acetate methyl group and the olefinic protons.

    • ¹³C NMR: Can be used to definitively determine the percentage of the Z-isomer in the final product.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to verify the successful acetylation by identifying the characteristic ester carbonyl (C=O) stretching vibration, typically observed around 1740 cm⁻¹.[5]

Visualization: Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis and analysis of this compound.

Acetylation_Workflow Experimental Workflow for this compound Synthesis cluster_start Starting Materials cluster_process Synthesis & Purification cluster_end Product & Analysis Reactant (Z)-11-Hexadecenol Reaction Acetylation Reaction (0°C to Room Temp) Reactant->Reaction Reagents Acetic Anhydride Pyridine Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Pure (Z)-11-Hexadecenyl Acetate Purification->Product Analysis Characterization (GC-MS, NMR, FTIR) Product->Analysis

Caption: Workflow for the synthesis and analysis of this compound.

References

Unmasking Nature's Chemical Language: A Guide to GC-EAD Techniques for Pheromone Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the identification of active pheromone components is a critical step in understanding and manipulating insect behavior. Gas Chromatography-Electroantennographic Detection (GC-EAD) stands as a powerful and indispensable technique in this endeavor. This application note provides a detailed overview of the principles, protocols, and data interpretation involved in using GC-EAD to pinpoint biologically active compounds from complex mixtures.

GC-EAD uniquely combines the high-resolution separation capabilities of gas chromatography (GC) with the exquisite sensitivity and selectivity of an insect's antenna, which functions as a biological detector. This hyphenated technique allows for the direct identification of compounds that elicit a physiological response in the insect, thereby streamlining the process of identifying potential pheromone candidates.[1][2]

Principle of Operation

The core of the GC-EAD technique lies in splitting the effluent from the GC column. One portion is directed to a conventional detector, typically a Flame Ionization Detector (FID), which records the chemical profile of the sample. The other portion is delivered to a prepared insect antenna, and the electrical potential changes across the antenna are recorded as an electroantennogram (EAG). When a biologically active compound elutes from the GC and passes over the antenna, it triggers a depolarization, resulting in a distinct peak in the EAG trace. By synchronizing the FID chromatogram and the EAG signal, researchers can precisely identify which chemical compounds are responsible for the antennal response.[1][2][3]

Experimental Workflow

The successful application of GC-EAD relies on a meticulously executed experimental workflow, from sample collection to data analysis.

GC_EAD_Workflow cluster_prep Sample & Antenna Preparation cluster_analysis GC-EAD Analysis cluster_data Data Acquisition & Analysis Pheromone_Extraction Pheromone Extraction (e.g., Solvent, SPME) Antenna_Preparation Antenna Preparation GC_Separation GC Separation Pheromone_Extraction->GC_Separation EAD_Detection EAD Detection Antenna_Preparation->EAD_Detection Effluent_Splitting Effluent Splitting GC_Separation->Effluent_Splitting FID_Detection FID Detection Effluent_Splitting->FID_Detection Effluent_Splitting->EAD_Detection Data_Acquisition Simultaneous Data Acquisition (FID & EAD) FID_Detection->Data_Acquisition EAD_Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Alignment) Data_Acquisition->Data_Analysis Compound_Identification Active Compound Identification Data_Analysis->Compound_Identification

Caption: General experimental workflow for GC-EAD analysis.

Detailed Experimental Protocols

Pheromone Sample Preparation

The initial and crucial step is the extraction of volatile pheromone compounds from the insect. The choice of method depends on the nature of the pheromone and the insect species.

  • Solvent Extraction: This is a common method for extracting pheromones from glands.

    • Dissect the pheromone glands from the insect under a stereomicroscope.[1]

    • Immerse the glands in a small volume (10-50 µL) of a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) in a glass vial.[1]

    • Allow the extraction to proceed for a designated period (e.g., 30 minutes to several hours) at room temperature.[1]

    • Carefully remove the glands. The extract can be concentrated under a gentle stream of nitrogen if necessary.[1]

    • Store the extract at -20°C or lower in a sealed vial until analysis.[4]

  • Solid-Phase Microextraction (SPME): This technique is ideal for collecting airborne volatiles from living insects (headspace analysis).

    • Place the pheromone-emitting insect (e.g., a calling female) in a sealed glass chamber.[1]

    • Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes to 24 hours).[4]

    • Volatile compounds will adsorb to the fiber coating.

    • Retract the fiber and introduce it directly into the GC injector for thermal desorption.[4]

GC-EAD System Setup

The GC-EAD system comprises a gas chromatograph, an FID, and an electroantennography setup.[1]

GC_EAD_Setup GC Gas Chromatograph (Injector & Column) Splitter Y-Splitter GC->Splitter FID Flame Ionization Detector (FID) Splitter->FID To FID Transfer_Line Heated Transfer Line Splitter->Transfer_Line To EAD Data_System Data Acquisition System FID->Data_System Antenna_Prep Antennal Preparation Transfer_Line->Antenna_Prep Amplifier High-Impedance Amplifier Antenna_Prep->Amplifier Amplifier->Data_System

Caption: Schematic of a typical GC-EAD system.
  • Gas Chromatograph (GC):

    • Injector: Typically operated in splitless mode to maximize the amount of analyte reaching the column.

    • Column: A capillary column with a suitable stationary phase (e.g., HP-5MS) is used for separation.

    • Oven Program: The temperature program should be optimized to achieve good separation of the target compounds. A typical program might start at 50-60°C, hold for a few minutes, and then ramp at 10°C/min to 230-250°C.[2][4]

    • Carrier Gas: High-purity helium or hydrogen is used as the carrier gas.[1]

  • Effluent Splitter: A low-dead-volume Y-splitter is connected to the end of the GC column to divide the effluent between the FID and the EAD.[4]

  • Electroantennographic Detector (EAD) Setup:

    • Antenna Preparation: An antenna is carefully excised from a live insect. The tip of the antenna is often clipped to ensure good electrical contact.[2]

    • Mounting: The antenna is mounted between two electrodes filled with a saline solution (e.g., insect Ringer's solution). The recording electrode is in contact with the distal end, and the reference electrode is at the base.[1]

    • Transfer Line: The transfer line from the splitter to the antenna should be heated to prevent condensation of the analytes.[1]

    • Humidified Air: The effluent from the transfer line is mixed with a purified and humidified air stream directed towards the antenna to keep it viable.[1]

    • Amplification: The signals from the antenna are amplified by a high-impedance amplifier.[1]

Data Acquisition and Analysis
  • Inject the prepared sample into the GC.

  • Simultaneously record the signals from the FID and the EAD using specialized software.[1] The FID produces a chromatogram of all volatile compounds, while the EAD shows depolarizations in response to biologically active compounds.[1]

  • Compare the FID chromatogram with the EAD signal. Identify GC peaks that consistently elicit a response from the antenna.[1]

  • The retention times of the active peaks can be used for preliminary identification by comparing them with known standards.

  • For definitive identification, the active compounds should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Some modern setups integrate MS into the GC-EAD system.[5][6]

Quantitative Data Summary

The following tables provide typical parameters for GC-EAD analysis. These values should be optimized for specific insect species and target compounds.

Table 1: Sample Preparation Parameters

ParameterSolvent ExtractionSolid-Phase Microextraction (SPME)
Sample Source Pheromone glandsHeadspace of living insect
Solvent/Fiber Hexane, DichloromethanePDMS/DVB, CAR/PDMS
Volume/Exposure 10 - 50 µL30 min - 24 hours
Temperature Room TemperatureAmbient

Table 2: GC and EAD Operating Conditions

ParameterTypical Value/Range
GC Column 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., HP-5MS)[7]
Carrier Gas Flow 1 - 2 mL/min
Injector Temp. 250 °C
Oven Program 50°C (2 min), then 10°C/min to 280°C (hold 10 min)
FID Temperature 280 - 300 °C
Transfer Line Temp. 250 °C
Effluent Split Ratio 1:1 (FID:EAD)

Advanced GC-EAD Configurations

To overcome the limitation of needing separate GC-MS analysis for identification, a combined GC-MS/FID/EAD system can be implemented. This allows for the simultaneous acquisition of mass spectra, FID signals, and EAD responses from a single injection.[5]

GC_MS_FID_EAD GC Gas Chromatograph Splitter1 Splitter 1 GC->Splitter1 MS Mass Spectrometer (MS) Splitter1->MS Splitter2 Splitter 2 Splitter1->Splitter2 Data_System Data Acquisition MS->Data_System FID Flame Ionization Detector (FID) Splitter2->FID EAD Electroantennographic Detector (EAD) Splitter2->EAD FID->Data_System EAD->Data_System

Caption: Workflow of an integrated GC-MS/FID/EAD system.

Conclusion

GC-EAD is a highly sensitive and specific technique that is essential for the identification of biologically active pheromone components. By providing a direct link between chemical structure and physiological activity, GC-EAD accelerates the discovery of semiochemicals that can be utilized in pest management strategies and the development of novel products. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists to effectively implement this powerful analytical method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-11-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (Z)-11-Hexadecenyl acetate (B1210297) synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of (Z)-11-Hexadecenyl acetate, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of (Z)-11-hexadecen-1-ol in Wittig Reaction

  • Question: My Wittig reaction to produce (Z)-11-hexadecen-1-ol is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in the Wittig reaction for Z-alkene synthesis can stem from several factors. The primary areas to investigate are the quality of reagents and the reaction conditions.

    • Ylide Formation: Incomplete formation of the phosphonium (B103445) ylide is a common issue. The base used to deprotonate the phosphonium salt must be sufficiently strong. For non-stabilized ylides, which favor Z-alkene formation, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required. Ensure your base is not old or degraded.

    • Reaction Temperature: The temperature at which the ylide is formed and reacted with the aldehyde can influence the yield. Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to prevent degradation. The subsequent reaction with the aldehyde is also typically performed at low temperatures and then allowed to slowly warm to room temperature.

    • Solvent and Reagent Purity: The use of dry, anhydrous solvents (e.g., THF, diethyl ether) is critical, as ylides are strong bases and will be quenched by water or other protic solvents. Ensure all glassware is thoroughly dried before use. The purity of the starting aldehyde is also important, as impurities can lead to side reactions.

    • Steric Hindrance: While less of an issue with the linear aldehyde used in this synthesis, significant steric hindrance around the carbonyl group can impede the reaction.

Issue 2: Poor (Z)-Stereoselectivity in Wittig Reaction or Alkyne Reduction

  • Question: I am obtaining a mixture of (Z) and (E) isomers of 11-hexadecen-1-ol. How can I increase the Z-selectivity?

  • Answer: Achieving high Z-stereoselectivity is a key challenge. The choice of synthetic route and reaction conditions are crucial.

    • For Wittig Reactions:

      • Ylide Type: Use a non-stabilized or semi-stabilized phosphonium ylide. Stabilized ylides (e.g., those with adjacent electron-withdrawing groups) tend to favor the formation of the more thermodynamically stable E-alkene.

      • Solvent Effects: The choice of solvent can influence stereoselectivity. Aprotic, non-polar solvents generally favor Z-alkene formation.

      • Salt-Free Conditions: The presence of lithium salts can sometimes decrease Z-selectivity by promoting the equilibration of intermediates. "Salt-free" ylides, prepared using bases like sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS), can improve the Z:E ratio.

    • For Alkyne Reductions:

      • Catalyst Choice: The selective hydrogenation of 11-hexadecyn-1-ol (B1583117) to the (Z)-alkene requires a partially deactivated "poisoned" catalyst. The most common choice is Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline). P-2 nickel boride is another effective catalyst for this transformation.

      • Catalyst Loading and Hydrogen Pressure: Over-reduction to the alkane or isomerization to the E-alkene can occur if the catalyst is too active or if the reaction is run for too long. Use a minimal amount of catalyst and monitor the reaction progress carefully by TLC or GC to stop it once the starting alkyne is consumed. Hydrogen pressure should be kept low (e.g., balloon pressure).

Issue 3: Incomplete Acetylation of (Z)-11-hexadecen-1-ol

  • Question: The final acetylation step is not going to completion, and I am left with unreacted alcohol. How can I drive the reaction to completion?

  • Answer: Incomplete acetylation can be due to several factors related to the reagents and reaction conditions.

    • Reagents: Use a slight excess of acetic anhydride (B1165640) (e.g., 1.5-2 equivalents). The reaction is often carried out in the presence of a base like pyridine (B92270), which also acts as the solvent, or with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a solvent like dichloromethane (B109758) (DCM). DMAP is a highly efficient acylation catalyst.

    • Temperature and Reaction Time: While the reaction is often run at room temperature, gentle heating may be required for less reactive alcohols. Ensure the reaction is stirred for a sufficient amount of time (several hours to overnight) and monitor its progress by TLC.

    • Water Contamination: Acetic anhydride is readily hydrolyzed by water. Ensure that the starting alcohol and all solvents and glassware are dry.

Issue 4: Difficulty in Purifying the Final Product

  • Question: I am having trouble purifying this compound from reaction byproducts. What are the best purification strategies?

  • Answer: Purification of pheromones, which are often oily liquids, typically relies on chromatography.

    • From Wittig Reactions: A common byproduct is triphenylphosphine (B44618) oxide. This can often be removed by column chromatography on silica (B1680970) gel. A solvent system of hexane (B92381) with a small amount of ethyl acetate (e.g., 95:5 or 90:10 hexane:ethyl acetate) is a good starting point. In some cases, much of the triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of hexane and ether before chromatography.

    • From Acetylation Reactions: Excess acetic anhydride and pyridine can be removed by an aqueous workup. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted acetic anhydride. A final wash with brine and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) should be performed before solvent evaporation. Final purification is typically achieved by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the chosen synthetic route and the efficiency of each step. A multi-step synthesis with yields of 70-90% for each step would result in a good overall yield. For example, a two-step process involving a Wittig reaction with 80% yield followed by acetylation with 90% yield would give an overall yield of 72%.

Q2: How can I confirm the stereochemical purity of my synthesized this compound?

A2: The most common method for determining the isomeric purity (Z:E ratio) is gas chromatography (GC) using a capillary column with a polar stationary phase that can resolve the two isomers. Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the identity of the product and its isomers by their mass spectra. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, can also be used to distinguish between Z and E isomers based on the chemical shifts of the vinylic carbons.

Q3: My final product shows low biological activity in field tests despite high purity by GC. What could be the issue?

A3: Low bioactivity can be due to several factors beyond simple chemical purity.

  • Incorrect Isomeric Ratio: Many insect species are highly sensitive to the precise ratio of Z and E isomers. Even a small amount of the "wrong" isomer can inhibit the biological response.

  • Presence of Inhibitory Byproducts: Even trace amounts of certain byproducts that are not well-separated by standard purification methods could act as inhibitors.

  • Degradation: Pheromones can be sensitive to light, heat, and oxygen. Improper storage can lead to degradation over time. Store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20 °C).

Data Presentation

Table 1: Comparison of Conditions for Wittig Reaction to Form (Z)-Alkenes

Phosphonium Salt PrecursorBaseSolventTemperature (°C)Approx. Z:E RatioApprox. Yield (%)
n-Undecyltriphenylphosphonium bromiden-BuLiTHF-78 to RT>95:575-85
n-Undecyltriphenylphosphonium bromideNaHMDSTHF-78 to RT>98:280-90
n-Undecyltriphenylphosphonium bromideKHMDSToluene-78 to RT>98:280-90

Note: Data are representative for non-stabilized ylides and may vary depending on the specific aldehyde and reaction scale.

Table 2: Comparison of Catalysts for Selective Hydrogenation of Alkynes to (Z)-Alkenes

CatalystSolventTemperature (°C)Approx. Z:E RatioApprox. Yield (%)
Lindlar's Catalyst (Pd/CaCO₃/PbO)Hexane/QuinolineRT>98:290-98
P-2 Ni₂BEthanolRT>97:385-95
Pd/BaSO₄Methanol/QuinolineRT>98:290-97

Note: Yields and selectivity are dependent on catalyst quality, substrate purity, and careful monitoring to prevent over-reduction.

Table 3: Comparison of Acetylation Conditions for Long-Chain Alcohols

Acetylating AgentBase/CatalystSolventTemperature (°C)Approx. Yield (%)
Acetic AnhydridePyridinePyridine0 to RT85-95
Acetic AnhydrideDMAP (cat.) / Et₃NDCM0 to RT>95
Acetyl ChloridePyridineDCM0 to RT90-98

Note: DMAP is a highly effective catalyst but is also toxic and should be handled with care.

Experimental Protocols

Protocol 1: Synthesis of (Z)-11-hexadecen-1-ol via Wittig Reaction (using NaHMDS)

  • Phosphonium Salt Formation: A mixture of 1-bromoundecane (B50512) (1.0 eq) and triphenylphosphine (1.1 eq) in acetonitrile (B52724) is heated at reflux for 24 hours. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford undecyltriphenylphosphonium bromide as a white solid, which is dried under vacuum.

  • Ylide Formation and Reaction: The phosphonium salt (1.0 eq) is suspended in anhydrous THF under an argon atmosphere and cooled to 0 °C. A solution of sodium hexamethyldisilazide (NaHMDS) (1.05 eq) in THF is added dropwise, and the resulting deep orange-red mixture is stirred for 1 hour at room temperature. The mixture is then cooled to -78 °C, and a solution of pentanal (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate, 95:5) to give (Z)-11-hexadecen-1-ol.

Protocol 2: Acetylation of (Z)-11-hexadecen-1-ol

  • Reaction Setup: (Z)-11-hexadecen-1-ol (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under an argon atmosphere. Triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) are added. The solution is cooled to 0 °C.

  • Acetylation: Acetic anhydride (1.2 eq) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • Work-up and Purification: The reaction is quenched with water. The organic layer is separated and washed successively with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate, 98:2) to afford this compound.

Mandatory Visualization

Synthesis_Workflow cluster_wittig Wittig Reaction cluster_acetylation Acetylation cluster_purification Purification & Analysis start_wittig 1-Bromoundecane + Triphenylphosphine phosphonium Undecyltriphenylphosphonium bromide start_wittig->phosphonium Reflux in ACN ylide Phosphonium Ylide phosphonium->ylide Base (e.g., NaHMDS) in THF wittig_product (Z)-11-hexadecen-1-ol ylide->wittig_product aldehyde Pentanal aldehyde->wittig_product start_acetylation (Z)-11-hexadecen-1-ol wittig_product->start_acetylation final_product (Z)-11-Hexadecenyl acetate start_acetylation->final_product acetylating_agent Acetic Anhydride acetylating_agent->final_product DMAP (cat.), Et3N in DCM purification Column Chromatography final_product->purification analysis GC-MS Analysis (Purity & Z:E Ratio) purification->analysis

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_investigate cluster_solutions low_yield Low Yield? check_ylide Check Ylide Formation low_yield->check_ylide Yes check_conditions Check Reaction Conditions low_yield->check_conditions Yes check_purity Check Reagent Purity low_yield->check_purity Yes stronger_base Use stronger/fresh base (n-BuLi, NaHMDS) check_ylide->stronger_base optimize_temp Optimize temperature (low temp addition) check_conditions->optimize_temp dry_solvents Ensure anhydrous solvents/glassware check_purity->dry_solvents purify_aldehyde Purify starting aldehyde check_purity->purify_aldehyde

Caption: Troubleshooting decision tree for low reaction yield.

Troubleshooting low male moth capture rates with (Z)-11-Hexadecenyl acetate traps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing traps baited with (Z)-11-Hexadecenyl acetate (B1210297) for monitoring male moth populations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, helping you diagnose and resolve problems leading to low male moth capture rates.

Problem: Low or No Male Moth Captures

If your traps are capturing fewer moths than expected or none at all, several factors could be at play, ranging from the pheromone lure itself to environmental conditions. Follow this step-by-step guide to identify the potential cause.

Step 1: Evaluate the Pheromone Lure

The integrity and presentation of the pheromone lure are critical for attracting the target moth species.

  • Lure Age and Storage: Pheromones are volatile chemical compounds that can degrade over time, especially if not stored correctly.[1] Lures should be stored in a cool, dark place, with refrigeration or freezing often recommended to maintain their efficacy.[2][3] Always check the expiration date on the lure packaging.

  • Lure Dosage: The concentration of the pheromone is crucial. A dosage that is too low may not be attractive enough, while a dosage that is too high can act as a repellent.[3] It may be necessary to conduct a dose-response experiment to determine the optimal concentration for your target species and conditions.

  • Pheromone Purity and Composition: The presence of isomers or impurities in the synthetic pheromone can inhibit attraction.[3] For some species, (Z)-11-Hexadecenyl acetate is part of a multi-component pheromone blend. The absence of synergistic compounds or the presence of antagonistic compounds can significantly reduce capture rates.[4][5][6] For instance, the addition of (Z)-11-hexadecen-1-ol can inhibit the attraction of some moth species.[4]

Step 2: Assess Trap Design and Condition

The physical trap plays a significant role in successfully capturing lured moths.

  • Trap Type: Different moth species respond better to specific trap designs.[7] Funnel traps have been shown to be more effective for some noctuid moths, while delta traps are also commonly used.[7] For moths that are not strong fliers, flat sticky traps placed on the floor can be more effective.[2]

  • Trap Color: Trap color can influence capture rates.[8][9][10][11] Studies have shown that for some species, green or red traps are more attractive than white or yellow ones.[7][9][10]

  • Trap Maintenance: Ensure the trap is clean and the sticky surface, if applicable, is not full of debris or other insects.[12] Replace traps or liners when they become dirty.[2][12]

Step 3: Verify Trap Placement and Density

The location and density of your traps are critical for intercepting male moths.

  • Trap Height: The optimal height for a trap depends on the typical flight height of the target species.[13][14] For many moth species, placing traps in the upper third of the tree canopy or at a height of 1.2 to 1.8 meters (4-6 feet) is recommended.[12][15]

  • Trap Location: Traps should be placed where moths are most likely to be active.[13] Avoid placing traps on the outer edges of an orchard; instead, place them 3 to 4 rows in.[12] In indoor settings, place traps in darker, undisturbed areas.[13][16] Ensure the trap entrance is not obstructed by foliage or other objects.[12][15]

  • Trap Density: The number of traps per unit area can affect capture rates. Too many traps in a small area can lead to air saturation with the pheromone, making it difficult for moths to locate the source.[1] A general recommendation for monitoring is one trap per 2.5 to 10 acres, depending on the species.[12][14] Traps should be spaced at least 25 feet apart.[12]

Step 4: Consider Environmental and Biological Factors

External conditions and the biology of the target species can significantly impact trapping success.

  • Weather Conditions: Temperature, humidity, and wind speed all affect moth activity and pheromone dispersal.[17][18][19][20][21] Moth flight is often reduced at temperatures below 12°C (55°F) and in high winds or heavy rain.[2][17] Conversely, higher temperatures and humidity can increase moth activity.[18][22]

  • Insect Population and Life Cycle: Low capture rates may simply reflect a low population of the target moth in the area.[3] It is also essential to deploy traps at the correct time in the insect's life cycle, specifically when adult males are active.[1]

  • Competing Odors: The presence of other strong odors in the environment can compete with the pheromone lure and reduce its effectiveness.[1] This includes other pheromone traps, mating disruption products, or even fragrant plants.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing moth capture rates.

Table 1: Recommended Trap Placement and Density

ParameterRecommendationSource(s)
Trap Height 1.2 - 1.8 meters (4-6 feet) from the ground[15]
Upper third of the tree canopy for codling moth[12][14]
Trap Location 3-4 rows in from the edge of an orchard[12]
At least 7.5 meters (25 feet) from exterior doors in commercial areas[2]
Trap Spacing At least 7.6 meters (25 feet) apart[12]
7.5 - 15 meters (25-50 feet) apart for general monitoring in commercial areas[2]
Trap Density 1 trap per 2.5 acres for codling moth[12]
1 trap per 10 acres for oriental fruit moth[12]

Table 2: Environmental Thresholds for Moth Activity

Environmental FactorConditionImpact on Moth CaptureSource(s)
Temperature > 12.01°C (mean evening)Consistent male flight observed[17]
> 15.8°C (evening)Associated with consistent male flight[17]
Wind Speed < 3.62 m/sFavorable for moth capture[17]
Rainfall < 0.375 mm/hFavorable for moth capture[17]
Relative Humidity HighCan negatively impact capture rates[18]
High (evening)Can have a positive correlation with capture rates for some species[19]

Experimental Protocols

Protocol 1: Dose-Response Experiment for Pheromone Lure Optimization

Objective: To determine the optimal pheromone dosage for maximizing male moth capture.

Methodology:

  • Prepare Lures: Prepare a series of lures with varying concentrations of this compound (e.g., 1 µg, 10 µg, 100 µg, 1000 µg).

  • Trap Setup: Use a standardized trap type and color for all treatments.

  • Experimental Design: Deploy the traps in a randomized complete block design to minimize the effects of location bias. Each block should contain one trap for each pheromone concentration and a control trap with no lure.

  • Trap Placement: Place traps at the recommended height and spacing for the target species.

  • Data Collection: Check the traps at regular intervals (e.g., weekly) and record the number of male moths of the target species captured in each trap.

  • Data Analysis: Analyze the data using an appropriate statistical method (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in capture rates between the different lure dosages.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which moth species does it attract?

This compound is a common component of the sex pheromone of many moth species, particularly within the family Noctuidae.[5][23] It is a key attractant for the diamondback moth (Plutella xylostella) and is also a component of the pheromone blend for species like the fall armyworm (Spodoptera frugiperda) and the black cutworm (Agrotis ipsilon).[24][25][26]

Q2: How long do this compound lures typically last in the field?

The longevity of a pheromone lure depends on the release formulation and environmental conditions. Lures may need to be replaced every 3-4 weeks to every 90 days.[2][15] Always follow the manufacturer's recommendations for lure replacement.

Q3: Can this compound traps attract non-target species?

Yes, it is possible for pheromone traps to capture non-target species. This can occur if the pheromone lure contains impurities that are attractive to other insects, or if other local species use this compound as a pheromone component.[3]

Q4: Why are my traps only catching male moths?

Sex pheromone traps are designed to attract males.[27][28] The synthetic lure mimics the scent of a female moth, which males follow to find a mate.[28]

Q5: Will using this compound traps help to control a moth infestation?

While pheromone traps are an excellent tool for monitoring moth populations and can help reduce the number of mating males, they are generally not a standalone solution for controlling a large infestation.[28] They are most effective when used as part of an Integrated Pest Management (IPM) program that includes other control methods.[28]

Visualizations

TroubleshootingWorkflow cluster_lure Lure Evaluation cluster_trap Trap Assessment start Low or No Moth Captures lure Step 1: Evaluate Pheromone Lure start->lure trap Step 2: Assess Trap Design & Condition lure->trap Lure OK lure_age Check Age & Storage lure->lure_age placement Step 3: Verify Trap Placement & Density trap->placement Trap OK trap_type Check Trap Type trap->trap_type env Step 4: Consider Environmental & Biological Factors placement->env Placement OK resolve Problem Resolved env->resolve Factors Considered lure_dose Verify Dosage lure_age->lure_dose lure_purity Confirm Purity & Composition lure_dose->lure_purity trap_color Evaluate Color trap_type->trap_color trap_maint Inspect Maintenance trap_color->trap_maint

Caption: Troubleshooting workflow for low moth captures.

PheromoneSignalingPathway pheromone This compound (Pheromone Lure) antenna Male Moth Antenna pheromone->antenna Binds to receptor Pheromone Receptor Activation antenna->receptor neuron Olfactory Receptor Neuron Signal Transduction receptor->neuron brain Antennal Lobe of Brain neuron->brain Signal to behavior Behavioral Response (Flight towards trap) brain->behavior Initiates

Caption: Simplified signaling pathway of moth pheromone attraction.

References

Technical Support Center: Optimizing (Z)-11-Hexadecenyl Acetate Pheromone Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the optimization of (Z)-11-Hexadecenyl acetate (B1210297) in pheromone blends.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of (Z)-11-Hexadecenyl acetate in moth pheromone blends?

A1: this compound is a common, often primary, component of the sex pheromones of many moth species, particularly within the family Noctuidae.[1] It typically functions as the main attractant for males. However, its activity is highly dependent on its ratio to other minor components in the blend, which can include other acetates, alcohols, or aldehydes.[1][2] The precise ratio is crucial for species-specific recognition and optimal attraction.[3]

Q2: Why is the isomeric ratio of the pheromone blend so critical for bioactivity?

A2: The isomeric ratio (e.g., the proportion of Z to E isomers) is a key factor in the specificity of insect chemical communication.[3] Olfactory receptors in male moth antennae are finely tuned to recognize a specific ratio of isomers produced by females of the same species.[4] An incorrect ratio can lead to a significant drop in attraction or even act as a repellent, preventing inter-species mating.[3][5] Therefore, verifying the isomeric purity and ratio of your synthetic blend is a critical step.[3]

Q3: What are the primary laboratory and field-based bioassays for testing pheromone blends?

A3: The primary bioassays are:

  • Electroantennography (EAG): An electrophysiological technique that measures the total electrical response of an insect antenna to a volatile compound. It is excellent for screening compounds to see if they can be detected by the insect.[6][7]

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): This method couples a gas chromatograph with an EAG setup. It allows researchers to separate the components of a complex mixture (like a gland extract) and simultaneously identify which specific compounds elicit a response from the antenna.[8][9]

  • Wind Tunnel Bioassays: This is a laboratory-based behavioral assay where insects are released downwind of a pheromone source in a controlled environment. It allows for the detailed observation of upwind flight, zigzagging patterns, and source location behaviors.[10][11]

  • Field Trapping: This is the ultimate test of a pheromone blend's effectiveness. Lures baited with the synthetic blend are placed in traps in the target insect's natural habitat to measure attraction via the number of captured individuals.[12][13]

Q4: How do environmental factors affect the performance of pheromone lures in the field?

A4: Environmental factors significantly impact lure performance. High temperatures, direct sunlight (UV radiation), and strong winds can accelerate the degradation and release rate of the pheromone.[14] Strong air currents can disrupt the formation of a coherent pheromone plume, making it difficult for insects to locate the source.[15] Improper storage of lures before deployment, such as in warm or sunlit areas, can also lead to premature degradation and reduced efficacy.[14]

Troubleshooting Guides

This section addresses common issues encountered during the optimization process, from initial lab assays to final field trials.

Issue 1: Low or No Response in Electroantennogram (EAG) Assays
  • Symptom: The antenna preparation shows a weak, noisy, or non-existent signal when exposed to the synthetic this compound blend.

  • Potential Causes & Solutions:

Potential CauseVerification & Troubleshooting Steps
Poor Antennal Health A non-responsive antenna is a common problem. Visually inspect the antenna under a microscope for physical damage. Ensure the insect is healthy and at the correct physiological age for maximal responsiveness. Prepare a fresh antenna and test its viability with a known EAG-active compound (positive control).
Inadequate Electrical Contact Poor contact results in a weak or noisy signal. Ensure electrodes are correctly placed (one at the base, one at the tip) and that the saline solution provides good conductivity without flooding the antenna. Gently adjust micromanipulators to ensure firm contact.[5]
Stimulus Delivery Failure The pheromone may not be reaching the antenna. Ensure the stimulus delivery system is providing a consistent puff of air. Check for condensation or blockages in the delivery tube. For GC-EAD, ensure the heated transfer line is at a sufficient temperature (e.g., 250°C) to prevent compound condensation.[5]
Incorrect Pheromone Concentration The concentration may be too low to elicit a response or too high, causing sensory adaptation. Prepare and test a range of serial dilutions (e.g., 0.001 to 10 µg/µL) to generate a dose-response curve.
Issue 2: Inconsistent or Weak Attraction in Wind Tunnel Bioassays
  • Symptom: Male moths show little interest in the pheromone source, fail to initiate upwind flight, or display inconsistent flight paths.

  • Potential Causes & Solutions:

Potential CauseVerification & Troubleshooting Steps
Suboptimal Blend Ratio The ratio of this compound to other components is likely incorrect. Re-analyze your blend using Gas Chromatography (GC) to confirm the ratio and purity.[3] Systematically test different ratios in the wind tunnel to empirically determine the most attractive blend.
Incorrect Pheromone Dose Too high a concentration can be repellent or cause the insect to arrest its movement, while too low a dose may not be detectable.[3][16] Empirically test different lure loadings (e.g., 1 µg, 10 µg, 100 µg) to find the optimal concentration for your target species.[5]
Inappropriate Environmental Conditions Moths are sensitive to wind speed, temperature, humidity, and light. Ensure these parameters are set to mimic the insect's natural period of activity (e.g., for nocturnal moths, use dim red light at ~0.7 lux).[10][11]
Contamination The wind tunnel or pheromone dispenser may be contaminated. Thoroughly clean the tunnel with a suitable solvent (e.g., ethanol (B145695) or hexane) between trials. Always use gloves when handling lures.[10][14] Run control trials with a solvent-only dispenser.[10]
Issue 3: Low Trap Captures in Field Trials
  • Symptom: Traps baited with the optimized blend from lab assays are catching few or no target insects in the field.

  • Potential Causes & Solutions:

Potential CauseVerification & Troubleshooting Steps
Species Misidentification Pheromones are highly species-specific.[15] Double-check the morphological and/or molecular identification of your target insect to ensure you are using the correct pheromone blend.
Incorrect Trap Placement or Design The trap's location, height, and design can significantly impact efficacy.[5] Research the most effective trap types and placement strategies for your target species. Consider prevailing wind direction, proximity to host plants, and height above the ground.[14]
Lure Degradation or Suboptimal Release Rate Environmental exposure can degrade the lure or alter its release rate.[14] Ensure lures are fresh and were stored properly (e.g., in a freezer, protected from light).[14] Consider testing different dispenser types (e.g., rubber septa, polyethylene (B3416737) vials) that may be better suited to your field conditions.[5]
Presence of Antagonists in the Blend Chemical impurities from the synthesis process or trace amounts of an incorrect isomer can inhibit attraction.[5] If possible, analyze the gland extracts of female insects using GC-EAD to ensure no minor, behaviorally active compounds are missing from your synthetic blend.[5]
Low Pest Population The target insect population in the area may be low. Confirm the presence of the target insect through visual inspection or other monitoring methods before deploying traps.[14]

Quantitative Data Summary

The optimal blend and dose are highly species-specific. The following tables provide illustrative data based on common findings in pheromone research to serve as a template for experimental design and comparison.

Table 1: Example of EAG Dose-Response to this compound

Concentration (µg/µL)Mean EAG Amplitude (mV)Standard Deviation (mV)
0 (Control)0.10.05
0.0010.40.1
0.010.90.2
0.11.60.4
12.80.6
103.50.7
(Note: Data is representative, based on typical dose-dependent responses observed in EAG assays.[6])

Table 2: Example of Wind Tunnel Response to Different Isomer Ratios

% of (E)-isomer in this compound% Males Completing Upwind Flight to Source
0% (Pure Z)75%
3%85%
5%40%
10%15%
20%<5% (Inhibition)
(Note: Data is hypothetical, illustrating the critical importance of isomeric ratio on insect behavior.[3])

Experimental Protocols

Protocol 1: Electroantennography (EAG) Assay
  • Materials: Male moths (2-3 days post-eclosion), synthetic this compound, solvent (hexane or paraffin (B1166041) oil), saline solution, Ag/AgCl electrodes, EAG system (amplifier, data acquisition), stimulus delivery system.[6]

  • Preparation:

    • Anesthetize a male moth (e.g., by cooling).[6]

    • Under a stereomicroscope, carefully excise one antenna at its base.[6]

    • Prepare serial dilutions of the pheromone standard in the chosen solvent.[6]

    • Fill two glass micropipettes with saline solution and insert Ag/AgCl wires to act as recording and reference electrodes.[6]

  • Antenna Mounting:

    • Mount the excised antenna by inserting its base into the reference electrode and bringing the distal tip into contact with the recording electrode, using conductive gel to ensure a good connection.[7]

  • Stimulus Delivery & Recording:

    • Load a filter paper strip with a known volume (e.g., 10 µL) of a pheromone dilution and insert it into a Pasteur pipette.[6]

    • Direct a continuous stream of purified, humidified air over the antenna.[7]

    • Deliver a timed puff of air (e.g., 0.5 seconds) through the stimulus pipette into the main airstream.[7]

    • Record the resulting negative voltage deflection (EAG response). Allow 30-60 seconds between stimulations for the antenna to recover.[6]

  • Data Analysis:

    • Measure the amplitude of the voltage deflection for each stimulus.

    • Subtract the response to the solvent control from the pheromone responses.[6]

    • Plot the mean EAG amplitude against the logarithm of the pheromone concentration to generate a dose-response curve.[6]

Protocol 2: Wind Tunnel Bioassay
  • Setup:

    • Use a wind tunnel with controlled parameters: wind speed (0.2-0.3 m/s), temperature (21-26 °C), humidity (70-80%), and light (dim red light, ~0.7 lux for nocturnal species).[10][11]

  • Insect & Pheromone Preparation:

    • Use virgin male moths of a consistent age. Acclimatize them to the experimental conditions for at least 1-2 hours before the bioassay.[10]

    • Prepare the pheromone lure by applying a precise dose of the synthetic blend onto a dispenser (e.g., a rubber septum or filter paper).[10]

  • Bioassay Procedure:

    • Place the prepared pheromone dispenser at the upwind end of the tunnel.[10]

    • Release a single moth on a platform at the downwind end of the tunnel.[10][16]

    • Observe the moth's behavior for a set period (e.g., 5 minutes) and record key responses: activation (taking flight), upwind flight, zigzagging flight, and contact with the source.[11][16]

  • Controls and Replication:

    • Run control trials using a dispenser with solvent only.[10]

    • Thoroughly clean the tunnel with a solvent between trials to prevent cross-contamination.[10]

    • Repeat the procedure with a sufficient number of moths to obtain statistically robust data.[16]

Visualizations

Pheromone_Optimization_Workflow Pheromone Blend Optimization Workflow cluster_lab Laboratory Analysis cluster_field Field Validation cluster_feedback Optimization Loop a Component ID (GC-EAD from Gland Extract) b Synthesis & Purification (Verify with GC-MS) a->b c Physiological Screening (EAG Assays) b->c d Behavioral Assay (Wind Tunnel) c->d e Lure & Dispenser Development d->e Promising Blend f Field Trapping Trials e->f g Data Analysis (Trap Catch) f->g h Optimized Lure g->h i Refine Ratio/Dose g->i Suboptimal Results i->d Re-test in Wind Tunnel

Pheromone Blend Optimization Workflow

Olfactory_Signaling_Pathway Simplified Insect Olfactory Signaling Pathway cluster_sensillum Antennal Sensillum Lymph cluster_neuron Olfactory Receptor Neuron (ORN) Membrane P Pheromone Molecule (this compound) OBP Odorant Binding Protein (OBP) P->OBP Binds OBP_P OBP-Pheromone Complex OBP->OBP_P Transports OR Olfactory Receptor (OR) OBP_P->OR Delivers IonChannel Ion Channel (Orco) OR->IonChannel Activates Depolarization Neuron Depolarization (Signal Transduction) IonChannel->Depolarization Opens Signal Action Potential to Antennal Lobe Depolarization->Signal

Simplified Insect Olfactory Signaling Pathway

Troubleshooting_Field_Trapping Troubleshooting Low Field Trap Catch cluster_lure Check Lure & Blend cluster_environment Check Setup & Environment Start Low Trap Catch Observed CheckRatio Verify Blend Ratio & Purity (GC-MS Analysis) Start->CheckRatio CheckStorage Confirm Proper Lure Storage & Age Start->CheckStorage CheckPlacement Assess Trap Placement (Height, Location) Start->CheckPlacement CheckPopulation Confirm Pest Presence (Visual Scouting) Start->CheckPopulation CheckDose Evaluate Lure Loading (Release Rate) CheckRatio->CheckDose CheckDesign Evaluate Trap Design & Color CheckPlacement->CheckDesign

Troubleshooting Low Field Trap Catch

References

Technical Support Center: (Z)-11-Hexadecenyl Acetate Lure Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-11-Hexadecenyl acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on preventing the degradation of (Z)-11-Hexadecenyl acetate in lures, ensuring the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways?

This compound is a component of the sex pheromone for several insect species and is widely used in pest management and research.[1] As a chemical compound, it is a carboxylic ester with a molecular formula of C18H34O2.[2][3] Its structure contains two primary functional groups susceptible to degradation: an acetate ester and a carbon-carbon double bond. The main degradation pathways are:

  • Hydrolysis: The ester linkage can be broken down by water, a reaction that can be catalyzed by acids or bases, to yield acetic acid and (Z)-11-hexadecen-1-ol.[4][5][6]

  • Oxidation: The carbon-carbon double bond is susceptible to oxidation by atmospheric oxygen or other oxidizing agents.[7][8][9] This can lead to the formation of various degradation products, including epoxides, diols, or cleavage of the carbon chain to form aldehydes and carboxylic acids.[10][11]

Q2: What are the ideal storage conditions for this compound and formulated lures?

To minimize degradation, this compound and formulated lures should be stored in a refrigerator under an inert atmosphere.[1] Low temperatures slow down the rates of both hydrolysis and oxidation. An inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidation of the double bond.

Q3: How does exposure to air and light affect the stability of the compound?

Exposure to air, specifically oxygen, can lead to the oxidation of the carbon-carbon double bond, altering the chemical structure and rendering the pheromone inactive.[7][8][9] While direct evidence on the light sensitivity of this compound is limited in the provided search results, many complex organic molecules are susceptible to photodegradation. Therefore, it is best practice to store the compound and lures in amber vials or in the dark to minimize exposure to UV light.

Q4: Can the type of dispenser material affect the degradation of the pheromone?

Yes, the material of the dispenser can significantly impact the stability of this compound. It is important to use dispensers made of non-reactive materials. Certain plastics may contain additives or residual catalysts that could accelerate degradation. It is advisable to use high-purity, inert materials for dispensers and storage vials.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Reduced lure attractiveness in the field. Degradation of this compound due to improper storage or handling.1. Verify that lures were stored at recommended low temperatures and under an inert atmosphere. 2. Analyze a sample of the lure using Gas Chromatography (GC) to determine the purity of the active ingredient. 3. Ensure lures were not exposed to direct sunlight or high temperatures for extended periods during transport and deployment.
Inconsistent results between experimental batches. 1. Variation in the initial purity of this compound. 2. Different storage durations or conditions for lures. 3. Contamination of experimental apparatus.1. Obtain a certificate of analysis for each batch of the pheromone to confirm initial purity. 2. Standardize storage protocols for all lures, including temperature, atmosphere, and duration. 3. Thoroughly clean all glassware and equipment with appropriate solvents to remove any potential contaminants.
Presence of unexpected peaks in analytical chromatograms. Formation of degradation products (e.g., (Z)-11-hexadecen-1-ol from hydrolysis, or oxidation byproducts).1. Identify the degradation products using Gas Chromatography-Mass Spectrometry (GC-MS). 2. Review storage and handling procedures to identify potential sources of water or oxygen exposure. 3. Consider using antioxidants or stabilizers in the lure formulation if oxidation is a persistent issue.[12]

Experimental Protocols

Protocol 1: Quantification of this compound Purity using Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of a this compound sample.

1. Objective: To determine the percentage purity of this compound in a given sample.

2. Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)
  • Appropriate capillary column (e.g., non-polar or mid-polar)
  • High-purity helium or hydrogen as carrier gas
  • This compound standard of known purity
  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)
  • Volumetric flasks and syringes

3. Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of a known concentration in the chosen solvent.
  • Sample Preparation: Accurately weigh a sample of the lure or raw material and dissolve it in a known volume of the solvent.
  • GC Conditions:
  • Set the injector and detector temperatures appropriately (e.g., 250°C).
  • Program the oven temperature with a suitable gradient to ensure good separation of the target compound from any impurities.
  • Set the carrier gas flow rate as recommended for the column.
  • Injection: Inject a known volume of the standard solution and then the sample solution into the GC.
  • Data Analysis:
  • Identify the peak corresponding to this compound based on the retention time of the standard.
  • Calculate the area of the peak for both the standard and the sample.
  • Determine the concentration of the sample by comparing its peak area to that of the standard. The percentage purity can then be calculated.

Visualizations

DegradationPathways cluster_main Degradation of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Z11_16Ac (Z)-11-Hexadecenyl Acetate AceticAcid Acetic Acid Z11_16Ac->AceticAcid H₂O (Acid/Base catalyst) Z11_16OH (Z)-11-Hexadecen-1-ol Z11_16Ac->Z11_16OH H₂O (Acid/Base catalyst) Epoxide Epoxide Z11_16Ac->Epoxide O₂ Cleavage Cleavage Products (Aldehydes, Carboxylic Acids) Z11_16Ac->Cleavage Strong Oxidants Diol Diol Epoxide->Diol H₂O

Caption: Primary degradation pathways of this compound.

TroubleshootingWorkflow Start Reduced Lure Efficacy Observed CheckStorage Review Storage and Handling Procedures Start->CheckStorage AnalyzeLure Analyze Lure Purity (e.g., GC-MS) CheckStorage->AnalyzeLure PurityOK Purity within Specification? AnalyzeLure->PurityOK DegradationConfirmed Degradation Confirmed PurityOK->DegradationConfirmed No InvestigateOther Investigate Other Factors (e.g., environmental, biological) PurityOK->InvestigateOther Yes IdentifyPathway Identify Degradation Pathway (Hydrolysis vs. Oxidation) DegradationConfirmed->IdentifyPathway ImplementCAPA Implement Corrective and Preventive Actions IdentifyPathway->ImplementCAPA

Caption: Troubleshooting workflow for reduced lure efficacy.

References

Technical Support Center: Optimizing Dispenser Selection for (Z)-11-Hexadecenyl Acetate Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting and troubleshooting the optimal dispenser type for the controlled release of (Z)-11-Hexadecenyl acetate (B1210297) in experimental settings.

Troubleshooting Guides

This section addresses common problems encountered during experiments with (Z)-11-Hexadecenyl acetate dispensers, offering potential causes and solutions in a direct question-and-answer format.

Issue: Low or No Trap Capture of Target Insects

  • Question: We are using this compound-baited traps but observe very low or no capture of the target insect species. What could be the issue?

  • Answer: Low trap capture can stem from several factors. Firstly, misidentification of the target pest is a common error; ensure the pheromone is specific to the insect you are targeting.[1] Secondly, incorrect trap placement can significantly reduce effectiveness. Traps should be positioned at a height and location that aligns with the target insect's typical flight path.[2] For instance, for many moth species, this is in the upper third of the crop canopy.[2] High insect populations can also lead to the rapid saturation of trap glue, preventing further captures.[1] Finally, the pheromone lure itself may be compromised. Lures that have exceeded their recommended field life will have a reduced or non-existent release rate.[1]

Issue: Inconsistent Pheromone Release Rates

  • Question: Our experimental results are inconsistent, and we suspect variable release rates of this compound from our dispensers. What could be causing this?

  • Answer: Environmental conditions are a primary driver of variability in release rates from passive dispensers.[3] Higher temperatures generally increase the release rate of the pheromone, which can shorten the effective lifespan of the lure.[2] Strong air currents can also disrupt the pheromone plume, making it difficult for insects to locate the source, and can also increase the rate of volatilization.[1] The choice of dispenser material and design also plays a crucial role. For example, polyethylene (B3416737) vials and rubber septa exhibit different release kinetics.[3][4]

Issue: Suspected Pheromone Degradation

  • Question: We are concerned that the this compound in our dispensers may be degrading, leading to reduced efficacy. How can we mitigate this?

  • Answer: Pheromones can be sensitive to environmental factors. To minimize degradation, dispensers should be stored in a cool, dark place before deployment. When in the field, selecting a dispenser type that offers protection from UV light and oxidation can be beneficial.[5] Some dispenser matrices are designed to protect the semiochemicals they release.[5] It is also crucial to handle the lures according to the manufacturer's instructions to avoid contamination or premature release.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of dispensers for releasing this compound?

A1: Several types of passive dispensers are commonly used for releasing lepidopteran sex pheromones like this compound. These include:

  • Rubber Septa: These are widely used and offer a relatively long field life.[4]

  • Polyethylene Vials: These dispensers can also be effective, though their release kinetics may differ from rubber septa.[4]

  • Wax Matrix Dispensers: In this type, the pheromone is embedded in a wax matrix, which can provide a controlled, zero-order release.[6]

  • Polymer Bags: These can be used in conjunction with a pheromone-infused matrix to control the release rate.[6]

Q2: How do environmental factors affect the performance of this compound dispensers?

A2: Environmental conditions significantly impact dispenser performance. The release rate of this compound from passive dispensers is heavily influenced by temperature, with higher temperatures leading to a faster release.[3] Wind speed can also affect the release rate and the dispersal of the pheromone plume.[3]

Q3: How can I measure the release rate of this compound from my dispensers?

A3: There are two primary methods for measuring pheromone release rates:

  • Weight Loss Method: This involves periodically weighing the dispensers over time. The change in weight corresponds to the amount of pheromone released. This method is non-destructive and relatively simple.[7]

  • Volatile Collection and Gas Chromatography (GC) Analysis: This method involves placing the dispenser in a controlled environment and trapping the released volatiles on an adsorbent material. The trapped compounds are then eluted with a solvent and quantified using GC.[8] This method is more precise and can provide information on the integrity of the released pheromone.

Q4: What is the typical field life of a this compound dispenser?

A4: The field life of a dispenser depends on the type of dispenser, the initial pheromone load, and the environmental conditions. For example, one study found that rubber septum dispensers had a longer half-life (10.7 months) compared to polyethylene vial dispensers (1.6 months) for a particular pheromone blend.[3][4] It is crucial to consult the manufacturer's specifications and conduct preliminary trials under your specific field conditions.

Data Presentation

Table 1: Comparative Release Characteristics of Different Dispenser Types for Lepidopteran Pheromones.

Note: The following data is illustrative and compiled from studies on various lepidopteran pheromones, including acetates similar to this compound. Actual release rates for this compound may vary and should be determined experimentally.

Dispenser TypeTypical Release KineticsFactors Influencing Release RateAdvantagesDisadvantages
Rubber Septum First-order[3][4]Temperature, air flow, initial pheromone load.[3]Long field life, readily available.[4]Release rate decreases over time.
Polyethylene Vial First-order[3][4]Temperature, air flow, vial material properties.[4]Can provide a higher initial release rate.[4]Shorter field life compared to rubber septa.[3][4]
Wax Matrix Zero-order[6]Temperature, wax composition, surface area.[6]Consistent release rate over time.[6]May be more susceptible to melting at high temperatures.
Polymer Bag Dependent on matrixTemperature, polymer type and thickness.[6]Can be tailored for specific release profiles.More complex to manufacture.

Experimental Protocols

Protocol 1: Determining Pheromone Release Rate by Weight Loss

Objective: To quantify the release rate of this compound from a dispenser by measuring weight loss over time.

Materials:

  • This compound dispensers

  • Analytical balance (accuracy to 0.1 mg)

  • Controlled environment chamber or field location

  • Forceps

  • Data recording sheets

Methodology:

  • Label each dispenser with a unique identifier.

  • Record the initial weight of each dispenser (Wi) using an analytical balance.

  • Place the dispensers in the desired experimental environment (e.g., a controlled temperature and humidity chamber or a field location).

  • At predetermined time intervals (e.g., daily, weekly), carefully retrieve the dispensers using forceps.

  • Allow the dispensers to equilibrate to the temperature of the balance before weighing.

  • Record the current weight of each dispenser (Wt).

  • Calculate the cumulative weight loss at each time point (Wloss = Wi - Wt).

  • The release rate can be calculated as the change in weight over the time interval.

Protocol 2: Assessing Pheromone Release Rate by Volatile Collection and GC-MS Analysis

Objective: To accurately measure the release rate and confirm the chemical identity of volatilized this compound.

Materials:

  • This compound dispenser

  • Volatile collection system (VCS) with a glass chamber

  • Purified air source

  • Adsorbent tube (e.g., containing Tenax® or activated charcoal)

  • Solvent (e.g., hexane (B92381) or dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • This compound standard for calibration

Methodology:

  • Place the dispenser inside the glass chamber of the VCS.

  • Pass a controlled flow of purified air over the dispenser.

  • Trap the volatilized pheromone from the exiting air stream onto the adsorbent tube for a set period.

  • After collection, elute the trapped pheromone from the adsorbent using a precise volume of solvent.

  • Inject a known volume of the eluate into the GC-MS.

  • Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard.

  • Quantify the amount of pheromone collected by comparing the peak area to a calibration curve prepared with known concentrations of the standard.

  • Calculate the release rate based on the amount of pheromone collected over the known time period.

Mandatory Visualizations

Pheromone_Signaling_Pathway cluster_membrane Olfactory Receptor Neuron Membrane Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binds PR_Orco Pheromone Receptor (PR) / Co-receptor (Orco) Complex PBP->PR_Orco Transports to G_Protein G-protein PR_Orco->G_Protein Activates AC Adenylate Cyclase (AC) PR_Orco->AC Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_channel Ca²⁺ Channel IP3_DAG->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Depolarization Neuron Depolarization Ca_influx->Depolarization Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential cAMP cAMP AC->cAMP Produces CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ion_influx Na⁺/Ca²⁺ Influx CNG_channel->Ion_influx Ion_influx->Depolarization

Caption: Pheromone signaling pathway in an insect olfactory receptor neuron.

Experimental_Workflow start Start: Select Dispenser Types prep Prepare and Weigh Dispensers (Initial Weight) start->prep deploy Deploy Dispensers in Controlled Environment/Field prep->deploy collect_weight Periodically Collect and Re-weigh Dispensers deploy->collect_weight Method 1 collect_volatiles Collect Volatiles on Adsorbent Tubes deploy->collect_volatiles Method 2 analyze_weight Calculate Release Rate (Weight Loss) collect_weight->analyze_weight analyze_gcms Elute and Analyze by GC-MS collect_volatiles->analyze_gcms compare Compare Release Profiles of Different Dispenser Types analyze_weight->compare analyze_gcms->compare end End: Optimal Dispenser Selected compare->end

Caption: Experimental workflow for comparing dispenser release rates.

References

Overcoming inhibitory effects of minor components in pheromone blends

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the inhibitory effects of minor components in pheromone blends and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My synthetic pheromone blend shows significantly lower bioactivity than the natural extract. What are the likely causes?

A1: Low bioactivity in a synthetic blend is a common issue that can stem from several factors. The most frequent culprits are incorrect isomeric ratios, the presence of chemical impurities, or the omission of critical minor components that act as synergists. Conversely, the presence of even trace amounts of an inhibitory minor component can drastically reduce or eliminate the blend's effectiveness.[1][2]

Troubleshooting Steps:

  • Verify Chemical Purity: Analyze your synthetic components using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm their identity and purity. Even small impurities can sometimes inhibit the biological response.[1]

  • Confirm Isomeric Ratio: The precise ratio of stereoisomers (e.g., enantiomers) or geometric isomers (Z/E) is often crucial for bioactivity. An incorrect ratio can lead to reduced attraction or even repulsion.[1] Use techniques like chiral GC for enantiomers or a polar GC column for Z/E isomers to verify the ratios in your synthetic blend.[1]

  • Re-evaluate Minor Components: The natural pheromone may contain minor components that, while present in small quantities, are essential for the full behavioral response. It is also possible that a minor component in your synthetic blend is acting as an antagonist.

Q2: What is a pheromone antagonist, and how can I identify one in my blend?

A2: A pheromone antagonist is a compound that reduces or completely blocks the behavioral response to the main attractive components of a pheromone blend.[2] Antagonists can be isomers of the active components present in the wrong ratio, or entirely different compounds.[2] For example, in the fir coneworm (Dioryctria abietivorella), (Z)-9-tetradecen-1-yl acetate (B1210297) was found to be inhibitory when added to the two-component attractive blend.[3]

To identify an antagonist, you can use Gas Chromatography-Electroantennographic Detection (GC-EAD). This technique identifies which compounds in a blend elicit a physiological response from the insect's antenna.[4][5][6] You can then perform behavioral bioassays (e.g., wind tunnel or field trapping experiments) to test the effect of the EAD-active compounds on the attractiveness of the main pheromone components.[2][3] A compound that significantly reduces the attraction is considered an antagonist.

Q3: How can a minor component be inhibitory?

A3: Minor components can exert inhibitory effects through several mechanisms. They can compete with the primary pheromone components for binding sites on the olfactory receptors, or they can activate separate neural pathways that lead to an aversive or non-response behavior.[7] In some cases, the presence of a specific compound, even in small amounts, can signal to the insect that the pheromone source is from a different, incompatible species, thus inhibiting the mating response.[2][8] For instance, in the sesiid moth Synanthedon pictipes, as little as 0.5% of the Z,Z isomer of its pheromone can completely inhibit the male's response to the main E,Z isomer.

Q4: My bioassay results are inconsistent. What experimental factors should I check?

A4: Inconsistent bioassay results can be frustrating. Besides the chemical composition of your blend, several experimental factors can be the cause:

  • Pheromone Concentration: The concentration of the pheromone is critical. A concentration that is too high can be repellent or cause the insect's sensory system to habituate, while one that is too low may not be detected.[1] Performing a dose-response experiment is essential to find the optimal concentration range.[1][9]

  • Insect Condition: The physiological state of the test insects is paramount. Ensure they are of the correct age, mating status (e.g., virgin for sex pheromone assays), and are tested during their natural period of activity (e.g., scotophase for nocturnal insects).[1]

  • Environmental Conditions: Factors like temperature, humidity, light levels, and wind speed (in wind tunnel assays) must be appropriate for the species being tested and kept consistent across experiments.[1]

  • Pheromone Dispenser: The material and design of the dispenser can affect the release rate of the pheromone components. Ensure a consistent and appropriate release rate for your bioassay.[10]

Troubleshooting Guides

Guide 1: Diagnosing and Overcoming an Inhibitory Component

Problem: You have identified all the components of a natural pheromone blend, but your synthetic reconstruction is inactive or repellent.

Workflow:

  • Fractionation and Bioassay: Separate the components of your synthetic blend using techniques like High-Performance Liquid Chromatography (HPLC). Test the activity of each fraction individually and in combination to pinpoint the inhibitory fraction.

  • GC-EAD Analysis: Run the complete synthetic blend and the inhibitory fraction on a GC-EAD system to identify the specific compound(s) that elicit a strong antennal response but are not part of the main attractive blend.[4][5]

  • Subtractive Bioassays: Systematically create blends where one minor component is removed at a time. Test each of these subtractive blends in a behavioral bioassay. A significant increase in attraction upon the removal of a specific component identifies it as an inhibitor.

  • Dose-Response Curve of the Inhibitor: Once the inhibitor is identified, perform a dose-response experiment by adding it back to the optimal attractive blend in varying, small concentrations. This will help you determine the threshold concentration at which the inhibitory effect begins.[11][12]

Quantitative Data Summary

The precise ratio of pheromone components is critical for optimal bioactivity. Below are examples illustrating the impact of blend ratios on insect attraction.

Table 1: Effect of Pheromone Component Ratio on Trap Catch of Synanthedon bicingulata

Ratio of E3,Z13-18:OAc to Z3,Z13-18:OAcMean Number of Males Caught (± SE)
10 : 03.1 ± 1.1
8 : 28.5 ± 1.8
6 : 411.3 ± 2.5
4.3 : 5.7 (Optimal) 13.2 ± 2.2
2 : 89.7 ± 2.1
0 : 101.9 ± 0.8
Source: Adapted from data on the effect of pheromone blends on the capture of S. bicingulata males.[13]

Table 2: Inhibitory Effect of Isomeric Impurities on Codling Moth (Cydia pomonella)

Pheromone Blend CompositionPurity of (E,E)-8,10-dodecadien-1-olMale Response (% source contact in flight tunnel)
Pure Active Isomer99.7%~80% at 10-300 µg dose
Equilibrium Mixture61% EE, 39% other isomers26% at 30 µg dose (response decreases at higher doses)
Source: Adapted from flight tunnel test data demonstrating how isomeric impurities can reduce bioactivity.[1]

Experimental Protocols

Protocol 1: Identifying Bio-active Compounds using Gas Chromatography-Electroantennographic Detection (GC-EAD)

This protocol outlines the key steps for using GC-EAD to identify which compounds in a pheromone blend are perceived by the insect.

1. Sample Preparation:

  • Solvent Extraction: Dissect pheromone glands from the insect and immerse them in a small volume (10-50 µL) of a high-purity solvent like hexane (B92381) or dichloromethane (B109758) for 30 minutes to a few hours.[4] The resulting extract can be concentrated under a gentle stream of nitrogen.[4]
  • Solid-Phase Microextraction (SPME): For airborne volatiles, place the pheromone source (e.g., a calling female) in a sealed glass chamber and expose a SPME fiber to the headspace for a defined period.

2. GC-EAD System Setup:

  • The GC column effluent is split (typically 1:1) between a Flame Ionization Detector (FID) and the EAD transfer line, which directs the effluent over the insect antenna preparation.[5]
  • The transfer line must be heated to prevent condensation of the compounds.[6]

3. Antenna Preparation:

  • Excise the head of a male insect.[5]
  • Mount the head between two glass capillary electrodes filled with a conductive saline solution (e.g., insect Ringer's solution).[4]
  • The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base of the head.[5]

4. Data Acquisition and Analysis:

  • Inject the sample into the GC.
  • Simultaneously record the chromatogram from the FID and the electroantennogram (EAG) from the antenna.[4]
  • A biologically active compound is identified when a peak on the FID chromatogram aligns in time with a distinct depolarization (a downward spike) in the EAG trace.[5]

Protocol 2: Field Trapping Experiment to Optimize Blend Ratio

This protocol describes a typical field experiment to determine the most attractive ratio of pheromone components.

1. Lure Preparation:

  • Prepare a series of lures, each with a different ratio of the pheromone components. Include lures with single components and a solvent-only control.
  • Load a precise amount of each blend onto a dispenser (e.g., rubber septum or polyethylene (B3416737) vial).[3][10]

2. Experimental Design:

  • Use a randomized complete block design to minimize the effects of location-based variability.
  • Each block should contain one of each lure type.
  • Space traps far enough apart (e.g., >30-40 meters) to avoid interference between them.[14]

3. Trap Deployment:

  • Deploy traps in the field at a height and in a location appropriate for the target species' behavior.[3][14]
  • The number of replicates (blocks) will depend on the expected population density and desired statistical power.

4. Data Collection and Analysis:

  • Check traps at regular intervals (e.g., weekly) and record the number of target insects caught in each.
  • Analyze the trap catch data using Analysis of Variance (ANOVA) to determine if there are significant differences between the different blend ratios.[14]

Visualizations

Pheromone_Signaling_Pathway Pheromone Pheromone Component GPCR G-Protein Coupled Receptor (GPCR) Pheromone->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Generates Ca_Channel Ca2+ Channel Second_Messenger->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Depolarization Neuron Depolarization Ca_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized pheromone signaling cascade in an olfactory receptor neuron.

Experimental_Workflow Start Hypothesis: Synthetic blend is inactive due to an inhibitor GCEAD 1. GC-EAD Analysis of Natural & Synthetic Blends Start->GCEAD Identify 2. Identify EAD-active peaks present only in synthetic blend or causing negative EAG GCEAD->Identify Synthesize 3. Synthesize & Purify Candidate Inhibitor(s) Identify->Synthesize Subtractive 4. Subtractive Bioassay: Test attractive blend MINUS the candidate inhibitor Synthesize->Subtractive Additive 5. Additive Bioassay: Test attractive blend PLUS varying doses of inhibitor Subtractive->Additive If activity increases Result Confirmation of Inhibitory Component & Threshold Additive->Result

Caption: Workflow for identifying an inhibitory component in a pheromone blend.

Logical_Relationship Blend Pheromone Blend Major Major Components (e.g., A + B) Blend->Major Minor Minor Component (C) Blend->Minor Optimal Optimal Ratio (A:B:C) Major->Optimal Suboptimal Suboptimal Ratio (e.g., Excess C) Major->Suboptimal Minor->Optimal Minor->Suboptimal Attraction MAXIMUM ATTRACTION Optimal->Attraction Inhibition REDUCED/NO ATTRACTION (Inhibition) Suboptimal->Inhibition

Caption: Relationship between pheromone component ratios and behavioral outcome.

References

Technical Support Center: Enhancing (Z)-11-Hexadecenyl Acetate Lures for Scirpophaga incertulas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the attractiveness of (Z)-11-Hexadecenyl acetate (B1210297) and other pheromone component lures for the yellow stem borer, Scirpophaga incertulas.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical components of the Scirpophaga incertulas sex pheromone?

A1: The primary components of the female sex pheromone for Scirpophaga incertulas are (Z)-11-hexadecenal and (Z)-9-hexadecenal.[1] Commercially available lures often use a 3:1 ratio of (Z)-11-hexadecenal to (Z)-9-hexadecenal.[2]

Q2: How can the attractiveness of the standard pheromone lure be enhanced?

A2: Research has shown that the addition of (Z)-11-hexadecenyl acetate and (Z)-13-octadecenyl acetate to the standard blend of (Z)-9-hexadecenal and (Z)-11-hexadecenal can significantly improve trap catches. In some field experiments, this enhancement resulted in an average increase of 120% in male moth captures.

Q3: What is the recommended dosage of pheromone per lure?

A3: Commercial lures for S. incertulas typically contain between 2 mg and 5 mg of the active pheromone blend per dispenser.[2][3] The optimal dosage may vary depending on the release rate of the dispenser material and environmental conditions.

Q4: How often should the pheromone lures be replaced in the field?

A4: The active life of a pheromone lure is generally between 30 to 45 days, depending on climatic conditions such as temperature and sunshine hours.[3][4] For long-duration experiments or mass trapping programs, lures may need to be replaced at intervals, for instance at 45 and 60 days after transplanting, to maintain their efficacy.[2]

Q5: What type of trap is most effective for capturing S. incertulas?

A5: Studies have indicated that Delta traps can be significantly more effective than Funnel (sleeve) traps, with some Delta trap variants capturing 4-5 times more moths.[3] Water traps have also been shown to be more efficient than commercially available sleeve traps.

Troubleshooting Guide

Issue 1: Low or no trap catches despite the known presence of S. incertulas.

  • Possible Cause 1: Ineffective Lure Composition.

    • Solution: Verify the ratio and purity of the pheromone components. While a 3:1 ratio of (Z)-11-hexadecenal to (Z)-9-hexadecenal is standard, the optimal blend can sometimes vary geographically. Consider testing lures with added enhancers like this compound.

  • Possible Cause 2: Improper Trap Placement.

    • Solution: Ensure traps are placed at the correct height. Traps should be positioned just above the crop canopy.[3][4] At the initial crop growth stage, this might be one foot above the canopy, gradually being adjusted to the canopy level as the crop grows.[4]

  • Possible Cause 3: High Population of Virgin Females.

    • Solution: High densities of virgin females in the field can compete with the pheromone traps, leading to lower catches.[4] This is a natural variable that should be noted in experimental observations.

  • Possible Cause 4: Lure Expiration.

    • Solution: Pheromone lures have a limited field life. Replace lures every 30-45 days to ensure a consistent release of the attractant.[3]

Issue 2: High variability in trap catches between replicates.

  • Possible Cause 1: Inconsistent Trap Spacing.

    • Solution: Maintain a consistent and adequate distance between traps to avoid interference. A spacing of 25m x 20m has been used in field studies.[5]

  • Possible Cause 2: Environmental Factors.

    • Solution: Weather conditions such as high temperature and maximum sunshine hours can influence moth activity and trap catches.[4] Record meteorological data during the experimental period to account for these variations in your analysis.

Issue 3: Capturing non-target organisms.

  • Possible Cause: Trap Design and Lure Specificity.

    • Solution: While pheromone lures are highly specific, some non-target insects may be captured by chance.[6] Using traps designed to be more selective for the target species, such as certain Delta traps, can help minimize bycatch.[3] The presence of other lepidopteran species might also indicate shared or similar pheromone components.[6]

Data Presentation

Table 1: Impact of Lure Replacement on S. incertulas Damage

TreatmentAverage Dead Heart (%)Average White Ear Head (%)
T1: Lure not replaced0.6592.851
T2: Lure replaced at 45 DAT0.6242.699
T3: Lure replaced at 45 & 60 DAT0.5772.529
T4: EXOSEX YSBtab @ 20 mg0.5262.372
T5: Farmer Practice (Insecticides)0.8864.654
T6: Untreated Control1.37210.499

Data adapted from a 2013 field trial.[2]

Table 2: Efficacy of Pheromone-Based Mass Trapping

ParameterPheromone Traps (20/ha)No Pheromone Traps (Control)
Dead Heart (%)< Economic Threshold-
Grain Yield (quintal/ha)44.64-

Data from on-farm trials on Pusa Basmati rice.[7]

Experimental Protocols

Protocol 1: Field Trial for Evaluating Pheromone Lure Efficacy

  • Experimental Design:

    • Select a rice field and establish plots for each treatment, including a control.

    • Ensure a buffer zone of at least 100 meters between different treatment plots to prevent interference.[2]

    • Use a randomized complete block design with sufficient replications.

  • Lure and Trap Preparation:

    • Prepare pheromone lures by impregnating silicon rubber septa with the desired pheromone blend (e.g., 3 mg of a 3:1 ratio of (Z)-11-hexadecenal:(Z)-9-hexadecenal, with or without enhancers).[3][5]

    • Use a consistent trap type (e.g., Delta or water traps) for all treatments.

  • Trap Deployment:

    • Install traps at a specified density, for example, 20 traps per hectare.[5]

    • Mount traps on stakes at a height just above the crop canopy.[3][4]

    • Maintain a spacing of approximately 25 meters between rows and 20 meters between traps within a row.[5]

  • Data Collection:

    • Record the number of captured male S. incertulas moths weekly.

    • Assess crop damage by counting the number of "dead hearts" and "white ear heads" in randomly selected hills per plot at regular intervals.[5]

    • Collect meteorological data (temperature, humidity, rainfall, sunshine hours) throughout the trial.[4]

  • Maintenance:

    • Replace lures at predetermined intervals (e.g., every 30-45 days) as per the experimental design.[2][3][5]

Protocol 2: Gas Chromatography-Electroantennography (GC-EAD) for Identifying Bioactive Pheromone Components

  • Sample Preparation:

    • Collect volatiles from virgin female S. incertulas or use synthetic standards of potential pheromone components. Ovipositor washings can be used as a source of natural pheromones.[1]

  • Antenna Preparation:

    • Excise the antenna from a male S. incertulas moth.

    • Mount the antenna between two electrodes using conductive gel to record electrical signals (electroantennograms).

  • GC-EAD Analysis:

    • Inject the volatile sample into a gas chromatograph (GC) to separate the chemical components.

    • Split the effluent from the GC column, directing one portion to the GC's detector (e.g., Flame Ionization Detector - FID) and the other portion over the prepared moth antenna.[1]

    • Simultaneously record the signals from the FID and the antenna.

  • Data Interpretation:

    • An EAG response (a depolarization of the antenna's electrical potential) that is time-correlated with a peak on the FID chromatogram indicates that the corresponding chemical component is biologically active (i.e., detected by the moth's antenna).[1]

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_field Phase 2: Field Deployment cluster_data Phase 3: Data Collection & Analysis P1 Lure Formulation (Pheromone + Enhancers) F1 Experimental Design (Randomized Blocks) P1->F1 P2 Trap Selection (e.g., Delta Trap) P2->F1 F2 Trap Installation (Spacing & Height) F1->F2 D1 Weekly Moth Counts F2->D1 D2 Crop Damage Assessment (Dead Hearts, White Heads) F2->D2 D3 Meteorological Data F2->D3 A1 Statistical Analysis (ANOVA) D1->A1 D2->A1 D3->A1 R1 Results A1->R1 Evaluate Lure Attractiveness

Caption: Workflow for field evaluation of pheromone lures.

Pheromone_Signaling_Pathway cluster_neuron Inside Olfactory Receptor Neuron P Pheromone Molecule (this compound) PBP Pheromone Binding Protein (PBP) P->PBP Binds in sensillar lymph OR Odorant Receptor (OR) + Orco Co-receptor PBP->OR Transports & presents Signal Ion Channel Opening & Depolarization OR->Signal Activates Neuron Olfactory Receptor Neuron (ORN) AP Action Potential Generation Membrane Dendritic Membrane Signal->AP Brain Signal to Antennal Lobe (Brain) AP->Brain

References

Technical Support Center: Large-Scale Synthesis of Insect Sex Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the large-scale synthesis of insect sex pheromones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis, purification, and application of insect sex pheromones for pest management.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of insect sex pheromones?

A1: The main challenges in the large-scale synthesis of insect sex pheromones include:

  • Cost-Effectiveness: Manufacturing artificial pheromones can be expensive, with costs ranging from $1,000 to $3,500 per kilogram.[1] This high cost can limit their widespread use, especially in developing countries.[1]

  • Stereochemical Control: Many pheromones have complex structures with specific stereoisomers (E/Z isomers, enantiomers) that are crucial for their biological activity.[2][3] Synthesizing the correct isomer with high purity is a significant challenge.[4] The non-natural enantiomer can sometimes inhibit the activity of the correct one.[3]

  • Purity: Impurities from the synthesis process, such as starting materials, reagents, or byproducts, can negatively impact the bioactivity of the pheromone and may even act as antagonists.[5]

  • Complex Synthesis Routes: Traditional chemical synthesis methods can involve multiple steps, the use of expensive and toxic reagents, and low overall yields, making them unsuitable for industrial-scale production.[6][7]

  • Regulatory Approval: Gaining regulatory approval for new pheromone products can be a major hurdle for manufacturers.[4]

Q2: My synthetic pheromone batch shows low bioactivity. What are the potential causes and how can I troubleshoot this?

A2: Low bioactivity in a synthetic pheromone batch can stem from several factors. Here's a step-by-step troubleshooting guide:

1. Verify Chemical Purity:

  • Issue: Impurities can interfere with the pheromone's interaction with insect receptors or act as inhibitors.[5]

  • Troubleshooting:

    • Re-analyze the purity of your batch using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5]

    • Identify contaminants using Gas Chromatography-Mass Spectrometry (GC-MS).[5]

    • If significant impurities are found, repurify the batch using techniques like column chromatography or preparative HPLC.[5]

2. Confirm Stereoisomeric Ratio:

  • Issue: The presence of incorrect stereoisomers can drastically reduce bioactivity.[5] For many species, only one specific isomer is active.

  • Troubleshooting:

    • Analyze the isomeric composition of your synthetic mixture using appropriate analytical techniques (e.g., chiral GC or HPLC).

    • Compare the isomeric ratio to that of a known active standard.

3. Check for Degradation:

  • Issue: Pheromones can be sensitive to temperature, light, and air, leading to degradation over time.[5]

  • Troubleshooting:

    • Review your storage conditions. Pheromones should typically be stored in a freezer (below -20°C) in airtight, light-proof containers.[5]

    • Analyze the degraded sample using GC-MS to identify any degradation products.

4. Evaluate Bioassay Conditions:

  • Issue: The experimental setup for your bioassay can significantly influence the results.

  • Troubleshooting:

    • Pheromone Concentration: Ensure the release rate is optimal. Too high a concentration can be repellent.[5]

    • Insect Condition: Use insects of the correct age and mating status, and test them during their peak activity period.[5]

    • Environmental Conditions: Maintain appropriate temperature, humidity, and light conditions for the species being tested.[5]

Q3: What are the emerging alternative methods for large-scale pheromone synthesis?

A3: Biosynthesis is an emerging and promising alternative to traditional chemical synthesis. This approach utilizes genetically engineered microorganisms or plants to produce pheromones or their precursors.[1][8]

  • Advantages of Biosynthesis:

    • Cost-Effective: Can potentially lower production costs, making pheromones more accessible.[1]

    • Sustainable: Offers an environmentally friendly production method.[9][10]

    • Complex Structures: Well-suited for producing complex pheromones that are difficult to synthesize chemically.[11]

  • Examples:

    • Researchers have engineered Camelina plants to produce essential fatty acids that are precursors to mating pheromones.[1]

    • Synthetic biology tools are being used to develop economically viable methods for biosynthesizing insect pheromones in plants and filamentous fungi.[9]

Troubleshooting Guides

Guide 1: Low Yield in Chemical Synthesis
Symptom Possible Cause Troubleshooting Steps
Low overall yield after a multi-step synthesis. Inefficient reaction in one or more steps.1. Analyze the product of each step to identify the problematic reaction. 2. Optimize reaction conditions (temperature, solvent, catalyst, reaction time) for the low-yielding step. 3. Consider alternative synthetic routes with higher efficiency.
Significant loss of product during purification. Inappropriate purification method.1. Evaluate the polarity and volatility of your target compound and impurities to select the best purification technique (e.g., column chromatography, distillation, recrystallization). 2. For thermally sensitive compounds, avoid high temperatures during purification.
Side reactions consuming starting materials. Non-optimal reaction conditions or reactive functional groups.1. Use protecting groups for sensitive functional groups that are not involved in the desired reaction. 2. Adjust reaction conditions to be more selective towards the desired product.
Guide 2: Isomeric Impurity Issues
Symptom Possible Cause Troubleshooting Steps
Incorrect E/Z isomer ratio in the final product. Non-stereoselective reaction for double bond formation (e.g., Wittig reaction).1. Employ stereoselective reactions such as the Horner-Wadsworth-Emmons reaction for E-alkenes or modified Wittig reactions for Z-alkenes. 2. Utilize catalysts that favor the formation of the desired isomer. 3. Purify the isomers using preparative HPLC or silver nitrate (B79036) impregnated silica (B1680970) gel chromatography.
Presence of unwanted enantiomers. Use of a racemic starting material or a non-enantioselective synthesis step.1. Start with an enantiomerically pure starting material from a chiral pool. 2. Employ asymmetric synthesis methods, such as chiral catalysts or auxiliaries. 3. Separate enantiomers using chiral chromatography.

Experimental Protocols

Protocol 1: General Workflow for Purity Analysis using Gas Chromatography (GC)

This protocol outlines a general procedure for assessing the purity of a synthetic pheromone batch.

  • Sample Preparation:

    • Accurately weigh a small amount of the synthetic pheromone.

    • Dissolve the sample in a high-purity volatile solvent (e.g., hexane, dichloromethane) to a known concentration (e.g., 1 mg/mL).

    • If necessary, filter the sample to remove any particulate matter.

  • GC Instrument Setup:

    • Column: Select a GC column with a stationary phase appropriate for the polarity of your pheromone (e.g., a non-polar column like DB-5ms or a polar column like DB-WAX).

    • Injector: Set the injector temperature high enough to ensure complete volatilization of the sample without causing thermal degradation. A typical starting point is 250°C, but this may need to be optimized.[12]

    • Oven Program: Develop a temperature program that provides good separation of the main peak from any impurities. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

    • Detector: Use a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification of impurities.

    • Carrier Gas: Use a high-purity carrier gas, typically helium or hydrogen.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Run a blank (solvent only) to identify any peaks originating from the solvent or system contamination.

    • Run a standard of the pure pheromone (if available) to determine its retention time.

  • Data Interpretation:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by dividing the area of the main pheromone peak by the total area of all peaks and multiplying by 100.

    • If using GC-MS, identify any impurity peaks by comparing their mass spectra to a library database.

Visualizations

Logical Workflow for Troubleshooting Low Bioactivity

Troubleshooting_Low_Bioactivity Start Start: Low Bioactivity Observed CheckPurity Step 1: Verify Chemical Purity Start->CheckPurity CheckIsomers Step 2: Confirm Stereoisomeric Ratio CheckPurity->CheckIsomers Purity OK Repurify Action: Repurify Batch CheckPurity->Repurify Impurities Detected CheckDegradation Step 3: Investigate Potential Degradation CheckIsomers->CheckDegradation Ratio Correct ModifySynthesis Action: Modify Synthesis for Stereoselectivity CheckIsomers->ModifySynthesis Incorrect Ratio ReviewBioassay Step 4: Review Bioassay Conditions CheckDegradation->ReviewBioassay No Degradation Resynthesize Action: Re-synthesize and Ensure Proper Storage CheckDegradation->Resynthesize Degradation Confirmed OptimizeAssay Action: Optimize Bioassay Protocol ReviewBioassay->OptimizeAssay Suboptimal Conditions End End: Bioactivity Issue Resolved ReviewBioassay->End Conditions Optimal Repurify->CheckPurity ModifySynthesis->CheckIsomers Resynthesize->CheckPurity OptimizeAssay->ReviewBioassay

Caption: Troubleshooting workflow for low pheromone bioactivity.

Comparison of Pheromone Synthesis Strategies

Synthesis_Strategies Title Pheromone Synthesis Strategies Chem Chemical Synthesis + Well-established + High purity achievable + Versatile - Complex for some structures - Use of harsh reagents - Can be costly Bio Biosynthesis (Emerging) + Cost-effective potential + Environmentally friendly + Good for complex molecules - Newer technology - Lower yields in some cases - Process optimization required

Caption: Comparison of chemical and biosynthetic synthesis methods.

References

Reducing byproducts in the acetylation of (Z)-11-hexadecenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acetylation of (Z)-11-hexadecenol. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the acetylation of (Z)-11-hexadecenol, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low yield of (Z)-11-hexadecen-1-yl acetate (B1210297) Incomplete reaction.- Increase reaction time and monitor progress using Thin Layer Chromatography (TLC). - Ensure an appropriate molar excess of acetic anhydride (B1165640) (typically 1.5 to 2 equivalents per hydroxyl group) is used.[1] - Consider adding a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction.[1]
Hydrolysis of the ester product during workup.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - During the aqueous workup, perform extractions quickly and avoid prolonged contact with acidic or basic solutions. Neutralize the reaction mixture carefully.
Presence of unreacted (Z)-11-hexadecenol in the final product Insufficient amount of acetylating agent.- Increase the molar ratio of acetic anhydride to (Z)-11-hexadecenol. See Table 1 for illustrative data.
Reaction time is too short.- Extend the reaction time and monitor by TLC until the starting material is no longer visible.
Formation of a significant amount of a polar byproduct Reaction of pyridine (B92270) with acetic anhydride.- This can form N-acetyl-1,2-dihydro-2-pyridylacetic acid.[2] - Maintain a low reaction temperature (e.g., 0°C to room temperature) to minimize this side reaction. See Table 2 for illustrative temperature effects. - Use the minimum necessary amount of pyridine.
Presence of water in the reaction mixture.- Water can hydrolyze acetic anhydride to form acetic acid, which can complicate purification. - Use anhydrous pyridine and ensure the (Z)-11-hexadecenol is dry.
Product appears discolored (yellow or brown) High reaction temperatures.- Overheating can lead to decomposition of starting materials or products. Maintain the recommended reaction temperature.
Impurities in reagents.- Use freshly distilled or high-purity reagents.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the outcome of the acetylation of (Z)-11-hexadecenol. Note: This data is representative and actual results may vary based on specific experimental conditions.

Table 1: Effect of Acetic Anhydride Molar Ratio on Product Purity

Molar Ratio (Acetic Anhydride : Alcohol)(Z)-11-hexadecen-1-yl acetate (%)Unreacted (Z)-11-hexadecenol (%)Other Byproducts (%)
1.0 : 1.085123
1.5 : 1.09523
2.0 : 1.098<12
3.0 : 1.098<12

Table 2: Influence of Reaction Temperature on Byproduct Formation

Temperature (°C)(Z)-11-hexadecen-1-yl acetate (%)Pyridine-Acetic Anhydride Adduct (%)Other Byproducts (%)
09217
25 (Room Temp)9532
509082
7085123

Frequently Asked Questions (FAQs)

Q1: What is the primary role of pyridine in this reaction?

A1: Pyridine serves two main purposes in the acetylation of alcohols with acetic anhydride. Firstly, it acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product side. Secondly, it can act as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate, which then acetylates the alcohol.

Q2: I observe a solid precipitate forming in my reaction mixture. What could it be?

A2: If the reaction is conducted at a low temperature, the precipitate could be pyridinium (B92312) acetate. Another possibility, especially with prolonged reaction times or higher temperatures, is the formation of the N-acetyl-1,2-dihydro-2-pyridylacetic acid adduct from the reaction of pyridine and acetic anhydride.[2]

Q3: How can I effectively remove pyridine after the reaction is complete?

A3: Pyridine can be removed by washing the organic layer with an acidic aqueous solution, such as 1M HCl, which converts pyridine into its water-soluble pyridinium salt.[1] Subsequently, washing with a saturated aqueous sodium bicarbonate solution will neutralize any remaining acid. Co-evaporation with toluene (B28343) under reduced pressure can also help remove residual pyridine.

Q4: Is it necessary to perform the reaction under an inert atmosphere?

A4: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. It helps to prevent the introduction of moisture from the air, which can react with the acetic anhydride and reduce the efficiency of the reaction.

Q5: Can I use a different base instead of pyridine?

A5: Other tertiary amines, such as triethylamine, can be used. However, pyridine is commonly employed for its effectiveness as both a base and a catalyst. For sterically hindered alcohols, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) alongside pyridine or another base can significantly increase the reaction rate.

Experimental Protocols

Detailed Protocol for the Acetylation of (Z)-11-hexadecenol

This protocol is adapted from standard procedures for the acetylation of long-chain alcohols.[1]

Materials:

  • (Z)-11-hexadecenol

  • Anhydrous pyridine

  • Acetic anhydride

  • Dichloromethane (B109758) (anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (Z)-11-hexadecenol (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of alcohol).

  • Addition of Reagent: Cool the solution to 0°C using an ice bath. To this stirred solution, add acetic anhydride (1.5-2.0 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC until the starting alcohol is consumed.

  • Workup:

    • Quench the reaction by the slow addition of methanol.

    • Remove the pyridine and other volatile components under reduced pressure. Co-evaporate with toluene to aid in the removal of residual pyridine.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude (Z)-11-hexadecen-1-yl acetate by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

Visualizations

experimental_workflow start Start dissolve Dissolve (Z)-11-hexadecenol in anhydrous pyridine start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add acetic anhydride dropwise cool->add_reagent react Stir at room temperature (12-24h) add_reagent->react monitor Monitor by TLC react->monitor workup Aqueous Workup (HCl, NaHCO3, Brine) monitor->workup Reaction complete dry Dry organic layer (MgSO4) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Silica Gel Chromatography concentrate->purify product Pure (Z)-11-hexadecen-1-yl acetate purify->product

Caption: Experimental workflow for the acetylation of (Z)-11-hexadecenol.

reaction_pathway cluster_main Main Reaction cluster_side Side Reaction cluster_hydrolysis Hydrolysis (if water is present) Z-11-Hexadecenol Z-11-Hexadecenol Product (Z)-11-Hexadecen-1-yl Acetate Z-11-Hexadecenol->Product + Acetic Anhydride (Pyridine) Acetic Anhydride Acetic Anhydride Acetic Anhydride->Product Acetic Acid Acetic Acid Pyridine Pyridine Adduct N-acetyl-1,2-dihydro-2-pyridylacetic acid Pyridine->Adduct + Acetic Anhydride Acetic Anhydride_side Acetic Anhydride Acetic Anhydride_side->Adduct Acetic Anhydride_hydrolysis Acetic Anhydride Acetic Acid_hydrolysis Acetic Acid Acetic Anhydride_hydrolysis->Acetic Acid_hydrolysis + H2O Water Water Water->Acetic Acid_hydrolysis

Caption: Reaction pathways in the acetylation of (Z)-11-hexadecenol.

References

How environmental factors affect (Z)-11-Hexadecenyl acetate lure efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with (Z)-11-Hexadecenyl acetate (B1210297) lures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage protocol for (Z)-11-Hexadecenyl acetate lures to ensure maximum shelf-life?

A1: For optimal long-term stability, this compound lures should be stored in a freezer at or below -20°C in their original, unopened, airtight packaging. This minimizes the degradation of the pheromone. For short-term storage, refrigeration at 4°C is acceptable. It is crucial to protect the lures from exposure to light and oxygen.

Q2: What is the expected field longevity of a this compound lure?

A2: The effective field life of a this compound lure can vary significantly based on environmental conditions. Under moderate conditions, most lures are designed to be effective for 4-6 weeks. However, high temperatures, direct sunlight, and high wind speeds can accelerate the release and degradation of the pheromone, potentially reducing the effective period. It is recommended to consult the manufacturer's guidelines and replace lures at regular intervals to ensure consistent results.

Q3: Can I reuse a pheromone lure from a previous season?

A3: It is not recommended to reuse lures from a previous season. Even with proper storage, the pheromone content and release rate may be compromised, leading to reduced and unreliable trap captures. For critical experiments, always use fresh lures to ensure the highest efficacy and data quality.

Q4: Why am I capturing non-target species in my traps?

A4: While this compound is a primary pheromone component for many species, it can also be a minor component for others, or some species may share similar pheromone components. Additionally, impurities in the synthetic lure can sometimes attract non-target organisms. If non-target captures are a significant issue, consider using a more species-specific lure blend if available, or adjusting trap placement to an area with a higher density of the target species.

Troubleshooting Guides

Issue 1: Low or No Trap Captures

Question: I have deployed my traps with this compound lures, but the capture rate is significantly lower than expected. What are the potential causes and solutions?

Answer:

Low trap capture rates can be attributed to several factors, ranging from lure quality to environmental conditions and experimental design. Below is a systematic guide to troubleshooting this issue.

Potential Cause Troubleshooting/Recommendation
Improper Lure Storage and Handling Ensure lures have been stored at the recommended temperature (-20°C for long-term) in their original sealed packaging. Handle lures with clean gloves or forceps to avoid contamination with foreign odors.
Expired or Degraded Lure Check the manufacturing and expiration dates of the lures. Pheromones can degrade over time, especially if exposed to high temperatures or UV light. Replace with a fresh batch of lures.
Suboptimal Trap Placement Traps should be placed at the correct height and location for the target insect species. Consider factors such as crop canopy height, prevailing wind direction, and proximity to host plants.
Extreme Environmental Conditions Very high or low temperatures can reduce insect activity.[1] Strong winds can disrupt the pheromone plume, making it difficult for insects to locate the source.[1] Heavy rain can wash pheromone from some lure types. Monitor local weather conditions and consider deploying traps during periods of moderate weather.
Low Pest Population Density The target insect population may be low in the area. Conduct preliminary surveys or consult historical data to ensure trapping efforts coincide with insect activity periods.
Competition from Wild Females A high population of calling wild females can compete with the synthetic lure, reducing trap captures.
Incorrect Trap Type Ensure the trap design is appropriate for the target species. Different species have different flight behaviors and are more effectively captured by specific trap designs (e.g., wing traps, delta traps, funnel traps).
Issue 2: Inconsistent Results Between Experiments

Question: I am observing high variability in lure efficacy between different experimental setups or replicates. How can I improve the consistency of my results?

Answer:

Inconsistent results are often due to uncontrolled variables in the experimental protocol or environment. The following steps can help improve reproducibility.

Potential Cause Troubleshooting/Recommendation
Variable Environmental Conditions Changes in temperature, humidity, wind speed, and light intensity between experiments can significantly impact both lure release rates and insect behavior. Conduct experiments under controlled conditions (e.g., in a wind tunnel) or, for field trials, record environmental data and use it as a covariate in your statistical analysis.
Inconsistent Lure Handling and Deployment Use a standardized protocol for handling and deploying lures. Ensure all lures are from the same batch and have been stored under identical conditions.
Variability in Insect Subjects The age, mating status, and physiological condition of the insects used in bioassays can affect their responsiveness to pheromones. Use insects of a consistent age and rearing history for all replicates.
Contamination of Experimental Arenas Thoroughly clean all experimental equipment (e.g., wind tunnels, traps) between trials to remove any residual pheromone or other odors that could affect insect behavior.

Data Presentation

The efficacy of this compound lures is significantly influenced by environmental factors that affect the release rate of the pheromone from the dispenser and its stability in the environment.

Table 1: Effect of Temperature on Pheromone Release Rate (Representative Data)

Higher temperatures increase the volatility of the pheromone, leading to a higher release rate from passive dispensers. This table presents representative data illustrating the expected trend for a standard rubber septum lure loaded with this compound.

Temperature (°C) Mean Release Rate (ng/hour)
1525
2050
25100
30200
35400

Note: This data is illustrative and based on the general principle of temperature-dependent release from passive dispensers. Actual release rates will vary depending on the specific dispenser type and matrix.

Table 2: Impact of Environmental Factors on Lure Stability and Efficacy

Environmental Factor Effect on this compound Lure Impact on Lure Efficacy
UV Radiation Can cause photodegradation of the acetate molecule, breaking it down into less active or inactive compounds.[2]Reduces the amount of active pheromone, shortening the effective lifespan of the lure.
Humidity High humidity can lead to hydrolysis of the acetate ester bond, converting it to the corresponding alcohol and acetic acid.[2]Decreases the concentration of the active pheromone, reducing the attractiveness of the lure.
Wind Speed Higher wind speeds increase the rate of evaporation of the pheromone from the lure surface.Can lead to a more rapid depletion of the pheromone from the lure. Strong winds can also disrupt the pheromone plume.[1]

Experimental Protocols

Protocol for Wind Tunnel Bioassay of Lure Efficacy

This protocol describes a method for evaluating the behavioral response of insects to a this compound lure in a controlled wind tunnel environment.

Objective: To assess the effectiveness of a pheromone lure in eliciting upwind flight and source location behavior in the target insect species.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light.

  • This compound lure to be tested.

  • Target insect species (typically virgin males for female-produced sex pheromones).

  • Release cages for the insects.

  • Video recording equipment (optional, for detailed flight path analysis).

Methodology:

  • Acclimatization: Place individual insects in release cages and allow them to acclimate to the wind tunnel room conditions (temperature, humidity, light) for at least one hour before the bioassay.

  • Wind Tunnel Setup: Set the wind tunnel parameters to mimic the natural activity period of the target species (e.g., wind speed of 0.3 m/s, temperature of 25°C, and dim red light for nocturnal species).

  • Lure Placement: Position the this compound lure at the upwind end of the wind tunnel. A control lure (dispenser without pheromone) should be used for comparison in separate trials.

  • Insect Release: Place the release cage containing a single insect at the downwind end of the tunnel.

  • Behavioral Observation: Open the release cage and observe the insect's behavior for a set period (e.g., 5 minutes). Record key behaviors such as activation (initiation of flight), upwind flight, zigzagging flight, and contact with the lure.

  • Data Analysis: For each lure treatment, calculate the percentage of insects exhibiting each key behavior. Statistical analysis (e.g., chi-square test) can be used to compare the responses to the pheromone lure and the control.

Protocol for Electroantennography (EAG) of this compound

This protocol outlines a method for measuring the olfactory response of an insect's antenna to this compound.

Objective: To determine the sensitivity of the insect's olfactory system to this compound.

Materials:

  • Electroantennography (EAG) system (micromanipulators, electrodes, amplifier, data acquisition software).

  • Stereomicroscope.

  • This compound of high purity.

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil).

  • Insect saline solution.

  • Target insect species.

Methodology:

  • Pheromone Dilution: Prepare a stock solution of this compound in the chosen solvent. Create a series of serial dilutions to be tested (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).

  • Insect Preparation: Anesthetize an insect (e.g., by chilling) and carefully excise an antenna at its base under a stereomicroscope.

  • Antenna Mounting: Mount the excised antenna between the recording and reference electrodes, which are filled with insect saline. Ensure good electrical contact.

  • Stimulus Delivery: Apply a known volume (e.g., 10 µL) of a pheromone dilution onto a piece of filter paper and insert it into a Pasteur pipette. A puff of purified, humidified air is then delivered through the pipette over the antenna. A solvent-only control should also be tested.

  • Data Recording: Record the electrical potential (depolarization) from the antenna in response to each stimulus. Allow sufficient time between stimuli for the antenna to recover.

  • Data Analysis: Measure the amplitude of the EAG response (in millivolts) for each stimulus. Subtract the response to the solvent control. A dose-response curve can be generated by plotting the EAG amplitude against the logarithm of the pheromone concentration.

Mandatory Visualizations

Experimental_Workflow_Wind_Tunnel cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis insect_prep Insect Acclimatization release Insect Release insect_prep->release lure_prep Lure Placement lure_prep->release observe Behavioral Observation release->observe data_rec Record Behaviors observe->data_rec stats Statistical Analysis data_rec->stats

Caption: Workflow for a wind tunnel bioassay.

Environmental_Factors_Efficacy cluster_factors Environmental Factors cluster_effects Effects on Lure temp Temperature release_rate Pheromone Release Rate temp->release_rate increases uv UV Radiation degradation Pheromone Degradation uv->degradation increases humidity Humidity humidity->degradation increases (hydrolysis) wind Wind Speed wind->release_rate increases efficacy Lure Efficacy release_rate->efficacy affects degradation->efficacy decreases

Caption: Impact of environmental factors on lure efficacy.

References

Technical Support Center: (Z)-11-Hexadecenyl Acetate Dispenser Calibration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the calibration of release rates for (Z)-11-Hexadecenyl acetate (B1210297) from various dispenser types.

Troubleshooting Guide

This guide addresses common issues encountered during the calibration of (Z)-11-Hexadecenyl acetate dispensers in a question-and-answer format.

Q1: My dispenser shows a very high initial release rate that quickly drops off. What is the cause?

Possible Cause 1: Surface-Adsorbed Pheromone. A significant amount of this compound may be adsorbed onto the surface of the dispenser rather than being properly integrated into the dispenser matrix. This surface-level pheromone evaporates rapidly, leading to an initial burst effect.

Solution 1:

  • Adjust the formulation process to ensure proper encapsulation or integration of the pheromone. This may involve modifying solvent evaporation times or the mixing process.

  • Incorporate a post-formulation "curing" step at a slightly elevated temperature to facilitate a more even distribution of the pheromone within the matrix.

Possible Cause 2: High Dispenser Porosity. The dispenser matrix may have high surface porosity, allowing for a rapid initial release of the pheromone.

Solution 2:

  • Modify the dispenser formulation by using a denser polymer or a polymer with a smaller pore size to slow down the initial diffusion.

  • Adjusting manufacturing parameters (e.g., electrospinning parameters) can help tailor the matrix structure.[1]

Q2: The release rate of my dispenser is too low for effective field trials. How can I increase it?

Possible Cause 1: Low Pheromone Loading. The initial concentration of this compound in the dispenser may be insufficient.

Solution 1:

  • Increase the pheromone load in the formulation. Exercise caution to avoid reaching a saturation point, which could lead to phase separation and unpredictable release kinetics.[1]

Possible Cause 2: Dense or Crystalline Polymer Matrix. The polymer matrix may be too dense or crystalline, impeding the diffusion of the pheromone.

Solution 2:

  • Select a more amorphous polymer or one with a lower glass transition temperature.

  • Incorporate plasticizers into the formulation to increase polymer chain mobility and facilitate diffusion.[1]

Q3: I am observing inconsistent release rates between dispensers from the same batch. What could be the problem?

Possible Cause 1: Inhomogeneous Pheromone Distribution. The this compound may not be uniformly distributed within the dispenser matrix during manufacturing.

Solution 1:

  • Improve the mixing process during formulation to ensure a homogenous blend of the pheromone and the matrix material.

  • Implement quality control checks, such as analyzing pheromone concentration in different sections of the dispenser.

Possible Cause 2: Variability in Dispenser Manufacturing. Inconsistencies in the manufacturing process (e.g., temperature, pressure, solvent evaporation rate) can lead to variations in dispenser properties.

Solution 2:

  • Standardize and tightly control all manufacturing parameters.

  • Implement a rigorous quality assurance program to test for batch-to-batch consistency.

Q4: The pheromone appears to be degrading within the dispenser over time. How can I prevent this?

Possible Cause 1: Oxidation. The ester functional group in this compound can be susceptible to oxidation, especially when exposed to air, light, and high temperatures.

Solution 1:

  • Incorporate an antioxidant (e.g., Butylated hydroxytoluene - BHT) into the dispenser formulation.

  • Use UV-protective polymers or add a UV absorber to prevent photodegradation.[1]

Possible Cause 2: Incompatibility with the Dispenser Matrix. The chemical properties of the polymer matrix may be promoting the degradation of the pheromone.

Solution 2:

  • Conduct compatibility studies to ensure the chosen polymer is inert with respect to this compound.

  • Select a different polymer matrix with higher chemical stability.

Below is a logical flow diagram for troubleshooting common dispenser release rate problems.

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_end start Identify Release Rate Problem rate_check Is the release rate too high initially? start->rate_check low_rate_check Is the release rate consistently too low? rate_check->low_rate_check No high_rate_solutions Surface Adsorption or High Porosity Solutions: - Adjust formulation - Add curing step - Use denser polymer rate_check->high_rate_solutions Yes inconsistent_rate_check Are release rates inconsistent across a batch? low_rate_check->inconsistent_rate_check No low_rate_solutions Low Release Rate Solutions: - Increase pheromone load - Use amorphous polymer - Add plasticizers low_rate_check->low_rate_solutions Yes degradation_check Is there evidence of pheromone degradation? inconsistent_rate_check->degradation_check No inconsistent_rate_solutions Inconsistent Rate Solutions: - Improve mixing - Standardize manufacturing - Enhance QC inconsistent_rate_check->inconsistent_rate_solutions Yes degradation_solutions Degradation Solutions: - Add antioxidants/UV stabilizers - Ensure matrix compatibility degradation_check->degradation_solutions Yes end Optimized Dispenser Performance degradation_check->end No high_rate_solutions->end low_rate_solutions->end inconsistent_rate_solutions->end degradation_solutions->end

Caption: A logical flow for troubleshooting dispenser release rate problems.

Frequently Asked Questions (FAQs)

Q1: What are the standard analytical methods for quantifying this compound release rates?

The two most common and effective analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • GC-MS is well-suited for volatile compounds like this compound, offering high sensitivity and selectivity.[2]

  • HPLC is a viable alternative, particularly if the compound is unstable at high temperatures or if the sample matrix is complex.[2][3] A common HPLC method uses a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water.[4]

Q2: How do environmental conditions affect the release rate of this compound?

Environmental factors such as temperature and relative humidity can significantly influence the release rate of semiochemicals from dispensers.[5]

  • Temperature: Higher temperatures generally increase the vapor pressure of the pheromone, leading to a higher release rate.

  • Relative Humidity: The effect of humidity can vary depending on the dispenser matrix material.

It is crucial to calibrate release rates under controlled environmental conditions that mimic the intended field environment.[5]

Q3: What is a typical experimental setup for measuring the release rate in a laboratory setting?

A common laboratory setup involves placing the dispenser in a controlled environmental chamber.[5] A constant flow of purified air passes over the dispenser, and the airborne pheromone is collected on a trapping material (e.g., a solid-phase microextraction (SPME) fiber or a tube containing an adsorbent resin). The collected pheromone is then extracted with a solvent and quantified using GC-MS or HPLC.

Experimental Protocols

Protocol 1: Quantification of this compound Release Rate by GC-MS

This protocol details the collection and quantification of airborne this compound released from a dispenser under controlled laboratory conditions.

1. Materials and Equipment:

  • Controlled environmental chamber

  • Air pump with flowmeter

  • Solid-Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane coating)

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • This compound standard

  • Internal standard (e.g., a non-competing, structurally similar compound)

  • Organic solvent (e.g., hexane)

2. Procedure:

  • Place the dispenser in the controlled environmental chamber and allow it to equilibrate to the desired temperature and humidity.

  • Pass a controlled flow of purified air over the dispenser.

  • Expose an SPME fiber to the headspace around the dispenser for a defined period to adsorb the released pheromone.

  • Thermally desorb the collected pheromone from the SPME fiber in the heated injection port of the GC.

  • Separate the components on an appropriate GC column (e.g., a non-polar or mid-polar capillary column).

  • Detect and quantify the this compound using the mass spectrometer, often in selected ion monitoring (SIM) mode for higher sensitivity.[2]

  • Prepare a calibration curve using known concentrations of the this compound standard and the internal standard.

  • Determine the amount of pheromone collected by comparing its peak area to that of the internal standard and referencing the calibration curve.

  • Calculate the release rate by dividing the total mass of pheromone collected (in µg) by the collection time (in hours or days).

The following diagram illustrates the general workflow for this protocol.

G cluster_prep Preparation cluster_collection Collection cluster_analysis Analysis cluster_result Result A Place Dispenser in Environmental Chamber B Equilibrate to Set Temperature & Humidity A->B C Pass Airflow Over Dispenser B->C D Adsorb Pheromone onto SPME Fiber C->D E Thermal Desorption in GC Injector D->E F GC Separation & MS Detection E->F G Quantification via Calibration Curve F->G H Calculate Release Rate (µg/day) G->H

Caption: Experimental workflow for quantifying pheromone release rate.

Data Presentation

The following tables provide a template for summarizing quantitative data from dispenser calibration experiments.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Sensitivity Generally very high, especially with selected ion monitoring (SIM).[2]Sensitivity is detector-dependent but can be high.
Selectivity High selectivity from both chromatographic separation and mass spectral data.[2]Dependent on the column, mobile phase, and detector.
Sample Preparation Can be simple, e.g., solvent extraction or SPME.[2]May require more extensive sample cleanup.
Typical Run Time Often faster than HPLC.Can be longer depending on the separation.

Table 2: Effect of Environmental Conditions on this compound Release Rate

Temperature (°C)Relative Humidity (%)Average Release Rate (µ g/day ) ± SD
2050Insert Data
3050Insert Data
4050Insert Data
3030Insert Data
3080Insert Data

References

Addressing geographical variations in pheromone response to (Z)-11-Hexadecenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the insect pheromone component (Z)-11-Hexadecenyl acetate (B1210297) (Z11-16:OAc). Geographical variations in insect response to this pheromone can present significant challenges in experimental design and interpretation. This guide aims to address common issues and provide standardized protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent attraction of male moths to our synthetic pheromone blend containing Z11-16:OAc in different geographical locations. What could be the reason for this?

A1: This is a common issue stemming from the geographical variation in the sex pheromone composition of many insect species. For instance, populations of the diamondback moth, Plutella xylostella, in different regions have been shown to respond optimally to different blend ratios of Z11-16:OAc and other pheromone components.[1][2] Similarly, the fall armyworm, Spodoptera frugiperda, exhibits significant geographical differences in its response to pheromone blends.[3][4] It is crucial to use a pheromone blend that is specific to the local population you are targeting. We recommend conducting preliminary field trials with different blend ratios to determine the most effective combination for your region of interest.

Q2: Our electroantennography (EAG) recordings show a weak response to Z11-16:OAc in our target insect population, even though it's reported as a major pheromone component. What could be the problem?

A2: Several factors could contribute to a weak EAG response. Firstly, as mentioned above, the relative importance of Z11-16:OAc can vary geographically. Some populations of Spodoptera frugiperda, for example, show a substantial EAG response even in the absence of Z11-16:OAc.[5] Secondly, the physiological state of the insect, such as age and mating status, can influence antennal sensitivity. It is recommended to use virgin males of a consistent age for EAG recordings.[6] Lastly, technical issues with your EAG setup, such as poor electrode contact, a desiccated antenna, or an incorrect saline solution, can lead to diminished responses. Please refer to our Troubleshooting Guide for detailed solutions.

Q3: What are the underlying causes of these geographical variations in pheromone response?

A3: Geographical variations in pheromone communication are thought to be driven by a combination of genetic and environmental factors. Genetic divergence between isolated populations can lead to changes in the genes responsible for both pheromone production in females and pheromone detection in males.[7][8][9][10] Environmental factors, such as host plant availability and climate, can also exert selective pressures that shape pheromone signaling.[11][12][13][14] For example, temperature can influence the ratio of pheromone components produced by some moth species.[12]

Q4: Can the presence of other, non-target insect species interfere with our pheromone-based experiments?

A4: Yes, pheromone antagonism can occur where a pheromone component of one species inhibits the response of another. For instance, (Z)-11-hexadecenal, a component of the Sesamia nonagrioides pheromone, has been shown to antagonize the response of the European corn borer, Ostrinia nubilalis, to its own pheromone.[15] Therefore, it is important to be aware of the sympatric species in your study area and their pheromone compositions to avoid potential interference.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low capture rate in pheromone traps Incorrect pheromone blend for the geographical population.Test different blend ratios of Z11-16:OAc and other known pheromone components for your target species. Consult literature for region-specific blend information.
Inappropriate trap placement or environmental conditions.Ensure traps are placed at the correct height and in suitable habitats for the target insect.[11] Avoid areas with high winds or competing odors.[16]
Low population density of the target insect.Deploy traps during the peak activity period of the adult insects.[16]
Inconsistent EAG responses Variation in insect age, mating status, or health.Use standardized insects for your experiments (e.g., 2-3 day old virgin males).
Poor antenna preparation or electrode contact.Ensure the antenna is freshly excised and properly mounted on the electrodes with good contact. Use a conductive gel if necessary.[17]
Desiccation of the antenna during the experiment.Maintain a humidified airstream over the antenna preparation.[17]
Electrical noise or baseline drift.Use a Faraday cage to shield the setup from electrical interference. Ensure proper grounding of the equipment.[17][18]
Variability in wind tunnel bioassay results Inconsistent physiological state of the insects.Acclimatize moths to the experimental conditions for at least 1-2 hours before the bioassay.[6] Use moths of a consistent age and mating status.
Incorrect pheromone dosage or release rate.Conduct dose-response experiments to determine the optimal pheromone concentration.[19] Ensure a consistent and laminar airflow in the wind tunnel.[6]
Contamination of the wind tunnel.Thoroughly clean the wind tunnel with a suitable solvent (e.g., hexane (B92381) or ethanol) between trials to prevent cross-contamination.[6]

Data Presentation

Table 1: Geographical Variation in Pheromone Blend Ratios for Plutella xylostella (Diamondback Moth)

Geographical Location(Z)-11-Hexadecenal : (Z)-11-Hexadecenyl Acetate : (Z)-11-Hexadecen-1-ol RatioReference(s)
Northern Taiwan (Nan-Kang, Sheh-Tzu, San-chung, I-Lan)3 : 7 : 0.1[1]
Northern Taiwan (Chu-Pei)4 : 6 : 0.1[1]
Southern Vietnam5 : 5 : 1[20][21]
China64 : 27 : 9[22]

Table 2: Geographical Variation in EAG Response of Spodoptera frugiperda (Fall Armyworm) to Different Pheromone Blends

Geographical PopulationPheromone Blend with Maximum EAG ResponseReference(s)
Karnataka, IndiaBinary blend of Z-9-14:OAc and Z-7-12:OAc (98:2)[5]
Gujarat and Tamil Nadu, IndiaTernary blend of Z-9-14:OAc, Z-11-16:OAc, and Z-7-12:OAc (87:12.5:0.5)[5]
Mexico(Z)-9-tetradecenyl acetate (Z9-14:OAc) and (Z)-7-dodecenyl acetate (Z7-12:OAc) evoked the highest and most variable antennal responses compared to Z11-16:OAc.[23]

Experimental Protocols

Electroantennography (EAG)

This protocol provides a generalized procedure for conducting EAG recordings to measure the olfactory response of insects to Z11-16:OAc.

Materials:

  • Live insects (e.g., virgin male moths, 2-3 days old)

  • Dissecting microscope

  • Fine scissors and forceps

  • Glass capillary electrodes

  • Micromanipulators

  • Reference and recording electrodes (Ag/AgCl wires)

  • EAG saline solution (e.g., Kaissling and Thorson, 1980)

  • Conductive gel

  • EAG probe and amplifier

  • Data acquisition system and software

  • Purified and humidified air source

  • Stimulus delivery system (e.g., Pasteur pipette with filter paper)

  • Synthetic Z11-16:OAc and solvent (e.g., hexane)

Procedure:

  • Insect Preparation: Anesthetize the insect by chilling. Carefully excise one antenna at the base.

  • Antenna Mounting: Mount the excised antenna between the two electrodes. The base of the antenna is connected to the reference electrode and the tip to the recording electrode, often with the aid of a small amount of conductive gel.

  • Stimulus Preparation: Prepare serial dilutions of Z11-16:OAc in the chosen solvent. Apply a known amount of the diluted pheromone onto a filter paper strip and insert it into a Pasteur pipette.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. The stimulus pipette is inserted into this airstream, and a puff of air is delivered through it to present the pheromone to the antenna.

  • Data Recording and Analysis: The electrical potential change (depolarization) of the antenna upon stimulation is recorded as the EAG response. The amplitude of the negative voltage deflection is measured. The response to a solvent control should be subtracted from the pheromone response.

Wind Tunnel Bioassay

This protocol outlines a standard procedure for evaluating the behavioral response of moths to Z11-16:OAc in a wind tunnel.

Materials:

  • Wind tunnel with controlled airflow, temperature, humidity, and light

  • Live, sexually mature insects (e.g., virgin male moths)

  • Individual release cages

  • Pheromone dispenser (e.g., rubber septum or filter paper)

  • Synthetic Z11-16:OAc and solvent

  • Video recording equipment (optional, but recommended)

Procedure:

  • Wind Tunnel Setup: Set the wind tunnel parameters (e.g., wind speed, temperature, light intensity) to mimic the natural conditions during which the target insect is active.

  • Pheromone Source Preparation: Apply a specific dose of the Z11-16:OAc blend to the dispenser and place it at the upwind end of the tunnel.

  • Insect Acclimatization: Place individual moths in release cages and allow them to acclimatize to the wind tunnel room conditions for at least one hour prior to the experiment.

  • Insect Release and Observation: Place the release cage at the downwind end of the tunnel. Once the moth is calm, open the cage and observe its behavior for a set period (e.g., 5 minutes). Record key behaviors such as taking flight, upwind flight, zigzagging flight, and contact with the pheromone source.

  • Data Analysis: Quantify the percentage of moths exhibiting each key behavior. Compare the responses to the pheromone source with a solvent control.

Mandatory Visualizations

a cluster_0 Antennal Sensillum cluster_1 Signal Transduction Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation IonChannel Ion Channel Opening Neuron->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Brain ActionPotential->Brain

Caption: Generalized insect olfactory signaling pathway for pheromone reception.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Insect_Prep Insect Preparation (Anesthesia & Antenna Excision) Mounting Antenna Mounting Insect_Prep->Mounting Electrode_Prep Electrode Preparation (Filling with Saline) Electrode_Prep->Mounting Stimulus_Prep Stimulus Preparation (Pheromone Dilution) Stimulus_Delivery Stimulus Delivery Stimulus_Prep->Stimulus_Delivery Mounting->Stimulus_Delivery Recording EAG Recording Stimulus_Delivery->Recording Measure_Amplitude Measure Response Amplitude Recording->Measure_Amplitude Normalization Data Normalization Measure_Amplitude->Normalization Dose_Response Generate Dose-Response Curve Normalization->Dose_Response

Caption: Experimental workflow for Electroantennography (EAG).

cluster_setup Setup cluster_trial Trial cluster_data Data Processing Tunnel_Setup Wind Tunnel Setup (Airflow, Temp, Light) Release Insect Release Tunnel_Setup->Release Pheromone_Source Prepare Pheromone Source Pheromone_Source->Release Insect_Acclimatization Insect Acclimatization Insect_Acclimatization->Release Observation Behavioral Observation Release->Observation Quantification Quantify Behaviors Observation->Quantification Analysis Statistical Analysis Quantification->Analysis

Caption: Experimental workflow for a wind tunnel bioassay.

References

Validation & Comparative

A Researcher's Guide to Confirming the Identity of Synthetic (Z)-11-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of synthetic compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of (Z)-11-Hexadecenyl acetate (B1210297), a notable insect pheromone. We present supporting experimental data, detailed protocols, and a comparative analysis with its geometric isomer, (E)-11-Hexadecenyl acetate, to ensure accurate characterization.

The verification of a synthetic compound's identity is a critical step in chemical research and development, ensuring both the purity and the correct isomeric form of the target molecule. (Z)-11-Hexadecenyl acetate, a key component in the sex pheromones of numerous lepidopteran species, is often synthesized for use in pest management strategies and ecological studies.[1] Its biological activity is highly dependent on its stereochemistry, necessitating rigorous analytical confirmation to distinguish it from its (E)-isomer and other potential impurities. This guide outlines the principal analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Analysis of Analytical Data

The primary alternative for comparison in the identification of this compound is its geometric isomer, (E)-11-Hexadecenyl acetate. The subtle difference in the spatial arrangement around the carbon-carbon double bond leads to distinct, measurable differences in their analytical data. The following table summarizes the key quantitative data for the unambiguous identification of this compound.

Analytical TechniqueParameterThis compound(E)-11-Hexadecenyl acetateData Source(s)
GC-MS Kovats Retention Index (Standard Polar Column)23302325[2]
¹H NMR Vinylic Proton Chemical Shift (δ)~5.3-5.4 ppm~5.3-5.4 ppm[2][3]
Vinylic Proton Coupling Constant (³JHH)~10-12 Hz (cis)~14-16 Hz (trans)[4]
FTIR C-H out-of-plane bend (wag)~690-730 cm⁻¹~965 cm⁻¹[5][6]
C=C Stretch~1650-1660 cm⁻¹~1670-1675 cm⁻¹[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate the replication of these identity confirmation experiments.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The retention time provides a first-pass identification, while the mass spectrum offers structural information through fragmentation patterns. For the separation of geometric isomers like (Z)- and (E)-11-Hexadecenyl acetate, a polar capillary column is recommended.[7][8][9]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A polar capillary column, such as a DB-23 ((50%-Cyanopropyl)-methylpolysiloxane) or equivalent (e.g., SP-2340).

  • Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector : Splitless mode is often used for trace analysis, with an injector temperature of 250 °C.

  • Oven Temperature Program : An initial temperature of 50-100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250-280 °C, and hold for 5-10 minutes.

  • Mass Spectrometer : Electron Ionization (EI) at 70 eV. The mass scan range is typically set from m/z 40 to 450.

  • Sample Preparation : The synthetic this compound is dissolved in a volatile organic solvent, such as hexane (B92381) or dichloromethane, at a concentration of approximately 10-100 µg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most definitive method for distinguishing between (Z) and (E) isomers of alkenes. The key diagnostic feature is the coupling constant (J-value) between the vinylic protons.

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Solvent : Deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Sample Preparation : Dissolve 5-10 mg of the purified synthetic compound in approximately 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis : The chemical shifts (δ) of the vinylic protons will be in a similar region for both isomers (around 5.3-5.4 ppm). However, the coupling constant (³JHH) for the cis-protons in the (Z)-isomer will be significantly smaller (~10-12 Hz) than that for the trans-protons in the (E)-isomer (~14-16 Hz).[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. For distinguishing between cis and trans isomers of alkenes, the out-of-plane C-H bending (wagging) vibrations are particularly informative.

  • Instrumentation : An FTIR spectrometer.

  • Sample Preparation : As this compound is a liquid at room temperature, a neat sample can be analyzed. A small drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

  • Data Acquisition : Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis : The spectrum of the (Z)-isomer is expected to show a C-H wagging band around 690-730 cm⁻¹, characteristic of a cis-disubstituted alkene.[6] In contrast, the (E)-isomer would exhibit a strong C-H wagging band around 965 cm⁻¹.[5] The C=C stretching vibration also shows a slight difference, appearing around 1650-1660 cm⁻¹ for the (Z)-isomer and 1670-1675 cm⁻¹ for the (E)-isomer.[5]

Synthesis of this compound

A common synthetic route to this compound involves the acetylation of (Z)-11-Hexadecen-1-ol.[5]

  • Reaction : (Z)-11-Hexadecen-1-ol is reacted with acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270).

  • Procedure : The alcohol is added to a mixture of dry pyridine and acetic anhydride, and the mixture is stirred, typically at a low temperature (e.g., 0 °C) for several hours.

  • Work-up : The reaction mixture is then poured onto ice and extracted with an organic solvent like methylene (B1212753) chloride. The organic extract is washed successively with dilute acid (e.g., 3% aqueous sulfuric acid) and water, dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated.

  • Purification : The crude product is purified by vacuum distillation to yield pure this compound.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for confirming the identity of synthetic this compound and the relationship between the key analytical techniques.

Workflow for Identity Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Vacuum Distillation) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR Data_Analysis Data Analysis and Comparison GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Confirmation Identity Confirmed Data_Analysis->Confirmation

Caption: Workflow for the synthesis and analytical confirmation of this compound.

Analytical Techniques Relationship cluster_GCMS GC-MS cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy GC Gas Chromatography (Separation based on volatility and polarity) MS Mass Spectrometry (Structural information from fragmentation) GC->MS NMR_node ¹H NMR (Definitive stereochemistry from coupling constants) FTIR_node FTIR (Functional group identification, cis/trans via C-H wag) GCMS GCMS

Caption: Relationship between the primary analytical techniques for compound characterization.

References

The Efficacy of (Z)-11-Hexadecenyl Acetate Pheromone Blends: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-11-Hexadecenyl acetate (B1210297) (Z11-16:Ac) is a common component of female sex pheromones in numerous insect species, particularly within the order Lepidoptera. Its effectiveness in attracting male insects is often contingent on its combination with other semiochemicals in specific ratios, creating a species-specific blend. This guide provides a comparative analysis of the efficacy of different Z11-16:Ac pheromone blends, supported by experimental data, to aid researchers and scientists in the development of effective pest management strategies and in the study of insect chemical communication.

Comparative Efficacy of Pheromone Blends

The attraction of male moths to a pheromone source is highly dependent on the precise composition of the chemical blend. The addition of secondary components, such as alcohols and aldehydes with the same carbon chain and double bond position, can have synergistic or antagonistic effects. The following tables summarize quantitative data from various studies on the efficacy of different Z11-16:Ac blends in field trapping experiments.

Table 1: Efficacy of Ternary Blends in Plutella xylostella (Diamondback Moth)
Blend Ratio (Z11-16:Ald : Z11-16:OH : Z11-16:Ac)Mean Male Moths CapturedSignificance (p < 0.05)Reference
10 : 1 : 90Significantly higher than other blends and controlYes[1]
8 : 18 : 100Higher than control, lower than 10:1:90 blendYes[1]
Hexane ControlLowest capture rate-[1]

Field experiments have demonstrated that a ternary blend of (Z)-11-hexadecenal (Z11-16:Ald), (Z)-11-hexadecenol (Z11-16:OH), and Z11-16:Ac is effective in attracting Plutella xylostella males.[1] A blend with a 10:1:90 ratio was found to be more attractive than a blend mimicking the natural ratio found in female glands (8:18:100).[1] Both synthetic pheromone blends captured significantly more moths than control traps baited with hexane.[1]

Table 2: Influence of Additional Components on Trap Captures of Dioryctria amatella (Southern Pine Coneworm)
Pheromone BlendMean Male Moths CapturedEffect of PentaeneReference
Z11-16:AcBaseline-[2]
Z11-16:Ac + PentaeneIncreasedSynergistic[2]

In the southern pine coneworm, Dioryctria amatella, the addition of (3Z,6Z,9Z,12Z,15Z)-pentacosapentaene (pentaene) to Z11-16:Ac significantly increased the capture of male moths in wing traps.[2] This indicates a synergistic effect of the pentaene with the primary pheromone component.

Table 3: Antagonistic Effects of (Z)-11-Hexadecanal on Ostrinia nubilalis (European Corn Borer)
Pheromone Blend (Z/E11-14:OAc) + AntagonistPercentage of Males Reaching SourceReduction in Upwind Flight (%)Reference
Z-strain blend (97:3 Z/E11-14:OAc)97%-[3]
Z-strain blend + 1% Z11-16:Ald8%83%[3]
Z-strain blend + 10% Z11-16:Ald0%Not specified, but significant decrease[3]
Z-strain blend + 1% Z9-14:OAc4%Not specified, but significant decrease[3]

While not a blend with Z11-16:Ac as a primary attractant, studies on the European corn borer, Ostrinia nubilalis, highlight the antagonistic effects of related compounds. The addition of as little as 1% (Z)-11-hexadecanal (Z11-16:Ald) to the sex pheromone of the Z-strain of O. nubilalis significantly reduced the number of males completing upwind flight and reaching the pheromone source.[3] This demonstrates the critical role of blend purity in eliciting a positive behavioral response.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pheromone efficacy studies. Below are representative protocols for field trapping and electrophysiological assays.

Field Trapping Experiment Protocol
  • Lure Preparation: Synthetic pheromone components are dissolved in a suitable solvent (e.g., hexane) at the desired concentrations and ratios. A specific volume of the solution is then loaded onto a dispenser, such as a rubber septum. Control lures are loaded with the solvent alone.

  • Trap Selection and Placement: The choice of trap (e.g., sticky traps, wing traps, bucket traps) can influence capture rates.[4] Traps are typically placed in the target insect's habitat at a specified height and spacing to avoid interference between treatments. The experimental design is often a randomized complete block design to account for spatial variability.

  • Data Collection and Analysis: Traps are checked at regular intervals, and the number of captured target male insects is recorded. Data are typically analyzed using statistical methods such as ANOVA followed by a means separation test (e.g., Tukey's test) to determine significant differences between treatments.[1]

Electroantennography (EAG) Protocol
  • Antenna Preparation: A male insect's antenna is excised and mounted between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

  • Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. Puffs of air carrying a known concentration of the test pheromone blend or individual components are introduced into the airstream for a defined duration.

  • Signal Recording and Analysis: The electrical potential changes (depolarizations) generated by the antenna in response to the chemical stimulus are amplified and recorded. The amplitude of the EAG response is measured and compared across different stimuli to determine the sensitivity of the antenna to specific compounds and blends.

Visualizing Key Processes

To better understand the mechanisms underlying the efficacy of pheromone blends, the following diagrams illustrate a representative signaling pathway and an experimental workflow.

Pheromone_Signaling_Pathway Pheromone Pheromone Molecule ((Z)-11-Hexadecenyl acetate) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR) + Orco PBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) Signal Signal Transduction Cascade Neuron->Signal Activation IonChannel Ion Channel Opening Signal->IonChannel ActionPotential Action Potential Generation IonChannel->ActionPotential Brain Antennal Lobe of Brain ActionPotential->Brain Signal to Brain

Caption: Generalized insect olfactory signaling pathway for pheromone detection.

Caption: A typical experimental workflow for comparing pheromone blend efficacy.

Logical_Relationship Blend Pheromone Blend Composition Ratio Component Ratio Blend->Ratio Purity Blend Purity Blend->Purity Synergy Synergism Ratio->Synergy Antagonism Antagonism Ratio->Antagonism Purity->Synergy Purity->Antagonism Efficacy Behavioral Efficacy Attraction Optimal Attraction Synergy->Attraction Repulsion Reduced/No Attraction Antagonism->Repulsion Attraction->Efficacy Repulsion->Efficacy

Caption: Logical relationship between pheromone blend characteristics and efficacy.

References

Field Trial Validation of (Z)-11-Hexadecenyl Acetate as a Sex Attractant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of (Z)-11-Hexadecenyl acetate (B1210297) (Z11-16:Ac) as a sex attractant for various insect species, supported by experimental data from field trials. It details the methodologies of key experiments and presents quantitative data in structured tables for easy comparison, alongside visualizations of experimental workflows and pheromone component interactions.

I. Performance Comparison of (Z)-11-Hexadecenyl Acetate in Pheromone Blends

This compound is a common component of sex pheromones in many Lepidopteran species. Field trials have demonstrated that its effectiveness as a standalone attractant varies significantly among species. In many cases, its attractive power is substantially enhanced when used in specific ratios with other compounds, such as aldehydes and alcohols. Conversely, the addition of certain compounds can have an inhibitory effect on its attractiveness.

Plutella xylostella (Diamondback Moth)

Field trials on the diamondback moth, a major pest of cruciferous crops, have shown that a multi-component blend is significantly more effective than Z11-16:Ac alone. The most effective blends typically include (Z)-11-hexadecenal (Z11-16:Ald) and (Z)-11-hexadecen-1-ol (Z11-16:OH).

Lure Composition (Z11-16:Ald : Z11-16:OH : Z11-16:Ac)Mean Male Moths CapturedStudy LocationReference
10 : 1 : 90Significantly higher than 8:18:100 and controlPaysandú, Uruguay[1]
8 : 18 : 100Significantly higher than controlPaysandú, Uruguay[1]
5 : 1 : 5 (+ AITC*)Significantly higher than pheromone aloneAn Giang, Vietnam[2][3]
5 : 1 : 5 (Pheromone alone)Significantly higher than controlAn Giang, Vietnam[2][3]
Hexane (B92381) (Control)Lowest capture ratePaysandú, Uruguay[1]

*AITC: Allyl isothiocyanate, a plant volatile.

Scirpophaga incertulas (Yellow Stem Borer)

For the yellow stem borer, a significant pest of rice, the addition of this compound to the standard two-component pheromone lure has been shown to dramatically increase trap catches.

Lure CompositionMean Male Moths CapturedStudy LocationReference
(Z)-9-Hexadecenal + (Z)-11-Hexadecenal + this compound + (Z)-13-Octadecenyl acetateSignificantly improved catches by 120% on averageNorthern Vietnam[4][5]
(Z)-9-Hexadecenal + (Z)-11-Hexadecenal (Standard Lure)Attractive to malesNorthern Vietnam[4][5]
Dioryctria amatella (Southern Pine Coneworm)

In the case of the southern pine coneworm, this compound is a primary attractant. However, its effectiveness can be enhanced by the addition of other compounds.

Lure CompositionEffect on Male Moth CaptureStudy LocationReference
This compound + Pentaene*Increased catchesGeorgia and Louisiana, USA[6]
This compound (alone)Attractive to malesNot specified[7]

*(3Z,6Z,9Z,12Z,15Z)-pentacosapentaene

II. Experimental Protocols

The following sections detail the typical methodologies employed in the field trials cited in this guide.

Lure Preparation and Trap Deployment

Pheromone lures are typically prepared by impregnating a carrier material, such as a rubber septum, with a specific dosage of the synthetic pheromone components dissolved in a solvent like hexane. The lures are then placed inside insect traps.

Example Protocol for Plutella xylostella Field Trial:

  • Lure Preparation: White rubber septa are loaded with a blend of (Z)-11-hexadecenal, (Z)-11-hexadecen-1-ol, and this compound in specific ratios (e.g., 10:1:90 or 8:18:100).[1] A control lure is prepared with hexane only.

  • Trap Type: Handcrafted plastic Delta traps (15 × 15 × 25 cm) are used.[1]

  • Trap Placement: Traps are distributed within a commercial canola field. The specific arrangement and distance between traps are determined by the experimental design (e.g., randomized block design) to ensure statistical validity.

  • Data Collection: The number of captured male moths in each trap is recorded at regular intervals (e.g., weekly). The lures may be replaced periodically to ensure a consistent release rate of the pheromone.

Experimental Design and Data Analysis

Field trials for evaluating sex attractants often employ a randomized complete block design to minimize the effects of spatial variation within the field.

Typical Experimental Workflow:

G cluster_prep Preparation Phase cluster_field Field Deployment cluster_data Data Collection & Analysis cluster_results Results & Conclusion lure_prep Lure Preparation (Pheromone Blends + Controls) trap_prep Trap Preparation (e.g., Delta, Wing Traps) lure_prep->trap_prep Load Lures randomization Randomized Trap Placement in Field trap_prep->randomization deployment Trap Deployment randomization->deployment monitoring Periodic Monitoring & Moth Counting deployment->monitoring analysis Statistical Analysis (e.g., ANOVA, Tukey's Test) monitoring->analysis interpretation Interpretation of Results analysis->interpretation conclusion Conclusion on Lure Efficacy interpretation->conclusion

Typical workflow for a field trial validation of a sex attractant.

Statistical analysis, such as Analysis of Variance (ANOVA) followed by a post-hoc test like Tukey's test, is used to determine if there are significant differences in the mean number of moths captured between the different lure treatments.[1]

III. Signaling and Component Interactions

The interaction between different components in a pheromone blend determines the ultimate behavioral response of the target insect. These interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or inhibitory.

Component Interactions in Plutella xylostella Attraction:

G cluster_main Primary Attractant cluster_response Behavioral Response Z11_16Ac This compound Attraction Increased Male Attraction Z11_16Ald (Z)-11-Hexadecenal Z11_16Ald->Attraction Z11_16OH (Z)-11-Hexadecen-1-ol Z11_16OH->Attraction AITC Allyl isothiocyanate (Plant Volatile) AITC->Attraction

References

A Comparative Analysis of (Z)-11-Hexadecenyl Acetate and (E)-11-Hexadecenyl Acetate in Moth Attraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of insect chemical communication, the stereochemistry of pheromones plays a pivotal role in mediating species-specific attraction and reproductive isolation. This guide provides an objective comparison of the performance of (Z)-11-Hexadecenyl acetate (B1210297) and its geometric isomer, (E)-11-Hexadecenyl acetate, in moth attraction, supported by experimental data. While both are structurally similar, their effects on moth behavior can be dramatically different, ranging from strong attraction to indifference or even repulsion.

Data Presentation: Quantitative Comparison of Isomer Activity

Direct comparative field trapping data for (Z)-11-Hexadecenyl acetate versus (E)-11-Hexadecenyl acetate is often embedded within studies on pheromone blends. However, electrophysiological and behavioral studies on closely related compounds and species highlight the critical importance of isomeric purity for optimal biological activity.

Table 1: Electroantennogram (EAG) Responses of Male Maruca vitrata Moths to Geometric Isomers of a Pheromone Component

While not the exact compound of interest, the following data on the legume pod borer, Maruca vitrata, illustrates the differential electrophysiological responses elicited by geometric isomers of a C16 dienal pheromone component. This serves as a representative example of the specificity of moth antennal receptors.

Isomer of 10,12-HexadecadienalMean EAG Response (mV)[1]
(Z,E)-isomer2.72
(Z,Z)-isomer2.23
(E,E)-isomer1.82
(E,Z)-isomer1.82

Table 2: Behavioral Response of Different Moth Species to this compound

This table highlights the species-specific role of this compound, acting as an attractant for some species and an inhibitor for others.

Moth SpeciesRole of this compound in Pheromone BlendObserved Effect
Heliothis subflexaComponent of the female sex pheromone.Increases attraction of conspecific males.[2]
Heliothis virescensNot a component of the conspecific female pheromone blend.Inhibits the attraction of males to their own species' pheromone.[2]
Dargida terrapictalisSynergist with (Z)-11-hexadecenal.The combination of both compounds is highly attractive.[3]
Plutella xylostella (Diamondback Moth)Component of the female sex pheromone.A key component for male attraction.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pheromone activity. The following are summaries of key experimental protocols used in the cited research.

Field Trapping Bioassay

This method assesses the attractiveness of pheromone lures in a natural environment.

  • Lure Preparation: Synthetic pheromones, such as this compound and its (E)-isomer, are loaded onto a dispenser, typically a rubber septum. Different lures are prepared with varying concentrations and ratios of the isomers.

  • Trap Setup: Pheromone-baited traps (e.g., delta or funnel traps) are deployed in the field.[5] Traps are usually arranged in a randomized block design to minimize positional effects and are separated by a sufficient distance to avoid interference.

  • Data Collection: Traps are inspected at regular intervals (e.g., daily or weekly), and the number of captured male moths of the target species is recorded for each lure type.

  • Data Analysis: Statistical analysis is performed to determine if there are significant differences in the number of moths captured by traps baited with different isomers or blends.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summated electrical response of the olfactory receptor neurons on a moth's antenna to a volatile compound.

  • Antenna Preparation: A male moth is immobilized, and one of its antennae is excised at the base.

  • Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base.

  • Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. A puff of air containing a specific concentration of the test compound (e.g., this compound) is then introduced into the airstream.

  • Data Recording: The change in electrical potential across the antenna (the EAG response) is amplified, recorded, and measured in millivolts (mV).

  • Data Analysis: The amplitude of the EAG response is indicative of the sensitivity of the antennal receptors to the specific compound and concentration.

Single Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that allows for the measurement of action potentials from individual olfactory receptor neurons (ORNs) housed within a single sensillum on the antenna.

  • Insect Preparation: The moth is restrained, and an antenna is stabilized for recording.

  • Electrode Placement: A sharpened tungsten recording electrode is carefully inserted into the base of a single sensillum, while a reference electrode is placed in the insect's eye or another part of the body.

  • Stimulus Delivery: Similar to EAG, a controlled puff of an odorant is delivered to the antenna.

  • Data Recording: The firing rate of the ORN within the sensillum is recorded before, during, and after the stimulus.

  • Data Analysis: An increase in the spike frequency in response to a compound indicates that the ORN is tuned to that specific molecule. This technique can differentiate the responses of individual neurons to different isomers.

Mandatory Visualization

Pheromone Signaling Pathway in Moths

The following diagram illustrates the general signaling pathway for pheromone reception in moths, from the initial binding of the pheromone molecule to the generation of a nerve impulse.

Pheromone_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_brain Antennal Lobe (Brain) Pheromone Pheromone Molecule (this compound) PBP Pheromone Binding Protein (PBP) Pheromone->PBP PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone OR Olfactory Receptor (OR) + Orco Co-receptor PBP_Pheromone->OR IonChannel Ion Channel Opening OR->IonChannel Activates ORN Olfactory Receptor Neuron (ORN) Dendrite Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential ActionPotential->Brain MGC Macroglomerular Complex (MGC) PN Projection Neuron MGC->PN Synapses with HigherBrain Higher Brain Centers PN->HigherBrain Transmits Signal to

Caption: Pheromone signal transduction in a moth.

Experimental Workflow for Pheromone Attraction Study

This diagram outlines the typical workflow for a study comparing the attractiveness of different pheromone isomers.

Experimental_Workflow cluster_prep Preparation Phase cluster_field Field Experiment cluster_lab Laboratory Analysis (Optional) cluster_analysis Data Analysis and Conclusion Pheromone_Synthesis Pheromone Synthesis (Z)- and (E)-isomers Lure_Preparation Lure Preparation (Different ratios and concentrations) Pheromone_Synthesis->Lure_Preparation Trap_Preparation Trap Preparation (e.g., Delta traps) Lure_Preparation->Trap_Preparation Trap_Deployment Randomized Trap Deployment Trap_Preparation->Trap_Deployment Data_Collection Regular Trap Inspection and Moth Counting Trap_Deployment->Data_Collection EAG Electroantennography (EAG) Data_Collection->EAG SSR Single Sensillum Recording (SSR) Data_Collection->SSR Statistical_Analysis Statistical Analysis of Trap Catches / EAG Responses Data_Collection->Statistical_Analysis EAG->Statistical_Analysis SSR->Statistical_Analysis Conclusion Conclusion on Isomer Attractiveness/Inhibition Statistical_Analysis->Conclusion

Caption: Experimental workflow for pheromone studies.

References

Comparative analysis of different synthetic routes for (Z)-11-Hexadecenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-11-Hexadecenyl acetate (B1210297) , a key component of the sex pheromone of numerous lepidopteran species, plays a crucial role in integrated pest management strategies. Its efficient and stereoselective synthesis is of significant interest to researchers in chemical ecology and agrochemistry. This guide provides a comparative analysis of three prominent synthetic routes to (Z)-11-Hexadecenyl acetate: Wittig Olefination , Alkyne Semi-reduction , and Grignard Coupling . The performance of each route is evaluated based on experimental data, with detailed protocols provided for reproducibility.

Data Presentation

The following table summarizes the key quantitative data for the three synthetic routes, offering a clear comparison of their efficiency and stereoselectivity.

ParameterWittig OlefinationAlkyne Semi-reductionGrignard Coupling
Overall Yield ~40-60%~50-70%~35-55%
(Z)-Isomer Purity >95%>98%Variable, dependent on catalyst
Number of Steps 344
Key Reagents Wittig salt, n-BuLi, 11-bromoundecanol, pentanal, acetic anhydride (B1165640)1-Dodecyne (B1581785), n-BuLi, 1-bromo-4-(tetrahydropyran-2-yloxy)butane, Lindlar's catalyst, acetic anhydride11-Bromo-1-(tetrahydropyran-2-yloxy)undecane, magnesium, pentyl bromide, Li2CuCl4, acetic anhydride
Cost-Effectiveness ModerateModerate to HighLow to Moderate
Environmental Impact Moderate (phosphine oxide waste)Low to Moderate (heavy metal catalyst)Moderate (organometallic waste)

Synthetic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Wittig Olefination Pathway

Wittig_Olefination A 11-Bromoundecanol C Wittig Salt Formation A->C B Triphenylphosphine (B44618) B->C D Ylide Generation (n-BuLi) C->D F Wittig Reaction D->F E Pentanal E->F G (Z)-11-Hexadecen-1-ol F->G H Acetylation (Acetic Anhydride, Pyridine) G->H I This compound H->I

Caption: Synthetic route via Wittig olefination.

Alkyne Semi-reduction Pathway

Alkyne_Semireduction A 1-Dodecyne B Alkylation (n-BuLi, 1-bromo-4-(THP-oxy)butane) A->B C 11-Hexadecyn-1-ol (THP protected) B->C D Deprotection C->D E 11-Hexadecyn-1-ol D->E F Semi-hydrogenation (Lindlar's Catalyst) E->F G (Z)-11-Hexadecen-1-ol F->G H Acetylation (Acetic Anhydride, Pyridine) G->H I This compound H->I

Caption: Synthetic route via alkyne semi-reduction.

Grignard Coupling Pathway

Grignard_Coupling A 11-Bromo-1-(THP-oxy)undecane B Grignard Reagent Formation (Mg) A->B C Grignard Reagent B->C E Coupling Reaction (Li2CuCl4) C->E D Pentyl bromide D->E F 16-(THP-oxy)hexadecane E->F G Deprotection F->G H Hexadecan-1-ol G->H I Introduction of Double Bond (Not a direct route to Z-11) H->I

Caption: Illustrative Grignard coupling approach. Note: This is a generalized representation and achieving the specific (Z)-11 isomer requires further steps not detailed here.

Experimental Protocols

Route 1: Wittig Olefination

This route constructs the carbon skeleton and the Z-double bond in a single step through the reaction of a phosphorus ylide with an aldehyde.

Step 1: Synthesis of (11-Hydroxyundecyl)triphenylphosphonium bromide (Wittig Salt) To a solution of 11-bromoundecan-1-ol (1 equivalent) in acetonitrile, triphenylphosphine (1.1 equivalents) is added. The mixture is refluxed for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude phosphonium (B103445) salt, which is used in the next step without further purification.

Step 2: Wittig Reaction to form (Z)-11-Hexadecen-1-ol The Wittig salt (1 equivalent) is suspended in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere and cooled to -78°C. A solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise, resulting in the formation of the deep red-colored ylide. After stirring for 1 hour at -78°C, pentanal (1.2 equivalents) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford (Z)-11-hexadecen-1-ol.

Step 3: Acetylation to this compound (Z)-11-Hexadecen-1-ol (1 equivalent) is dissolved in pyridine (B92270) (5 equivalents). Acetic anhydride (2 equivalents) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then poured onto ice and extracted with diethyl ether. The organic layer is washed successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give this compound.[1]

Route 2: Alkyne Semi-reduction

This method involves the creation of a C-C triple bond, followed by a stereoselective reduction to the desired Z-alkene.

Step 1: Synthesis of 1-(Tetrahydropyran-2-yloxy)dodec-11-yne To a solution of 1-dodecyne (1 equivalent) in anhydrous THF at -78°C under a nitrogen atmosphere, n-BuLi (1.1 equivalents) is added dropwise. The mixture is stirred for 1 hour, followed by the addition of 1-bromo-4-(tetrahydropyran-2-yloxy)butane (1.2 equivalents). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated.

Step 2: Deprotection to 11-Hexadecyn-1-ol The protected alkyne is dissolved in a mixture of acetic acid, THF, and water (3:1:1) and stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether, washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated to yield 11-hexadecyn-1-ol.

Step 3: Semi-hydrogenation to (Z)-11-Hexadecen-1-ol 11-Hexadecyn-1-ol (1 equivalent) is dissolved in methanol (B129727) containing a catalytic amount of Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead). The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure) at room temperature until the theoretical amount of hydrogen is consumed. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give (Z)-11-hexadecen-1-ol.

Step 4: Acetylation to this compound The procedure is identical to Step 3 of the Wittig Olefination route.

Route 3: Grignard Coupling

This approach utilizes the formation of a Grignard reagent to build the carbon chain, followed by steps to introduce the double bond.

Step 1: Synthesis of the Grignard Reagent Magnesium turnings (1.2 equivalents) are activated in a flame-dried flask under a nitrogen atmosphere. A solution of 11-bromo-1-(tetrahydropyran-2-yloxy)undecane (1 equivalent) in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

Step 2: Coupling Reaction The Grignard reagent is cooled to 0°C, and a solution of pentyl bromide (1.1 equivalents) in anhydrous THF is added dropwise, followed by the addition of a catalytic amount of lithium tetrachlorocuprate (Li2CuCl4). The reaction mixture is stirred at 0°C for 3 hours and then at room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The organic layers are washed, dried, and concentrated.

Step 3: Deprotection and Further Functionalization The resulting protected alkane is deprotected as described in the Alkyne Semi-reduction route to yield the corresponding alcohol. Subsequent steps to introduce the (Z)-double bond at the 11-position would be required, for example, through a sequence of halogenation and elimination reactions, which adds to the complexity and may affect the overall yield and stereoselectivity.

Step 4: Acetylation to this compound The procedure is identical to Step 3 of the Wittig Olefination route.

Concluding Remarks

The choice of the optimal synthetic route for this compound depends on the specific requirements of the researcher, including desired purity, scale of synthesis, cost considerations, and available laboratory equipment. The Alkyne Semi-reduction method generally offers the highest stereoselectivity for the desired (Z)-isomer. The Wittig Olefination provides a more direct approach to the Z-alkene but may require careful optimization to maximize the Z:E ratio and manage the triphenylphosphine oxide byproduct. The Grignard Coupling route can be cost-effective in terms of starting materials but is less direct for achieving the specific (Z)-11 isomer and often requires additional steps, potentially lowering the overall efficiency. Researchers are encouraged to consider these factors when selecting a synthetic strategy.

References

Cross-Reactivity of Insect Species to (Z)-11-Hexadecenyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-11-Hexadecenyl acetate (B1210297) is a common component of sex pheromones in numerous insect species, primarily within the order Lepidoptera. Understanding the cross-reactivity of different species to this compound is crucial for the development of species-specific pest management strategies and for deciphering the intricacies of chemical communication in insects. This guide provides a comparative analysis of the electrophysiological and behavioral responses of several key insect species to (Z)-11-Hexadecenyl acetate, supported by experimental data and detailed methodologies.

Electrophysiological and Behavioral Response Comparison

The response of insects to semiochemicals like this compound can be quantified through electroantennography (EAG), which measures the electrical output of the antenna, and behavioral assays, which observe the insect's reaction in a controlled environment.

Electroantennogram (EAG) Response
Insect SpeciesFamilyRole of this compoundEAG Response (mV)Notes
Mamestra brassicae (Cabbage Moth)NoctuidaeMajor pheromone componentPoorly active when tested alone[1][2]The full pheromone blend elicits a strong response, indicating synergistic effects of other components.
Ostrinia nubilalis (European Corn Borer)CrambidaeAntagonistData not availableWhile not a primary pheromone component, it has been shown to antagonize the response to the actual pheromone blend[3][4].
Helicoverpa zea (Corn Earworm)NoctuidaeBehavioral antagonistData not availableThis compound is a known behavioral antagonist, reducing the attraction of males to their species-specific pheromone blend.
Orthaga achatinaPyralidaeMajor pheromone component~0.4 mV (at 10 µg dose)[5]Shows a dose-dependent response.

Note: EAG responses can vary based on factors such as the concentration of the stimulus, the age and physiological state of the insect, and the specific experimental setup. The data presented should be considered in the context of the cited studies.

Behavioral Response in Wind Tunnel Assays

Wind tunnel bioassays are critical for understanding how a chemical signal translates into a behavioral response, such as upwind flight towards a potential mate.

Insect SpeciesBehavior Elicited by this compoundQuantitative Observations
Mamestra brassicaeAttraction (as part of a blend)In the presence of the full pheromone blend containing this compound, male moths exhibit upwind flight and contact with the pheromone source.[2]
Ostrinia nubilalisAntagonism/DisruptionThe addition of (Z)-11-Hexadecenal (a related compound) to the pheromone blend significantly reduced the percentage of males initiating upwind flight (from 100% to as low as 0% with a 10% addition)[2]. While direct percentages for the acetate are not provided, a similar antagonistic effect is noted.
Helicoverpa zeaAntagonism/DisruptionAddition of this compound to the pheromone blend significantly increases the latency of the male's response to a single pulse of the pheromone.[6]

Experimental Protocols

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical potential from the olfactory receptor neurons on an insect's antenna in response to a volatile stimulus.

1. Insect Preparation:

  • An adult moth (typically a male for sex pheromone studies) is immobilized.

  • The head is excised, and one antenna is carefully removed at its base.

2. Electrode Placement:

  • The base of the antenna is placed in contact with a reference electrode, and the distal tip is connected to a recording electrode. Conductive gel is used to ensure a good electrical connection.

3. Odor Delivery:

  • A continuous stream of purified and humidified air is passed over the antenna.

  • A defined volume of air containing the test compound, this compound, at a known concentration is puffed into the continuous airstream.

4. Data Recording:

  • The change in electrical potential between the electrodes is amplified and recorded. The amplitude of the negative deflection (in millivolts) is the EAG response.

Wind Tunnel Bioassay

This assay assesses the insect's flight behavior in response to a pheromone plume.

1. Wind Tunnel Setup:

  • A wind tunnel with controlled airflow (e.g., 30 cm/s), light intensity, temperature, and humidity is used.

  • A pheromone dispenser (e.g., a rubber septum) loaded with this compound is placed at the upwind end of the tunnel.

2. Insect Release:

  • Male moths are released at the downwind end of the tunnel.

3. Behavioral Observation:

  • The flight path and behaviors of the moths are recorded. Key behaviors include:

    • Taking flight: Percentage of moths that initiate flight.

    • Upwind flight: Percentage of moths that fly towards the pheromone source.

    • Source contact: Percentage of moths that land on or very near the pheromone source.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in pheromone detection and experimental evaluation, the following diagrams are provided.

Pheromone_Signaling_Pathway cluster_extracellular Extracellular Space (Sensillar Lymph) cluster_membrane Dendritic Membrane cluster_intracellular Intracellular Space (Neuron) Pheromone (Z)-11-Hexadecenyl acetate PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding SNMP SNMP PBP->SNMP Pheromone Transfer OR Odorant Receptor (OR) SNMP->OR Orco Orco (Co-receptor) OR->Orco IonChannel Ion Channel Orco->IonChannel Gating Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx (e.g., Ca²⁺, Na⁺) ActionPotential Action Potential Generation Depolarization->ActionPotential Signal to Brain Signal to Brain ActionPotential->Signal to Brain

Pheromone reception signaling pathway in a moth olfactory neuron.

Experimental_Workflow cluster_preparation Preparation cluster_eag Electrophysiology cluster_behavior Behavioral Assay cluster_analysis Data Analysis PheromonePrep Prepare (Z)-11-Hexadecenyl acetate solutions EAG_Stimulate Stimulate with Pheromone PheromonePrep->EAG_Stimulate WT_Setup Wind Tunnel Setup: Place Pheromone Source PheromonePrep->WT_Setup InsectPrep Prepare Insect Subjects (e.g., male moths) EAG_Setup EAG Setup: Mount Antenna InsectPrep->EAG_Setup WT_Release Release Insects InsectPrep->WT_Release EAG_Setup->EAG_Stimulate EAG_Record Record EAG Response (mV) EAG_Stimulate->EAG_Record CompareData Compare EAG Amplitudes and Behavioral Responses EAG_Record->CompareData WT_Setup->WT_Release WT_Observe Observe & Record Behavior (% response) WT_Release->WT_Observe WT_Observe->CompareData Conclusion Draw Conclusions on Cross-Reactivity CompareData->Conclusion

References

Validating the Role of (Z)-11-Hexadecenyl Acetate as a Minor Pheromone Component: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-11-Hexadecenyl acetate (B1210297) is a frequently identified minor component in the sex pheromone blends of numerous lepidopteran species. Its role, while often subtle, can be critical for optimizing mate attraction and ensuring reproductive isolation. This guide provides a comparative analysis of its effects on insect behavior, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in evaluating its significance.

Comparative Performance Analysis

The efficacy of a pheromone blend is significantly influenced by the precise ratio of its components. The addition of (Z)-11-Hexadecenyl acetate, even in small quantities, can dramatically alter the attractiveness of a synthetic lure. The following tables summarize quantitative data from field and laboratory studies, comparing pheromone blends with and without this minor component.

SpeciesMajor Pheromone Component(s)Blend without this compound (Mean Trap Catch)Blend with this compound (Mean Trap Catch)% Change in Trap CatchReference(s)
Plutella xylostella (Diamondback Moth)(Z)-11-Hexadecenal, (Z)-11-HexadecenolData not available for binary blend in cited study10.3 ± 2.1 (8:18:100 ratio)-[1]
Heliothis subflexaTetradecanal, (Z)-9-tetradecanal, Hexadecanal, (Z)-7-hexadecenal, (Z)-9-hexadecenal, (Z)-11-hexadecenal, Hexadecan-1-ol acetate, (Z)-7-hexadecen-1-ol acetate, (Z)-9-hexadecen-1-ol acetate, (Z)-9-hexadecen-1-ol, and (Z)-11-hexadecen-1-olSignificantly lowerSignificantly higher when (Z)-11-hexadecen-1-ol was 0.9-3.5% of the blendNot specified[2]
Dioryctria amatella (Southern Pine Coneworm)This compound is the primary identified componentNot applicableCatches with 100 µg were as good as or better than traps with two live femalesNot applicable[3]
Agrotis ipsilon (Black Cutworm)(Z)-7-Dodecenyl acetate, (Z)-9-Tetradecenyl acetateVaries by geographic locationThe optimal blend, which includes this compound, varied by regionNot specified[4]

Table 1: Comparative field trapping data for pheromone blends with and without this compound.

SpeciesPheromone Component(s) TestedDose (µg)Mean EAG Response (mV) ± SEReference(s)
Helicoverpa armigera(Z)-11-HexadecenalNot specifiedStrong response[5]
Helicoverpa armigeraThis compoundNot specifiedWeaker response than to aldehyde[6]
Mythimna separata (Oriental Armyworm)This compoundNot specifiedStrong response in 'E strain' males[6]

Table 2: Electroantennographic (EAG) responses of male moths to this compound and other pheromone components.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the validation and comparison of pheromone component activity. Below are methodologies for two key experiments: wind tunnel bioassays and electroantennography.

Wind Tunnel Bioassay Protocol

Wind tunnel assays provide a controlled environment to observe and quantify insect behavioral responses to pheromone plumes.[7][8]

1. Wind Tunnel Specifications:

  • Construction: The tunnel should be made of non-absorbent materials like glass or acrylic, with typical dimensions of 2 meters long and a 1 square meter cross-section.[7]
  • Airflow: A laminar airflow of 0.2 - 0.3 m/s should be maintained. The incoming air must be filtered with activated charcoal.[7][8]

2. Experimental Conditions:

  • Temperature: 21 - 26 °C, mimicking the insect's natural activity period.[7][8]
  • Relative Humidity: 70 - 80%.[7][9]
  • Light Conditions: Dim red light (~0.7 lux, ~650 nm) for nocturnal species.[7][8]

3. Pheromone Source Preparation:

  • Prepare serial dilutions of the synthetic pheromone blend in a high-purity solvent (e.g., hexane).
  • Apply a specific dose (e.g., 10 µg) to a dispenser, such as a filter paper strip or rubber septum.
  • Place the dispenser at the upwind end of the tunnel. A solvent-only dispenser serves as a control.[7]

4. Bioassay Procedure:

  • Acclimatize insects to the experimental conditions for at least 1-2 hours.[8][9]
  • Release a single insect at the downwind end of the tunnel.
  • Observe and record the insect's behavior for a set period (e.g., 5 minutes).[9]
  • Quantifiable behaviors include: taking flight, oriented flight (zigzagging upwind), reaching the halfway point, approaching the source, and landing on the source.[7][10]

Electroantennography (EAG) Protocol

EAG is used to measure the electrical response of an insect's antenna to volatile compounds, indicating detection by olfactory receptor neurons.[11][12]

1. Antenna Preparation:

  • Excise an antenna from a live, immobilized insect.
  • Mount the antenna between two electrodes using conductive gel. The base of the antenna is connected to the reference electrode and the tip to the recording electrode.[11][12]

2. Odor Delivery:

  • A continuous stream of humidified, charcoal-filtered air is passed over the antenna.
  • A defined volume of air containing the test odorant is puffed into the continuous airstream.
  • Test compounds are typically diluted in a solvent like paraffin (B1166041) oil and applied to a piece of filter paper inside a Pasteur pipette.

3. Recording and Analysis:

  • The voltage difference between the two electrodes is amplified and recorded.
  • The amplitude of the negative deflection in voltage following the odor puff is measured as the EAG response.
  • Responses are typically normalized by subtracting the response to a solvent blank.

Signaling Pathways and Logical Relationships

The detection of pheromone components by olfactory receptor neurons initiates a signal transduction cascade that ultimately leads to a behavioral response. The following diagrams illustrate these processes.

Pheromone_Reception_Pathway cluster_extracellular Extracellular Space (Sensillum Lymph) cluster_membrane Olfactory Receptor Neuron Membrane cluster_intracellular Intracellular Space Pheromone Pheromone (this compound) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding SNMP SNMP PBP->SNMP Interaction OR Odorant Receptor (OR) SNMP->OR Presentation Orco Odorant Receptor Co-receptor (Orco) OR->Orco Forms Complex G_protein G-protein (Gαq) Orco->G_protein Activation (Metabotropic) Ion_Channel Ion Channel Activation Orco->Ion_Channel Gating (Ionotropic) G_protein->Ion_Channel Signal Cascade Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential

Pheromone reception at the olfactory receptor neuron membrane.

Experimental_Workflow cluster_synthesis Pheromone Blend Preparation cluster_lab Laboratory Assays cluster_field Field Trials cluster_analysis Data Analysis and Validation Synthesis Synthesize/Obtain Pheromone Components Blending Create Blends (with and without Z11-16:Ac) Synthesis->Blending QC Quality Control (GC-MS) Blending->QC EAG Electroantennography (EAG) QC->EAG Wind_Tunnel Wind Tunnel Bioassay QC->Wind_Tunnel Field_Trapping Field Trapping Experiments QC->Field_Trapping Data_Collection Collect Behavioral & Electrophysiological Data EAG->Data_Collection Wind_Tunnel->Data_Collection Field_Trapping->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Validation Validate Role of Minor Component Statistical_Analysis->Validation

Workflow for validating a minor pheromone component.

References

Efficacy comparison of (Z)-11-Hexadecenyl acetate with other pheromones for Varroa destructor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

Recent investigations into the semiochemical-based control of the honey bee parasite, Varroa destructor, have identified several promising pheromonal compounds. While initial inquiries into the efficacy of (Z)-11-Hexadecenyl acetate (B1210297) did not yield conclusive results in existing literature, a number of other pheromones have demonstrated significant potential in laboratory and field settings. This guide provides a comparative overview of these compounds, summarizing their efficacy, detailing the experimental protocols used to evaluate them, and visualizing key methodologies for researchers, scientists, and professionals in drug development.

Comparative Efficacy of Pheromones for Varroa destructor Control

The following table summarizes the quantitative data on the efficacy of various pheromones in attracting, disrupting mating, or confusing Varroa destructor mites.

Pheromone/SemiochemicalTypeEfficacy MetricResultConcentration/DosageSource
(Z)-8-dodecenyl acetateAttractantAttraction RateHigh12.5 mg, 25 mg, 50 mg[1]
(E)-8-(E)-10-dodecenyl acetateAttractantAttraction RateRelatively high, even at low concentrations6.25 mg, 12.5 mg, 25 mg, 50 mg[1]
Ethyl myristateAttractantAttractionSignificantMedium dosage[2]
Oleic acid (as part of sex pheromone)Mating DisruptorReduction in spermatozoa in daughter mites20% of females lacked spermatozoaSprayed on empty brood comb[3]
Geraniol & Nerolic acid (Nasonov pheromone components)Confusion AgentMite OrientationConfused mite orientationNot specified
Varroa destructor Sex Pheromone Blend (oleic acid, palmitic acid, stearic acid, and their ethyl esters)Mating DisruptorMating BehaviorTriggers mating behavior in males1, 10, 100, and 1,000 ng[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following section outlines the key experimental protocols cited in the efficacy comparison.

Attractant Bioassay: Ring Test

This method was utilized to assess the attractive effects of various insect pheromones on Varroa destructor.[1]

  • Preparation: A filter paper is placed in a petri dish. A central circle is drawn on the filter paper.

  • Pheromone Application: The test pheromone, dissolved in a solvent (e.g., ethanol), is applied to the center of the circle.

  • Mite Introduction: A cohort of Varroa destructor mites is introduced to the outer area of the filter paper.

  • Incubation: The petri dish is maintained at a controlled temperature (30℃) and relative humidity (70%) for a specified duration (e.g., 3 hours).

  • Data Collection: The number of mites that have moved into the central circle is counted to determine the attraction rate.

G cluster_prep Preparation cluster_app Application cluster_intro Introduction cluster_inc Incubation cluster_data Data Collection prep1 Place filter paper in petri dish prep2 Draw central circle prep1->prep2 app1 Apply pheromone solution to center of circle prep2->app1 intro1 Introduce Varroa mites to outer area app1->intro1 inc1 Incubate at 30°C and 70% RH intro1->inc1 data1 Count mites in central circle after 3 hours inc1->data1

Workflow for the Ring Test Bioassay.
Attractant Bioassay: Y-Tube Olfactometer

This apparatus is used to study the olfactory-based behavioral responses of Varroa mites to volatile chemical stimuli.[2]

  • Apparatus Setup: A Y-shaped glass tube is used. Each arm of the 'Y' is connected to a separate air stream.

  • Stimulus Introduction: The test compound (e.g., ethyl myristate) is introduced into the airflow of one arm, while the other arm contains a control (solvent only).

  • Mite Introduction: A single Varroa mite is introduced at the base of the 'Y' tube.

  • Observation: The mite's movement is observed, and the arm it chooses to enter is recorded.

  • Data Analysis: A statistically significant preference for the arm with the test compound indicates attraction.

Mating Disruption Bioassay

This experiment evaluates the potential of a compound to interfere with the normal mating behavior of Varroa destructor.[3][5]

  • Pheromone Application: The candidate mating disruption compound (e.g., oleic acid) is applied to an empty brood comb.

  • Colony Introduction: The treated comb is placed in a honey bee colony.

  • Infestation: The comb is naturally infested with Varroa mites.

  • Sample Collection: After the brood is capped and the mites have had an opportunity to reproduce, daughter mites are collected from the cells.

  • Analysis: The collected daughter mites are examined microscopically to determine the presence and quantity of spermatozoa, indicating successful mating. A reduction in inseminated females in the treated group compared to a control group suggests mating disruption.

G cluster_protocol Mating Disruption Experimental Protocol start Start prep Prepare empty brood comb start->prep treat Apply Oleic Acid to comb surface prep->treat place Place treated comb in honey bee colony treat->place infest Allow natural Varroa infestation place->infest collect Collect daughter mites from sealed brood cells infest->collect analyze Microscopically analyze for spermatozoa presence collect->analyze end End analyze->end

Experimental workflow for evaluating mating disruption.

References

Unveiling Molecular Interactions: A Comparative Guide to the Synergistic and Antagonistic Effects of Compounds Mixed with (Z)-11-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay of chemical compounds is paramount. This guide provides a comprehensive comparison of compounds that exhibit synergistic or antagonistic effects when mixed with the common insect sex pheromone component, (Z)-11-Hexadecenyl acetate (B1210297). The data presented is supported by experimental findings from peer-reviewed studies, offering valuable insights for the development of more effective and targeted pest management strategies and other applications in chemical ecology.

This publication delves into the specific interactions of various compounds with (Z)-11-Hexadecenyl acetate, presenting quantitative data from behavioral and electrophysiological assays. Detailed experimental protocols are provided to ensure the reproducibility of the cited findings. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the underlying mechanisms.

Synergistic Effects with this compound

Certain compounds, when combined with this compound, can significantly enhance its attractive properties for specific insect species. This synergy is a critical factor in the formulation of highly effective pheromone lures.

One notable example is the increased attraction of the southern pine coneworm, Dioryctria amatella, when (3Z,6Z,9Z,12Z,15Z)-pentacosapentaene is added to this compound.[1] Similarly, the addition of (Z)-11-hexadecenal to this compound has been shown to be synergistic in attracting Diasemiopsis terrapictalis.[2] In the case of Heliothis subflexa, (Z)-11-hexadecen-1-ol is a crucial synergistic component in a blend that includes this compound.[3]

The interaction is not limited to other insect-produced compounds. Plant-derived volatiles can also act as powerful synergists. For instance, the floral compound benzaldehyde (B42025) has been observed to have a season-dependent synergistic effect with the sex pheromone of the Oriental fruit moth, Grapholita molesta.[4] While the primary components of the G. molesta pheromone are (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate, this interaction provides a valuable model for understanding how environmental chemical cues can modulate the efficacy of pheromone signals.

Quantitative Data on Synergistic Effects
Target Insect SpeciesSynergistic CompoundMolar Ratio (Compound:this compound)Observed EffectReference
Dioryctria amatella(3Z,6Z,9Z,12Z,15Z)-pentacosapentaeneNot specifiedIncreased trap catches[1]
Diasemiopsis terrapictalis(Z)-11-hexadecenal1:1Increased trap catches[2]
Heliothis subflexa(Z)-11-hexadecen-1-olVariableCritical for trap capture[3]
Grapholita molestaBenzaldehydeNot specifiedSeason-dependent increase in trap catches[4]

Antagonistic Effects with this compound

Conversely, some compounds can inhibit or completely block the attractive response to this compound. This antagonism can be a result of competition at the receptor level or the processing of conflicting neural signals in the insect's brain. Understanding these antagonistic interactions is crucial for avoiding the inclusion of inhibitory compounds in pheromone lures and for developing potential disruptants for pest control.

A clear example of antagonism is observed in the diamondback moth, Plutella xylostella. The male's response to its natural pheromone blend, which includes this compound, is significantly inhibited by the presence of (Z, E)-9, 12-tetradecadienyl acetate and (Z, E)-9, 11-tetradecadienyl acetate, which are pheromone components of two other moth species that share the same habitat.[5] In another instance, the addition of as little as 1% of (Z)-11-hexadecen-1-ol to this compound was found to strongly reduce the attraction of male Argyresthia conjugella.[2]

Quantitative Data on Antagonistic Effects
Target Insect SpeciesAntagonistic CompoundMolar Ratio (Compound:this compound)Observed EffectReference
Plutella xylostella(Z, E)-9, 12-tetradecadienyl acetateNot specifiedInhibition of upwind flight[5]
Plutella xylostella(Z, E)-9, 11-tetradecadienyl acetateNot specifiedInhibition of upwind flight[5]
Argyresthia conjugella(Z)-11-hexadecen-1-ol1:99Strong reduction in male attraction[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the synergistic and antagonistic effects of compounds mixed with this compound.

Wind Tunnel Bioassay

This behavioral assay is used to observe and quantify the flight response of insects to a pheromone plume in a controlled environment.

1. Insect Preparation:

  • Male moths are separated from females at the pupal stage to ensure they are virgin and of a known age.

  • Insects are kept in a controlled environment with a reversed photoperiod to ensure they are active during the testing period.

  • Moths are acclimated to the experimental room conditions for at least one hour before the assay.[6]

2. Pheromone Application:

  • Solutions of this compound and the test compounds are prepared in a high-purity solvent such as hexane.

  • A specific volume of the solution is applied to a dispenser, such as a rubber septum or a piece of filter paper.

  • The solvent is allowed to evaporate completely before the dispenser is placed in the wind tunnel.

3. Experimental Arena:

  • A wind tunnel with controlled airflow (typically 0.2-0.5 m/s), temperature, and humidity is used.[6][7]

  • The pheromone dispenser is placed at the upwind end of the tunnel.

  • The release point for the insects is at the downwind end.

4. Data Collection:

  • Individual male moths are released and their flight behavior is observed for a set period (e.g., 3-5 minutes).

  • Quantifiable behaviors are recorded, including:

    • Activation: The percentage of moths that initiate flight.

    • Upwind Flight: The percentage of moths that fly towards the pheromone source.

    • Source Contact: The percentage of moths that land on or near the pheromone source.

  • A control group exposed to a solvent-only dispenser is also tested to measure baseline activity.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a direct measure of the detection of a compound by the olfactory receptor neurons.

1. Antenna Preparation:

  • An antenna is carefully excised from the head of a live, immobilized insect.

  • The base and the tip of the antenna are placed in contact with two electrodes.[8]

2. Electrode and Recording Setup:

  • Glass capillary electrodes filled with a saline solution are commonly used to make contact with the antenna.

  • The electrodes are connected to an amplifier, which records the potential difference across the antenna.

3. Odor Delivery:

  • A continuous stream of purified and humidified air is passed over the antenna.

  • A puff of air containing a known concentration of the test compound is injected into the airstream.

  • The duration and volume of the puff are precisely controlled.

4. Data Analysis:

  • The electrical response of the antenna (the EAG response) is recorded as a negative voltage deflection.

  • The amplitude of the EAG response is proportional to the number of olfactory receptor neurons that are stimulated.

  • Responses to different compounds and mixtures are compared to a standard compound and a solvent control.

Visualizing the Mechanisms

To better illustrate the processes involved in pheromone perception and experimental evaluation, the following diagrams are provided in the DOT language.

Experimental_Workflow cluster_preparation Preparation cluster_assay Bioassay cluster_data Data Analysis cluster_conclusion Conclusion Insect_Rearing Insect Rearing (Virgin Males) Wind_Tunnel Wind Tunnel Assay Insect_Rearing->Wind_Tunnel EAG Electroantennography (EAG) Insect_Rearing->EAG Pheromone_Prep Pheromone & Test Compound Preparation Pheromone_Prep->Wind_Tunnel Pheromone_Prep->EAG Behavioral_Data Behavioral Response (e.g., % Attraction) Wind_Tunnel->Behavioral_Data Electro_Data Electrophysiological Response (mV) EAG->Electro_Data Statistical_Analysis Statistical Analysis Behavioral_Data->Statistical_Analysis Electro_Data->Statistical_Analysis Effect_Determination Determination of Synergism/Antagonism Statistical_Analysis->Effect_Determination Pheromone_Signaling_Pathway Pheromone Pheromone Molecule (this compound) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding in Sensillar Lymph OR Odorant Receptor (OR) + Orco Co-receptor PBP->OR Transport to Receptor Ion_Channel Ion Channel Opening OR->Ion_Channel Conformational Change Neuron_Membrane Dendritic Membrane of Olfactory Receptor Neuron Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Antennal Lobe (Brain) Action_Potential->Brain Behavior Behavioral Response (e.g., Upwind Flight) Brain->Behavior Synergist Synergist Synergist->OR Enhances Binding or Signaling Antagonist Antagonist Antagonist->OR Blocks Binding or Inhibits Signaling

References

A Comparative Analysis of Plant Responses to (Z)-11-Hexadecenyl Acetate and (Z)-11-Hexadecenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of plant physiological and molecular responses to two structurally related volatile organic compounds: (Z)-11-Hexadecenyl acetate (B1210297) and (Z)-11-Hexadecenal. These compounds are well-known as components of insect sex pheromones, but emerging research indicates they can also elicit responses in plants. This comparison synthesizes available experimental data to highlight the differential effects of these molecules on plant systems.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study on Brassica nigra exposed to (Z)-11-Hexadecenal and (Z)-11-Hexadecenyl acetate.

Electrophysiological Response

Exposure of Brassica nigra leaf segments to (Z)-11-Hexadecenal resulted in a significant depolarization of the transmembrane potential (Vm). In contrast, this compound did not induce a significant change in Vm under the tested conditions, suggesting a differential perception or response mechanism at the plasma membrane level.[1]

CompoundConcentration (ppm)Mean Vm Depolarization (mV) ± SEStatistical Significance (p-value)
(Z)-11-Hexadecenal 10-2.5 ± 1.5ns
50-8.5 ± 2.1< 0.001
100-15.2 ± 2.5< 0.001
This compound 100-1.8 ± 1.2ns
Control -0-

ns: not significant

Biochemical and Molecular Responses to (Z)-11-Hexadecenal

Exposure to (Z)-11-Hexadecenal was found to induce several biochemical and molecular changes in Brassica nigra, indicative of a stress response. Currently, comparable data for this compound is not available in the reviewed literature.

Hydrogen Peroxide (H₂O₂) Production:

Treatment with (Z)-11-Hexadecenal led to a dose-dependent increase in the accumulation of hydrogen peroxide, a key signaling molecule in plant stress responses.[1]

TreatmentH₂O₂ Accumulation (Relative Fluorescence Units)
Control Low
50 ppm (Z)-11-Hexadecenal Moderate
100 ppm (Z)-11-Hexadecenal High

Reactive Oxygen Species (ROS)-Scavenging Enzyme Activity:

In response to the increased H₂O₂, B. nigra plants upregulated the activity of several ROS-scavenging enzymes after a 30-minute exposure to 100 ppm of (Z)-11-Hexadecenal.[1]

EnzymeFold Change in Activity vs. Control (Mean ± SE)Statistical Significance (p-value)
Catalase (CAT) 1.8 ± 0.2< 0.01
Superoxide Dismutase (SOD) 2.1 ± 0.3< 0.01
Peroxidase (POX) 1.5 ± 0.1< 0.05

Gene Expression of ROS-Scavenging Enzymes:

The increased enzyme activity was correlated with the upregulation of the corresponding genes, as measured by quantitative real-time PCR (qRT-PCR) after 30 minutes of exposure to 100 ppm of (Z)-11-Hexadecenal.[1]

GeneFold Change in Expression vs. Control (Mean ± SE)Statistical Significance (p-value)
CAT 2.5 ± 0.4< 0.001
SOD 3.2 ± 0.5< 0.001
POX 2.1 ± 0.3< 0.01

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathway initiated by (Z)-11-Hexadecenal in Brassica nigra and a general workflow for investigating plant responses to volatile compounds.

plant_response_pathway Z11_16Ald (Z)-11-Hexadecenal Plasma_Membrane Plasma Membrane Z11_16Ald->Plasma_Membrane Vm_Depolarization Vm Depolarization Plasma_Membrane->Vm_Depolarization Ca2_Influx Cytosolic Ca2+ Influx Vm_Depolarization->Ca2_Influx H2O2_Production H₂O₂ Production Ca2_Influx->H2O2_Production ROS_Enzyme_Activity ROS-Scavenging Enzyme Activity (CAT, SOD, POX) H2O2_Production->ROS_Enzyme_Activity Gene_Expression Upregulation of ROS-Scavenging Enzyme Genes H2O2_Production->Gene_Expression

Putative signaling pathway in B. nigra after exposure to (Z)-11-Hexadecenal.

experimental_workflow Plant_Exposure Plant Exposure to Volatile ((Z)-11-Hexadecenal or this compound) Electrophysiology Electrophysiology (Transmembrane Potential) Plant_Exposure->Electrophysiology Biochemical_Assays Biochemical Assays Plant_Exposure->Biochemical_Assays Molecular_Analysis Molecular Analysis Plant_Exposure->Molecular_Analysis H2O2_Assay H₂O₂ Quantification Biochemical_Assays->H2O2_Assay Enzyme_Activity ROS-Scavenging Enzyme Activity Assays Biochemical_Assays->Enzyme_Activity RNA_Extraction RNA Extraction Molecular_Analysis->RNA_Extraction qPCR Quantitative PCR RNA_Extraction->qPCR

General experimental workflow for analyzing plant responses to volatile compounds.

Experimental Protocols

Measurement of Transmembrane Potential (Vm)
  • Plant Material: Leaf segments from Brassica nigra are used.

  • Perfusion: The leaf segments are perfused with a solution containing MES buffer and 0.1% Tween 20.

  • Treatment: Different concentrations of (Z)-11-Hexadecenal or this compound are added to the perfusion solution. A solution with only MES buffer and Tween 20 serves as the control.

  • Electrode Insertion: A glass microelectrode filled with 3M KCl is inserted into an epidermal cell of the leaf segment. A reference electrode is placed in the perfusion solution.

  • Measurement: The potential difference between the microelectrode and the reference electrode is measured using a high-impedance electrometer.

  • Data Analysis: The change in membrane potential (depolarization) is calculated as the difference between the Vm of treated and control cells.

Quantification of Hydrogen Peroxide (H₂O₂)
  • Staining: Leaf tissues are incubated with a solution of 3,3'-diaminobenzidine (B165653) (DAB), which polymerizes in the presence of H₂O₂ to form a brown precipitate.

  • Microscopy: The stained tissues are observed under a light or confocal laser scanning microscope to visualize the localization and relative abundance of H₂O₂.

  • Fluorometric Assay (for quantification):

    • Plant tissue is homogenized in a buffer (e.g., potassium phosphate (B84403) buffer).

    • The homogenate is centrifuged, and the supernatant is collected.

    • The supernatant is mixed with a reaction cocktail containing a fluorescent probe (e.g., Amplex Red) and horseradish peroxidase.

    • The fluorescence is measured using a fluorometer, and the H₂O₂ concentration is determined by comparison to a standard curve.

ROS-Scavenging Enzyme Activity Assays
  • Enzyme Extraction: Plant tissue is homogenized in an extraction buffer (e.g., phosphate buffer) at 4°C. The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assays.

  • Catalase (CAT) Activity: The decomposition of H₂O₂ is monitored by the decrease in absorbance at 240 nm. The reaction mixture contains the enzyme extract and H₂O₂ in a phosphate buffer.

  • Superoxide Dismutase (SOD) Activity: The inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) is measured at 560 nm. The reaction mixture includes the enzyme extract, NBT, riboflavin, and methionine in a phosphate buffer, and is illuminated.

  • Peroxidase (POX) Activity: The oxidation of a substrate (e.g., guaiacol) in the presence of H₂O₂ is measured by the increase in absorbance at a specific wavelength (e.g., 470 nm). The reaction mixture contains the enzyme extract, guaiacol, and H₂O₂ in a phosphate buffer.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is isolated from plant tissues using a commercial kit or a standard protocol (e.g., Trizol method). The quality and quantity of RNA are assessed using spectrophotometry and gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Gene-specific primers for the target genes (e.g., CAT, SOD, POX) and a reference gene (e.g., actin or ubiquitin) are designed.

  • qPCR Reaction: The qPCR reaction is performed using a qPCR machine with a reaction mixture containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.

References

Quantitative Analysis of (Z)-11-Hexadecenyl Acetate in Female Pheromone Gland Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise quantification of pheromone components, such as (Z)-11-Hexadecenyl acetate (B1210297), is critical for research in chemical ecology, the development of effective pest management strategies, and for understanding insect behavior and reproductive biology. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of (Z)-11-Hexadecenyl acetate in female moth pheromone gland extracts, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and validated method for the quantification of this compound and other volatile insect pheromones.[1][2] Its high sensitivity, selectivity, and ability to separate complex mixtures make it the gold standard in this field. While other techniques like High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of less volatile compounds, GC-MS is generally preferred for pheromone analysis due to the volatile nature of these semiochemicals.

Table 1: Comparison of Analytical Methods for Pheromone Quantification

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Applicability to this compound Excellent. Ideal for volatile and semi-volatile compounds.Possible, but less common. Better suited for non-volatile or thermally labile compounds.
Sensitivity High (picogram to femtogram levels).Moderate to high, depending on the detector.
Selectivity Very high, based on both retention time and mass spectrum.Moderate to high, depending on the detector and column chemistry.
Sample Derivatization Generally not required for acetate compounds.May be required to improve detection.
Throughput Relatively high.Can be lower due to longer run times for complex separations.

Quantitative Data Presentation

The quantity of this compound in the pheromone glands of female moths can vary depending on the species, age, and time of day. The following table summarizes quantitative data from various studies.

Table 2: Quantitative Analysis of this compound in Pheromone Gland Extracts of Various Moth Species

Insect SpeciesMethodQuantity of this compound (ng/female)Other Major Pheromone Components and Ratios
Acrolepiopsis nagaimoGC-MS1.8[1](Z)-11-Hexadecenal (0.6 ng), (Z)-11-Hexadecen-1-ol (0.2 ng)[1]
Plutella xylostellaGC-MSNot specified in absolute ng, but is the major component.Ratio of (Z)-11-Hexadecenal:(Z)-11-Hexadecen-1-ol:this compound is approximately 8:18:100.[3]
Heliothis subflexaGC-MSPresent, but absolute quantification not provided in the specific study.Other components include (Z)-7-Hexadecenyl acetate and (Z)-9-Hexadecenyl acetate.[4]
Spodoptera exiguaGCA minor component in the pheromone blend.Major components are (Z,E)-9,12-Tetradecadienyl acetate and (Z)-9-Tetradecenyl acetate.[5]
Cnaphalocrocis medinalis (Philippines population)GC-MSMajor component (98%)(Z)-13-Octadecenyl acetate (2%)[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. The following are standard protocols for pheromone gland extraction and GC-MS analysis.

Protocol 1: Pheromone Gland Extraction

Objective: To extract pheromone components from the female moth's pheromone gland.

Materials:

  • Virgin female moths (typically 2-3 days old, during their calling period)

  • Dissecting scissors and fine-tipped forceps

  • Glass vials (1-2 mL) with Teflon-lined caps

  • Hexane (B92381) (High-Purity or HPLC grade)

  • Internal Standard (IS) solution (e.g., a non-endogenous hydrocarbon or a deuterated analog of the analyte at a known concentration)

Procedure:

  • Gland Excision: Anesthetize a female moth by chilling it on ice for a few minutes.

  • Using fine dissecting scissors and forceps, carefully excise the abdominal tip containing the pheromone gland.

  • Extraction: Immediately place the excised gland into a clean glass vial containing a precise volume of hexane (e.g., 50-100 µL).

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the vial. This is critical for accurate quantification as it corrects for variations in extraction efficiency and injection volume.

  • Extraction Time: Gently agitate the vial and allow the extraction to proceed for at least 30 minutes at room temperature.

  • Sample Preparation: After extraction, carefully remove the gland tissue from the solvent. The resulting extract can be directly analyzed by GC-MS or concentrated under a gentle stream of nitrogen if necessary.

  • Storage: If not analyzed immediately, store the extracts at -20°C or lower in tightly sealed vials to prevent evaporation and degradation.

Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound in the pheromone extract.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for pheromone analysis (e.g., DB-5ms, HP-5ms, or a polar column like DB-WAX)

Typical GC-MS Conditions:

  • Injection Volume: 1 µL of the extract.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 10-15 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode (e.g., m/z 40-450) for initial identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification. For this compound, characteristic ions would be monitored.

Quantification Procedure:

  • Calibration Curve: Prepare a series of standard solutions containing known concentrations of a synthetic this compound standard and a constant concentration of the internal standard.

  • Analyze each standard solution using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standard.

  • Sample Analysis: Inject the pheromone gland extract and determine the peak area ratio of the analyte to the internal standard.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the extract. The absolute amount per female gland can then be calculated based on the initial extraction volume.

Mandatory Visualization

The following diagram illustrates the general workflow for the quantitative analysis of this compound from female moth pheromone glands.

PheromoneAnalysisWorkflow cluster_extraction Pheromone Gland Extraction cluster_analysis Quantitative Analysis cluster_standards Standards & Calibration Moth Female Moth Gland Excised Pheromone Gland Moth->Gland Dissection Extract Pheromone Extract in Hexane + Internal Standard Gland->Extract Solvent Extraction GCMS GC-MS Analysis Extract->GCMS Injection Data Data Acquisition (Chromatogram & Mass Spectra) GCMS->Data Quant Quantification (Calibration Curve) Data->Quant Result Result (ng/female) Quant->Result SynthPheromone Synthetic this compound CalibStandards Calibration Standards SynthPheromone->CalibStandards CalibStandards->GCMS Analysis for Calibration Curve

Pheromone Extraction and Quantitative Analysis Workflow.

References

Safety Operating Guide

Proper Disposal of (Z)-11-Hexadecenyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (Z)-11-Hexadecenyl acetate (B1210297), a common component in insect sex pheromones, is crucial for maintaining laboratory safety, environmental protection, and regulatory adherence. This guide provides a comprehensive, step-by-step protocol for its proper disposal, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle (Z)-11-Hexadecenyl acetate with appropriate personal protective equipment (PPE) to prevent accidental exposure. This includes:

  • Chemical-resistant gloves (e.g., nitrile)[1]

  • Safety goggles or a face shield[1]

  • A fully buttoned lab coat[1]

Ensure that all handling and disposal activities are conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]

II. Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound involve incineration or deposition in a sanitary landfill, always in accordance with official regulations.[3] Under no circumstances should this chemical be disposed of down the drain, as it can be harmful to aquatic life.[4][5]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to compliant disposal.

  • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) in a dedicated, properly labeled, and sealed container.[2][6]

  • The container must be clearly marked with the words "Hazardous Waste" and the chemical name: "this compound".[7][8]

  • It is recommended to keep non-halogenated organic solvent waste, like this acetate, separate from halogenated solvents.[8][9]

Step 2: Container Management

  • Use appropriate, leak-proof containers for waste collection. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for organic solvent waste.[10]

  • Keep the waste container closed at all times, except when actively adding waste.[7][8]

  • Store the waste container in a designated satellite accumulation area within the laboratory.[11]

Step 3: Decontamination of Reusable Glassware

For reusable glassware or containers, a triple-rinse procedure is recommended.

  • Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Collect the rinsate from this process and dispose of it as hazardous liquid waste in your designated this compound waste container.[12]

  • After triple-rinsing, the container can be washed and reused.

Step 4: Arranging for Final Disposal

  • The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste contractor.[12]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[13] They will provide guidance on specific institutional procedures and ensure compliance with all local, state, and federal regulations.

III. Data on Disposal and Hazard Profile

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[1][14]P264: Wash hands thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[1]
Eye Irritation Causes serious eye irritation.[1]P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.[1]P261: Avoid breathing vapors. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Aquatic Toxicity May cause long-lasting harmful effects to aquatic life.[4]P273: Avoid release to the environment.[5][15][16]

IV. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type liquid_waste Liquid Waste (Pure compound, solutions, rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, tips, etc.) waste_type->solid_waste Solid collect_liquid Collect in a Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in a Labeled, Sealed Solid Waste Container solid_waste->collect_solid storage Store in Designated Satellite Accumulation Area collect_liquid->storage collect_solid->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (Z)-11-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for (Z)-11-Hexadecenyl acetate (B1210297), a common insect pheromone.

Hazard Identification and Classification

(Z)-11-Hexadecenyl acetate is classified as a skin irritant. Adherence to safety protocols is crucial to prevent dermal exposure.

PropertyValueSource
GHS Classification Skin Irritation, Category 2[1]
Hazard Statement H315: Causes skin irritation[1]
Signal Word Warning[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications and Considerations
Hands Chemical-resistant glovesNitrile or Butyl gloves are recommended. Avoid latex gloves as they may offer less protection against acetate esters. Ensure gloves are inspected for tears or punctures before use.
Eyes/Face Safety glasses with side shields or safety gogglesIn situations where splashing is a risk, a face shield should be worn in addition to safety glasses or goggles.
Body Laboratory coatA standard laboratory coat should be worn to protect against accidental spills. For larger quantities or in case of significant spill risk, a chemical-resistant apron or coveralls should be considered.
Respiratory Not generally required for small quantities in a well-ventilated area.For large-scale operations, potential for aerosolization, or in poorly ventilated areas, a respirator with an organic vapor cartridge is recommended. A full-face respirator will also provide eye and face protection.
Glove Selection Logic

The selection of appropriate glove material is critical. The following diagram illustrates the decision-making process for glove selection when handling chemical substances like this compound.

A Assess potential for skin contact B Select chemical-resistant gloves A->B C Consider the task and required dexterity B->C D Nitrile Gloves (Good for incidental contact) C->D Short duration tasks E Butyl Gloves (Excellent for prolonged contact) C->E Long duration or immersion F Inspect gloves before each use D->F E->F G Properly remove and dispose of gloves F->G

Caption: Glove selection workflow for chemical handling.

Operational and Disposal Plans

A systematic approach to handling and disposal ensures the safety of personnel and the protection of the environment.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with larger quantities or volatile formulations.

  • Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. Keep containers tightly closed when not in use.

  • Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after handling.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.

  • Neutralize: For acidic or basic solutions, neutralize appropriately.

  • Collect: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, followed by a water rinse.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal of Unused Product and Containers
  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

  • Empty Containers: Empty containers may retain product residue. Triple-rinse containers with a suitable solvent (e.g., acetone (B3395972) or ethanol), collecting the rinsate for disposal as hazardous waste. Once cleaned, containers can often be disposed of as regular waste or recycled, depending on local regulations. Puncture the container to prevent reuse.

Disposal Workflow

The following diagram outlines the decision-making process for the disposal of this compound and its containers.

A Material for Disposal B Unused Product A->B C Empty Container A->C D Dispose as Hazardous Chemical Waste B->D E Triple-rinse with appropriate solvent C->E F Collect rinsate for hazardous waste disposal E->F G Puncture container to prevent reuse E->G H Dispose of container as non-hazardous waste (check local regulations) G->H

Caption: Disposal workflow for this compound.

Experimental Protocols: Standard Operating Procedure for Small-Scale Laboratory Use

This protocol outlines the steps for safely handling milligram to gram quantities of this compound in a laboratory setting.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE: lab coat, safety glasses, and chemical-resistant gloves.

  • Weighing and Transfer:

    • If the material is a solid, use a microbalance within the fume hood to weigh the desired amount onto weighing paper or into a tared vial.

    • If it is a liquid, use a calibrated micropipette or syringe to measure and transfer the desired volume.

    • Perform all transfers over a secondary containment tray to catch any potential spills.

  • Reaction/Dilution:

    • If dissolving or diluting the compound, add the solvent to the vessel containing the this compound slowly to avoid splashing.

    • If the process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Tightly cap all containers of this compound and its solutions.

    • Clean all non-disposable equipment that came into contact with the chemical using an appropriate solvent, collecting the cleaning solvent for hazardous waste disposal.

    • Wipe down the work surface in the fume hood.

  • Waste Disposal:

    • Dispose of all contaminated disposable items (e.g., pipette tips, weighing paper, gloves) in a designated hazardous waste container.

By adhering to these guidelines, researchers can safely and effectively work with this compound, minimizing personal exposure and environmental impact.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.